Plumericin
描述
Structure
3D Structure
属性
CAS 编号 |
77-16-7 |
|---|---|
分子式 |
C15H14O6 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |
InChI |
InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1 |
InChI 键 |
VFXXNAVZODKBIW-JKXVGBJFSA-N |
SMILES |
CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |
手性 SMILES |
C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O |
规范 SMILES |
CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |
其他CAS编号 |
77-16-7 |
同义词 |
plumericin |
产品来源 |
United States |
Foundational & Exploratory
Plumericin's Mechanism of Action: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumericin, a spirolactone iridoid originally isolated from plants of the Apocynaceae family, has garnered significant scientific interest due to its potent anti-inflammatory, anti-cancer, and anti-proliferative properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound, with a focus on its interaction with key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary and most well-characterized mechanism of action of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][4]
This compound exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the catalytic subunit IKK-β.[1][4][5] In the canonical NF-κB pathway, pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory and pro-survival genes, including adhesion molecules (VCAM-1, ICAM-1, E-selectin), cytokines, and chemokines.[1][4]
This compound intervenes at a crucial upstream step by inhibiting the catalytic activity of IKK-β.[1][4][5] This inhibition prevents the phosphorylation and subsequent degradation of IκBα.[1][4] As a result, NF-κB remains sequestered in the cytoplasm in its inactive state, bound to IκBα, thereby preventing the transcription of its target genes.[1][4]
Modulation of STAT3 Signaling
This compound has also been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently hyperactivated in various cancers and plays a role in cell proliferation, survival, and angiogenesis.[3][6]
The mechanism of STAT3 inhibition by this compound involves its electrophilic nature. This compound can lead to a transient depletion of intracellular glutathione, which results in the S-glutathionylation of STAT3.[3] This modification hampers the Tyr705 phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation.[3] Consequently, the downstream transcriptional activity of STAT3 is abrogated, leading to a decrease in the expression of target genes like cyclin D1, which is involved in cell cycle progression.[3] This ultimately results in the arrest of vascular smooth muscle cells in the G0/G1 phase of the cell cycle.[3]
Induction of Apoptosis and Other Cellular Effects
This compound has been demonstrated to induce apoptosis in various cancer cell lines.[7][8] This pro-apoptotic effect is associated with the modulation of Bcl-2 family proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[2] Furthermore, this compound has been observed to reduce the levels of caspase-3, a key executioner caspase in the apoptotic cascade.[2]
In the context of intestinal inflammation, this compound has been shown to inhibit inflammasome activation and reduce the release of reactive oxygen species (ROS).[9][10][11] It also activates the Nrf2 pathway, a key regulator of antioxidant responses.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's bioactivity.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target/Assay | Cell Line | Stimulus | IC50 / Concentration | Reference |
| NF-κB Luciferase Reporter | HEK293/NF-κB-luc | TNF-α | 1 µM | [1][4][12] |
| IKK-β Enzymatic Activity | Recombinant human IKK-β | - | Inhibition observed | [4] |
| IκBα Degradation | HUVECtert | TNF-α | 5 µM (complete inhibition) | [4] |
| VCAM-1 Expression | HUVECtert | TNF-α | ~2.5 µM | [4][12] |
| ICAM-1 Expression | HUVECtert | TNF-α | ~5 µM | [4][12] |
| E-selectin Expression | HUVECtert | TNF-α | ~2.5 µM | [4][12] |
| Apoptosis | IEC-6 | LPS + IFN-γ | 0.5 - 2 µM (significant reduction) | [2] |
| IL-1β Release | IEC-6 | Inflammatory stimuli | 2 µM (significant reduction) | [13] |
| Proliferation | Rat VSMC | Serum | Inhibition observed | [3] |
| Proliferation | NB4 (leukemic) | - | ED50: 4.35 ± 0.21 µg/mL | [7] |
| Proliferation | K562 (leukemic) | - | ED50: 5.58 ± 0.35 µg/mL | [7] |
| Proliferation | HepG2 (liver cancer) | - | CTC50: 98.14 µg/mL | [14][15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | Thioglycollate-induced peritonitis | - | Suppression of neutrophil recruitment | [1][4][12] |
| Mice | DNBS-induced colitis | 3 mg/kg | Reduction in weight loss, macroscopic and histologic signs of colon injury, and inflammatory and oxidative stress | [9][10][11] |
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element (HEK293/NF-κB-luc).
-
Protocol:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the TNF-α-induced NF-κB-dependent luciferase expression.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation
This technique is employed to visualize the effect of this compound on the upstream events of the NF-κB pathway.
-
Cell Line: Human Umbilical Vein Endothelial Cells immortalized with telomerase (HUVECtert).
-
Protocol:
-
Culture HUVECtert cells to near confluency in appropriate media.
-
Pre-incubate the cells with this compound (e.g., 5 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes) to observe the kinetics of IκBα degradation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total IκBα, phospho-IκBα (Ser32/Ser36), and a loading control (e.g., α-tubulin or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mahidol IR [repository.li.mahidol.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Anti Cancer Activity of Plumeria rubra (Flowers) Against Human Liver Cancer | Semantic Scholar [semanticscholar.org]
Plumericin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumericin is a tetracyclic iridoid lactone that has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and anticancer properties. This document provides a comprehensive technical overview of this compound, focusing on its primary natural sources and the detailed methodologies employed for its extraction, isolation, and purification. It summarizes key quantitative data, outlines experimental protocols, and visualizes both a representative isolation workflow and its primary mechanism of anti-inflammatory action—the inhibition of the NF-κB signaling pathway.
Natural Sources of this compound
This compound is predominantly found in various species within the Apocynaceae family. The compound has been successfully isolated from different parts of these plants, including the bark, leaves, latex, and roots. Key botanical sources are detailed in Table 1.
Table 1: Principal Natural Sources of this compound
| Plant Family | Species | Part(s) of Plant | Reference(s) |
|---|---|---|---|
| Apocynaceae | Himatanthus sucuuba | Bark, Latex | [1][2][3][4] |
| Apocynaceae | Himatanthus tarapotensis | Leaves | [5] |
| Apocynaceae | Plumeria bicolor | Bark | [6][7] |
| Apocynaceae | Plumeria rubra | Bark, Roots | [8][9][10] |
| Apocynaceae | Plumeria obtusa | Not specified | [11] |
| Apocynaceae | Allamanda cathartica | Leaves | [9][10] |
| Apocynaceae | Allamanda blanchetti | Leaves | [9] |
| Cucurbitaceae | Momordica charantia | Vine |[12][13] |
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₆ | [8][14][15] |
| Molecular Weight | 290.27 g/mol | [8][14][15] |
| CAS Number | 77-16-7 | [15] |
| Appearance | Narrow, rectangular plates | [10] |
| Melting Point | 211.5-212.5 °C (decomposes) | [10] |
| Optical Rotation | [α]D²⁵ +197.5° (c=0.982 in CHCl₃) | [10] |
| UV max (Ethanol) | 214-215 nm (log ε 4.24) | [10] |
| IR Carbonyl Peaks | 1759 cm⁻¹, 1696 cm⁻¹ |[9] |
Isolation and Purification Methodologies
The isolation of this compound is typically achieved through bioassay-guided fractionation, a strategy where extracts are separated into fractions that are tested for biological activity to guide further purification. Various extraction and chromatographic techniques have been successfully employed.
General Isolation Workflow
The process begins with the collection and preparation of plant material, followed by extraction and a multi-step chromatographic purification process, guided by continuous bioassays to track the active compound.
Detailed Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) and Automated Chromatography from Momordica charantia [12][13]
-
Extraction: 3 kg of powdered M. charantia vine is subjected to Supercritical Fluid Extraction (SFE).
-
Prefractionation: The resulting SFE extract (e.g., 2.5 g) is dissolved in 250 mL of ethyl acetate and sonicated for 15 minutes.
-
Automated Purification: The solution is processed using a "Sepbox" system, which combines High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
-
Fraction Collection: The system automatically separates the extract into numerous fractions.
-
Activity Testing: Fractions are tested for the desired biological activity (e.g., antibacterial or antiproliferative effects).
-
Final Purification: Active fractions are further purified, often using preparative HPLC, to yield pure this compound.
-
Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Protocol 2: Solvent Extraction and Flash Chromatography from Allamanda cathartica [9]
-
Plant Material Preparation: 1 kg of dried, powdered leaves of A. cathartica 'Jamaican Sunset' is prepared.
-
Sequential Extraction: The powder is sequentially extracted with petroleum ether, chloroform, and methanol. The chloroform extract is selected for further work based on bioassay results (antifungal activity).
-
Fractionation: 5 g of the active chloroform extract is adsorbed onto silica and subjected to High-Performance Flash Chromatography (HPFC) on a silica gel column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting with 1:9 and increasing polarity).
-
Bioautography: Collected fractions are monitored by Thin Layer Chromatography (TLC) coupled with bioautography against a target fungus (Colletotrichum gloeosporioides) to identify the active fractions.
-
Purification: The combined active fractions are further purified by preparative TLC. The active spot is scraped from the plate, and the compound is eluted with dichloromethane.
-
Final Product: The solvent is evaporated to yield pure this compound as a white solid. Structure is confirmed by spectroscopic analysis.
Biological Activity and Quantitative Data
This compound exhibits a wide range of biological activities. Its anti-inflammatory effect is particularly well-documented and is attributed to its potent inhibition of the NF-κB pathway.[1] Other significant activities include antiproliferative, antibacterial, and antiparasitic effects.
Table 3: Selected In Vitro Biological Activities of this compound
| Activity Type | Assay/Target | Result (IC₅₀ / ED₅₀ / MIC) | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | NF-κB Luciferase Reporter Gene Assay | IC₅₀: 1 μM | [1] |
| Antiproliferative | NB4 Leukemic Cancer Cell Line | ED₅₀: 4.35 ± 0.21 μg/mL | [12][13] |
| Antiproliferative | K562 Leukemic Cancer Cell Line | ED₅₀: 5.58 ± 0.35 μg/mL | [12][13] |
| Antiparasitic | Leishmania donovani (promastigote) | IC₅₀: 3.17 ± 0.12 μM | [6] |
| Antiparasitic | Leishmania donovani (amastigote) | IC₅₀: 1.41 ± 0.03 μM | [6] |
| Antibacterial | Enterococcus faecalis | MIC value reported as better than cloxacillin | [12][13] |
| Antibacterial | Bacillus subtilis | MIC value reported as better than cloxacillin | [12][13] |
| Cytotoxicity | Murine Macrophage (J774G8) | CC₅₀: 20.6 ± 0.5 μM |[6] |
Mechanism of Action: NF-κB Pathway Inhibition
This compound exerts its potent anti-inflammatory effects by directly targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. This compound intervenes by preventing the phosphorylation and degradation of IκB, thus blocking the entire downstream signaling cascade.[1]
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly as an anti-inflammatory agent. It can be reliably isolated from several plant species, most notably from the Apocynaceae family, using established extraction and chromatographic techniques. The bioassay-guided approach remains the most effective strategy for its purification. Further research into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to explore its full potential in drug development.
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogrev.com [phcogrev.com]
- 4. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H14O6 | CID 5281545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. This compound [drugfuture.com]
- 11. Isolation and characterization of secondary metabolites from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. This compound CAS#: 77-16-7 [m.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activities of Plumericin
This document provides a comprehensive overview of the multifaceted biological activities of this compound, an iridoid lactone isolated from various plant species. This compound has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory, antiproliferative, antiparasitic, and antimicrobial properties. This guide synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and mechanistic insights through signaling pathway diagrams.
Chemical Profile of this compound
-
Chemical Name: methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0¹,¹⁰.0⁴,¹⁴]tetradeca-2,5-diene-5-carboxylate[1]
-
Natural Sources: this compound is a secondary metabolite found in plants of the Apocynaceae family, including species of Plumeria, Himatanthus, and Allamanda.[5][6] It has also been isolated from Momordica charantia vine.[7][8][9]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[10][11]
Mechanism of Action: NF-κB Pathway Inhibition
This compound's anti-inflammatory action is centered on its ability to block the activation of the NF-κB transcription factor.[10][11] Key mechanistic findings include:
-
Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10][11]
-
IKK Involvement: The compound's inhibitory effect targets the IκB kinase (IKK) complex, specifically showing inhibition of NF-κB activation induced by the constitutively active catalytic subunit, IKK-β.[10][11][12]
-
Suppression of Pro-inflammatory Gene Expression: By blocking NF-κB nuclear translocation, this compound abolishes the expression of downstream pro-inflammatory genes, such as the adhesion molecules VCAM-1, ICAM-1, and E-selectin in endothelial cells.[10][11][12] It also reduces the expression of TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[13]
-
In Vivo Efficacy: this compound has been shown to suppress neutrophil recruitment in a mouse model of thioglycollate-induced peritonitis and reduce colon injury in a DNBS-induced colitis model.[10][11][13]
Quantitative Data: Anti-inflammatory Activity
| Assay | Model System | Parameter | Result | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293/NF-κB-luc cells | IC₅₀ | 1 µM | [10][11][12] |
| Intestinal Inflammation Model | Rat IEC-6 cells (LPS + IFN-γ stimulated) | Concentration | 0.5–2 µM | [13][14] |
| DNBS-induced Colitis | Mice | Dosage | 3 mg/kg | [13][14] |
Signaling Pathway Diagram: NF-κB Inhibition
Experimental Protocol: NF-κB Luciferase Reporter Gene Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-dependent luciferase reporter gene (HEK293/NF-κB-luc) are used.[12]
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics, and maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded into 96-well plates. After reaching confluence, they are pre-treated with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 30 minutes.[12]
-
Stimulation: Following pre-treatment, cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).
-
Lysis and Luminescence Measurement: After stimulation, the medium is removed, and cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: Luminescence values are normalized to a control (e.g., non-stimulated cells). The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in TNF-α-induced luciferase activity.
Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects against both vascular smooth muscle cells, relevant to cardiovascular diseases like atherosclerosis, and various cancer cell lines.
Mechanism of Action: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
This compound inhibits the proliferation of primary vascular smooth muscle cells by targeting the STAT3 signaling pathway.[15][16]
-
STAT3 Inhibition: It hampers the Tyr705-phosphorylation and subsequent activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[15][16]
-
S-glutathionylation: The mechanism involves the transient depletion of glutathione, leading to the S-glutathionylation of STAT3, which blocks its activation.[15][16]
-
Cell Cycle Arrest: This inhibition of STAT3 signaling leads to cell cycle arrest in the G₀/G₁ phase, accompanied by reduced expression of cyclin D1.[15][16]
Mechanism of Action: Anticancer Effects
This compound potently inhibits the proliferation of leukemic cancer cell lines.[7][8][9]
-
Induction of Apoptosis: The primary mechanism of growth inhibition in both acute (NB4) and chronic (K562) leukemic cells is the induction of apoptosis.[7][8]
-
Cell Cycle Arrest: In K562 cells, this compound also induces cell cycle arrest at the G₂/M phase.[7][8]
Quantitative Data: Antiproliferative Activity
| Activity | Cell Line | Parameter | Result | Reference |
| Anticancer | NB4 (Acute Promyelocytic Leukemia) | ED₅₀ | 4.35 ± 0.21 µg/mL | [7][8][9] |
| Anticancer | K562 (Chronic Myelogenous Leukemia) | ED₅₀ | 5.58 ± 0.35 µg/mL | [7][8][9] |
Signaling Pathway Diagram: STAT3 Inhibition
Antiparasitic Activity
This compound has shown significant activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[17][18][19]
Leishmanicidal Effects
Bioactivity-guided fractionation of Plumeria bicolor extract identified this compound as a potent leishmanicidal agent.[17] It is effective against both the extracellular promastigote and intracellular amastigote forms of the parasite.[17][18][19] this compound was found to be more potent than the related compound isothis compound.[17][18][19]
Quantitative Data: Anti-leishmanial Activity
| Organism | Parasite Form | Parameter | Result | Reference |
| Leishmania donovani | Promastigote | IC₅₀ | 3.17 ± 0.12 µM | [17][18][19] |
| Leishmania donovani | Amastigote | IC₅₀ | 1.41 ± 0.03 µM | [17][18][19] |
| Murine Macrophages | J774G8 Cell Line | CC₅₀ | 20.6 ± 0.5 µM | [17][18][19] |
Reference standard Amphotericin B showed an IC₅₀ of 0.08 ± 0.02 µM against promastigotes and 0.06 ± 0.01 µM against amastigotes.[17]
Experimental Protocol: In Vitro Anti-amastigote Assay
-
Host Cells: Murine macrophage cell lines (e.g., J774G8) are seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages are infected with late-stage L. donovani promastigotes at a specific macrophage-to-parasite ratio (e.g., 1:10) and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Treatment: After incubation, non-phagocytized promastigotes are washed away. Fresh medium containing serial dilutions of this compound (or a reference drug like Amphotericin B) is added to the infected cells.
-
Incubation: The treated, infected cells are incubated for an additional period (e.g., 48 hours).[17]
-
Assessment: The number of intracellular amastigotes is determined. This can be done by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages via light microscopy. Alternatively, a colorimetric method like the MTT assay can be used to assess cell viability, which indirectly reflects parasite load.[17][18]
-
Data Analysis: The IC₅₀ value is calculated as the drug concentration that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Antimicrobial Activity
This compound has been reported to possess antibacterial and antifungal properties.[9]
Antibacterial and Antifungal Spectrum
-
Antibacterial: this compound shows activity against Gram-positive bacteria, including Enterococcus faecalis and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported to be better than the antibiotic cloxacillin.[7][8][9]
-
Antifungal: It has been identified as the active compound responsible for the antifungal activity of Allamanda cathartica against the plant pathogenic fungus Colletotrichum gloeosporioides.[20]
Quantitative Data: Antibacterial Activity
| Organism | Antibiotic | Parameter | Result (µg/mL) | Reference |
| Enterococcus faecalis | This compound | MIC | 15.63 | [9] |
| Enterococcus faecalis | Cloxacillin | MIC | 31.25 | [9] |
| Bacillus subtilis | This compound | MIC | 31.25 | [9] |
| Bacillus subtilis | Cloxacillin | MIC | 62.50 | [9] |
Experimental Protocol: Broth Dilution Method for MIC
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity corresponding to a standard cell concentration (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).[9]
-
Compound Dilution: A stock solution of this compound is prepared in a solvent like DMSO.[9] Two-fold serial dilutions of the compound are then made in the broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria in broth without this compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]
Activity on Intestinal Barrier Function
In the context of inflammatory bowel disease (IBD), this compound has shown protective effects by restoring the integrity of the intestinal epithelial barrier and reducing inflammation-induced apoptosis.[14]
-
Improved Barrier Function: this compound increases the expression of adhesion molecules like claudin-1, occludin, and E-cadherin in intestinal epithelial cells (IEC-6).[21]
-
Enhanced Cell Migration: It promotes the migration of IEC-6 cells, suggesting a role in wound healing.[5]
-
Reduced Apoptosis: The compound reduces apoptosis in IEC-6 cells and in the colonic tissue of mice with DNBS-induced colitis by modulating the expression of Bax, Bcl-2, and caspase-3.
-
Inhibition of Adhesion Molecules: In vivo, this compound treatment reduces the expression of ICAM-1 and P-selectin, which are involved in leukocyte recruitment during inflammation.
Experimental Workflow: Bioassay-Guided Isolation
Conclusion
This compound is a promising natural product with a diverse range of potent biological activities. Its well-defined mechanisms of action, particularly the inhibition of the NF-κB and STAT3 signaling pathways, make it a strong candidate for further investigation as a lead compound in the development of new anti-inflammatory, anticancer, and antiproliferative drugs. Furthermore, its efficacy against Leishmania donovani and various bacterial strains highlights its potential as a novel antimicrobial agent. The protective effects on the intestinal barrier further expand its therapeutic possibilities into the realm of gastrointestinal inflammatory disorders. Future research should focus on preclinical and clinical studies to fully evaluate its therapeutic potential, safety, and pharmacokinetic profile.
References
- 1. This compound | C15H14O6 | CID 5281545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound CAS#: 77-16-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation [ouci.dntb.gov.ua]
- 17. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
- 21. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]
Biological Activities and Quantitative Data
An In-Depth Technical Guide to Plumericin: A Review of the Literature
This compound is an iridoid lactone, a class of secondary metabolites found in a variety of plants, that has garnered significant attention from the scientific community for its diverse and potent biological activities. Isolated from plants such as Himatanthus sucuuba, Momordica charantia, and species of the Allamanda and Plumeria genera, this compound has demonstrated significant anti-inflammatory, antiproliferative, antibacterial, and antifungal properties.[1][2][3][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanisms of action, summarizing quantitative data, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.
This compound exhibits a broad spectrum of biological activities, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data associated with its therapeutic potential.
Anti-inflammatory Activity
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1] Its efficacy has been demonstrated in multiple models.
| Assay | System/Cell Line | Parameter | Value | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293 cells | IC₅₀ | 1 µM | [1][6] |
| TNF-α-induced Adhesion Molecule Expression | HUVECtert cells | Inhibition | Abolished VCAM-1, ICAM-1, E-selectin expression | [1][6] |
| Thioglycollate-induced Peritonitis | Mice | Effect | Suppressed neutrophil recruitment | [1][6] |
Antiproliferative and Cytotoxic Activity
This compound has shown significant antiproliferative effects against various cancer cell lines and vascular smooth muscle cells.
| Activity | Cell Line | Parameter | Value | Reference |
| Antiproliferative | NB4 (Acute Promyelocytic Leukemia) | ED₅₀ | 4.35 ± 0.21 µg/mL | [2][7] |
| Antiproliferative | K562 (Chronic Myelogenous Leukemia) | ED₅₀ | 5.58 ± 0.35 µg/mL | [2][7] |
| Antiproliferative | Vascular Smooth Muscle Cells (VSMC) | Effect | G1/G0 phase cell cycle arrest | [8] |
Antimicrobial Activity
The compound has also been evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi.
| Activity | Organism | Parameter | Result | Reference |
| Antibacterial | Enterococcus faecalis | MIC | Better than cloxacillin | [2][7] |
| Antibacterial | Bacillus subtilis | MIC | Better than cloxacillin | [2][7] |
| Antifungal | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | ~70% | [4] |
Mechanisms of Action
Detailed molecular studies have begun to unravel the mechanisms through which this compound exerts its biological effects. The primary pathways identified are the inhibition of NF-κB and STAT3 signaling.
Inhibition of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are primarily attributed to its potent inhibition of the nuclear factor-κB (NF-κB) pathway.[1][9] In the canonical NF-κB pathway, stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for adhesion molecules, cytokines, and chemokines.[9]
This compound intervenes at a critical step in this cascade. It blocks the IKK-mediated phosphorylation of IκBα.[1][9] By preventing IκBα phosphorylation, this compound inhibits its degradation, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes.[9] This targeted inhibition makes this compound a promising candidate for treating inflammation-related disorders.[1]
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.
Inhibition of STAT3 Signaling
This compound's antiproliferative activity, particularly in vascular smooth muscle cells (VSMC), is linked to its inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8] Serum stimulation normally leads to the phosphorylation of STAT3 at Tyr705, causing its activation, dimerization, and nuclear translocation, where it promotes the expression of genes involved in cell proliferation, such as Cyclin D1.[8]
This compound, being an electrophilic compound, transiently depletes intracellular glutathione (GSH). This leads to the S-glutathionylation of STAT3, a post-translational modification that prevents its Tyr705 phosphorylation and subsequent activation.[8] The inhibition of STAT3 activation halts the downstream expression of Cyclin D1, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters transcription factors necessary for cell cycle progression, leading to arrest in the G1/G0 phase.[8]
Caption: this compound inhibits VSMC proliferation by promoting S-glutathionylation of STAT3.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these findings.
Bioassay-Guided Isolation of this compound
A common strategy to identify active compounds from natural extracts is bioassay-guided fractionation. This process involves separating the crude extract into fractions and testing each for the desired biological activity, progressively purifying the active component.
Protocol for Antifungal Agent Isolation from Allamanda species [4]
-
Extraction: Plant material (e.g., 5g of dried A. cathartica) is extracted with a solvent such as chloroform.
-
Fractionation: The crude extract is absorbed onto silica gel and subjected to column chromatography (e.g., Biotage column FLASH 25+M). Elution is performed with a solvent gradient (e.g., ethyl acetate:hexane mixtures from 1:9 to 9:1) to yield numerous fractions.
-
Bioassay (Bioautography): The collected fractions are analyzed by Thin-Layer Chromatography (TLC). The developed TLC plate is then overlaid with agar seeded with the target fungus (e.g., Colletotrichum gloeosporioides). After incubation, fractions containing antifungal compounds appear as clear zones of growth inhibition.
-
Purification: Active fractions are combined and further purified using techniques like preparative TLC. The active spot is scraped, the compound is eluted with a solvent (e.g., dichloromethane), and the solvent is evaporated to yield the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[4]
Caption: Workflow for the bioassay-guided isolation of this compound from a plant source.
NF-κB Inhibition Assays
1. NF-κB Luciferase Reporter Gene Assay [1]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
After a suitable incubation period (e.g., 6 hours), lyse the cells.
-
Measure luciferase activity using a luminometer. The reduction in light emission corresponds to the inhibition of NF-κB transcriptional activity.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the luciferase activity.
-
2. Western Blot Analysis of IκBα Phosphorylation and Degradation [6][9]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECtert).
-
Protocol:
-
Culture HUVECtert cells to near confluence.
-
Pre-incubate the cells with this compound (e.g., 5 µM) or solvent vehicle for 30 minutes.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a time course (e.g., 0, 4, 8, 12 minutes).
-
Lyse the cells at each time point and collect the total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total IκBα, phospho-IκBα (Ser32/Ser36), and a loading control (e.g., α-tubulin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the effect of this compound on the levels of phosphorylated and total IκBα over time.
-
Cell Proliferation and Cycle Analysis
1. Antiproliferative Assay (e.g., for NB4 and K562 leukemic cells) [2]
-
Method: MTT assay or similar cell viability assays.
-
Protocol:
-
Seed cells (e.g., NB4, K562) in a 96-well plate.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the ED₅₀ (effective dose for 50% inhibition).
-
2. Cell Cycle Analysis by Flow Cytometry [2]
-
Protocol:
-
Treat cells (e.g., K562) with this compound for a defined period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in cold ethanol (e.g., 70%).
-
Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of a sub-G1 peak indicative of apoptosis.
-
This guide consolidates the current knowledge on this compound, highlighting its significant therapeutic potential. The detailed mechanisms and protocols provided serve as a valuable resource for furthering research into this promising natural product.
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biosynthesis of Plumericin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of plumericin, a tetracyclic iridoid lactone with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, key intermediates, and relevant experimental methodologies.
Introduction to this compound
This compound is a secondary metabolite found in plants of the Apocynaceae family, notably in the genus Plumeria. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that originates from the general iridoid pathway and proceeds through a series of specific enzymatic transformations. The pathway can be broadly divided into two major stages: the formation of the core iridoid skeleton and the subsequent modifications leading to this compound.
Stage 1: Biosynthesis of the Core Iridoid Precursor
The initial steps of this compound biosynthesis are shared with other iridoids and commence with the formation of the monoterpene precursor, geranyl pyrophosphate (GPP), from the methylerythritol 4-phosphate (MEP) pathway in plastids.
The key enzymatic steps in the formation of the central iridoid precursor, nepetalactol, are as follows:
-
Geraniol Formation: Geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.
-
Hydroxylation: Geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, hydroxylates geraniol to produce 8-hydroxygeraniol.
-
Oxidation: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by the enzyme 8-hydroxygeraniol oxidoreductase (8HGO).
-
Reductive Cyclization: Iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid structure, nepetalactol.
Stage 2: From Nepetalactol to this compound
Following the formation of nepetalactol, a series of further enzymatic modifications, including oxidation, glycosylation, and acylation, lead to the key intermediate, protothis compound. Protothis compound, identified as 13-O-(β-D-glucopyranosyl-p-coumaroyl)-plumieride, serves as the direct precursor to both plumieride and this compound.
The proposed final steps in the biosynthesis of this compound are:
-
Formation of Plumieride: From nepetalactol, a series of uncharacterized enzymatic steps involving oxidation, glycosylation, and other modifications lead to the formation of plumieride.
-
Acylation to Protothis compound: Plumieride is then acylated with a p-coumaroyl group, likely transferred from p-coumaroyl-CoA by an acyltransferase, to form protothis compound. The attachment of a glucosyl group to the coumaroyl moiety also occurs in this part of the pathway.
-
Enzymatic Hydrolysis to this compound: The final step is the enzymatic removal of the glucosyl-p-coumaroyl group from protothis compound to yield this compound. This reaction is catalyzed by a β-glucosidase, which cleaves the glycosidic bond.[1]
Quantitative Data
Quantitative data on the this compound biosynthetic pathway is limited. However, studies on related iridoid pathways and analyses of Plumeria species provide some insights.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg/min) | Plant Source |
| β-Glucosidase | pNP-β-D-glucoside | 5.04 ± 0.36 | Not Reported | Plumeria obtusa[1] |
| β-Glucosidase | Plumieride coumarate glucoside | 1.02 ± 0.06 | Not Reported | Plumeria obtusa[1] |
| Compound | Plant Tissue | Concentration | Method |
| Plumieride | Plumeria bicolor bark | Major component | Isolation[2] |
| This compound | Plumeria rubra | Not specified | Isolation |
Experimental Protocols
General Workflow for Enzyme Characterization
The characterization of biosynthetic enzymes typically follows a structured workflow to determine their function and kinetic properties.
Protocol: β-Glucosidase Activity Assay
This protocol is adapted for the colorimetric determination of β-glucosidase activity using a synthetic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a yellow product upon hydrolysis.
Materials:
-
Enzyme extract or purified β-glucosidase
-
Assay Buffer: 50 mM phosphate buffer, pH 7.0
-
β-NPG Substrate Solution: 10 mM p-nitrophenyl-β-D-glucopyranoside in assay buffer
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, add 180 µL of Assay Buffer.
-
Add Enzyme: Add 20 µL of the enzyme extract or purified enzyme solution to each well. Include a blank control with 20 µL of buffer instead of the enzyme.
-
Initiate Reaction: Add 20 µL of the β-NPG Substrate Solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Activity: The enzyme activity is proportional to the absorbance at 405 nm after subtracting the blank reading. A standard curve using p-nitrophenol can be used for absolute quantification.
Protocol: HPLC Quantification of this compound and Plumieride
This protocol outlines a general method for the quantification of this compound and plumieride in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound and plumieride analytical standards
-
Methanol (HPLC grade) for sample and standard preparation
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound and plumieride standards in methanol (e.g., 1 mg/mL). From the stock solutions, prepare a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Extract dried and powdered plant material with methanol using sonication or maceration.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is typically used, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared plant extracts.
-
Identify the peaks for this compound and plumieride by comparing their retention times with the standards.
-
Quantify the compounds in the samples by correlating their peak areas with the standard curve.
-
Conclusion
The biosynthesis of this compound involves a specialized branch of the iridoid pathway. While the core enzymatic steps leading to the iridoid skeleton are relatively well-understood, the specific enzymes responsible for the final transformations to this compound, particularly the conversion of protothis compound, are areas of active research. The protocols and data presented in this guide provide a foundation for further investigation into this important class of natural products. Future work focusing on the identification and characterization of the acyltransferases and esterases involved in the later stages of the pathway will be critical for a complete understanding of this compound biosynthesis and for enabling its biotechnological production.
References
- 1. beta-Glucosidase catalyzing specific hydrolysis of an iridoid beta-glucoside from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of plant β-glucosidases in the dual defense system of iridoid glycosides and their hydrolyzing enzymes in Plantago lanceolata and Plantago major - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Plumericin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumericin, a tetracyclic iridoid, has a rich history beginning with its discovery in the mid-20th century as a potent antimicrobial agent. Isolated initially from plants of the Plumeria genus, its unique chemical structure and broad spectrum of biological activities have since captured the attention of the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and historical evolution of our understanding of this compound's multifaceted pharmacological properties. Particular emphasis is placed on its initial antimicrobial discovery and the subsequent elucidation of its significant anti-inflammatory effects, mediated through the inhibition of the NF-κB signaling pathway. This document consolidates key experimental methodologies, quantitative biological data, and a visualization of its mechanism of action to serve as a comprehensive resource for ongoing research and drug development efforts.
Discovery and Initial Isolation
This compound was first isolated in 1951 by Little and Johnstone from the roots of Plumeria multiflora. Their pioneering work identified this compound as a crystalline substance responsible for the plant's antimicrobial properties. The initial discovery highlighted its activity against a range of fungi and bacteria, most notably Mycobacterium tuberculosis.
Original Isolation Protocol (Little and Johnstone, 1951)
The inaugural isolation of this compound serves as a foundational technique in the study of this compound. The following is a summary of the experimental protocol described by Little and Johnstone:
-
Extraction: The dried and ground roots of Plumeria multiflora were exhaustively extracted with petroleum ether.
-
Concentration and Crystallization: The petroleum ether extract was concentrated under reduced pressure, leading to the crystallization of a crude substance.
-
Recrystallization: The crude this compound was purified by several recrystallizations from a mixture of chloroform and petroleum ether, yielding colorless, needle-like crystals.
-
Characterization: The melting point of the purified crystals was determined to be 211-212°C.
The workflow for this pioneering isolation is depicted below.
Structural Elucidation
The complex tetracyclic structure of this compound was elucidated a decade after its discovery by Albers-Schönberg and Schmid in 1961. Their work utilized the spectroscopic techniques of the era to piece together the molecular architecture of this novel iridoid.
Early Spectroscopic Data
The initial structural characterization of this compound relied on infrared (IR) and ultraviolet (UV) spectroscopy, and early nuclear magnetic resonance (NMR) spectroscopy. These foundational data are summarized below.
| Spectroscopic Technique | Key Findings (Albers-Schönberg & Schmid, 1961) |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of a γ-lactone, an α,β-unsaturated carbonyl group, and a carbon-carbon double bond. |
| Ultraviolet (UV) Spectroscopy | A UV absorption maximum (λmax) around 214-215 nm, characteristic of an α,β-unsaturated lactone system.[1] |
| ¹H-NMR Spectroscopy | Early proton NMR spectra provided initial insights into the number and connectivity of protons in the molecule. |
Historical Progression of Biological Activity Discovery
The scientific journey of this compound began with the discovery of its antimicrobial effects, which later expanded to reveal a wide array of other significant biological activities.
Antimicrobial Activity
The first report by Little and Johnstone in 1951 established this compound as an antimicrobial agent. They noted its activity against various fungi and bacteria, with a particularly noteworthy inhibitory effect on Mycobacterium tuberculosis.
Anti-inflammatory Activity and Mechanism of Action
A significant advancement in the understanding of this compound's therapeutic potential came with the discovery of its potent anti-inflammatory properties. Research demonstrated that this compound is a powerful inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[2]
The mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, specifically the IKK-β subunit. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
The signaling pathway illustrating the inhibitory effect of this compound on NF-κB activation is detailed below.
Quantitative Biological Data
A substantial body of research has quantified the biological activities of this compound. The following tables summarize key quantitative data for its antimicrobial and anti-inflammatory effects.
Table 1: Antimicrobial Activity of this compound
| Organism | Assay | Activity Metric | Value (µg/mL) | Reference |
| Mycobacterium tuberculosis (H37Rv) | MIC | Minimum Inhibitory Concentration | 2.1 ± 0.12 | [3][4] |
| Mycobacterium tuberculosis (MDR Strain 1) | MIC | Minimum Inhibitory Concentration | 1.3 ± 0.15 | [3][4] |
| Mycobacterium tuberculosis (MDR Strain 2) | MIC | Minimum Inhibitory Concentration | 2.0 ± 0.07 | [3][4] |
| Mycobacterium tuberculosis (MDR Strain 3) | MIC | Minimum Inhibitory Concentration | 1.5 ± 0.13 | [3][4] |
| Mycobacterium tuberculosis (MDR Strain 4) | MIC | Minimum Inhibitory Concentration | 2.0 ± 0.14 | [3][4] |
| Candida albicans | MIC | Minimum Inhibitory Concentration | 6.25 | [5][6] |
| Candida krusei | MIC | Minimum Inhibitory Concentration | 6.25 | [5][6] |
| Candida glabrata | MIC | Minimum Inhibitory Concentration | 12.5 | [5][6] |
| Candida tropicalis | MIC | Minimum Inhibitory Concentration | 12.5 | [5][6] |
| Cryptococcus neoformans | MIC | Minimum Inhibitory Concentration | 3.12 | [5][6] |
Table 2: Anti-inflammatory and Cytotoxic Activity of this compound
| Activity | Cell Line/Model | Metric | Value (µM) | Reference |
| NF-κB Inhibition | HEK293/NF-κB-luc cells | IC₅₀ | 1.0 | [2] |
| Antiproliferative | NB4 (leukemic cancer cell line) | ED₅₀ | 4.35 ± 0.21 µg/mL | [7] |
| Antiproliferative | K562 (leukemic cancer cell line) | ED₅₀ | 5.58 ± 0.35 µg/mL | [7] |
Modern Isolation and Analytical Techniques
While the original isolation method laid the groundwork, contemporary approaches utilize more advanced techniques for the efficient extraction and purification of this compound.
Bioassay-Guided Fractionation
Modern drug discovery from natural products often employs bioassay-guided fractionation. This process involves separating crude plant extracts into fractions and testing each fraction for a specific biological activity. The active fractions are then further purified to isolate the bioactive compound(s).
The general workflow for bioassay-guided isolation of this compound is as follows:
References
- 1. scribd.com [scribd.com]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-mycobacterial activity of this compound and isothis compound against MDR Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Plumericin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumericin, a tetracyclic iridoid lactone, has garnered significant scientific interest due to its diverse and potent biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The precise determination of its complex molecular structure has been a critical step in understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the key experimental protocols and summarizing the crucial spectroscopic and crystallographic data that have collectively defined its chemical identity.
Isolation and Purification
This compound is a naturally occurring compound isolated from various species of the Apocynaceae family, such as Plumeria, Allamanda, and Himatanthus.[1] The initial step in its structural elucidation involves its extraction and purification from these plant sources. A common workflow for this process is outlined below.
Caption: A generalized workflow for the isolation and purification of this compound from plant material.
Spectroscopic Characterization
The determination of this compound's planar structure heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.
Experimental Protocol: Electron Impact Mass Spectrometry (EIMS) is a common technique used. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[1] High-Resolution Mass Spectrometry (HRMS) can be employed for the precise determination of the molecular formula.
Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | [1][3] |
| Exact Mass | 290.079 g/mol | [3] |
| Molecular Ion Peak (M⁺) | m/z 290 | [1] |
| Base Peak | m/z 230 | [1] |
The base peak at m/z 230 corresponds to the loss of a methoxycarbonyl group (-COOCH₃), a characteristic fragmentation pattern for this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr disc or dissolved in a suitable solvent like chloroform (CHCl₃).[1] The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.
Data Summary:
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 2921, 2854 | C-H stretching | [1] |
| 1759 | C=O stretching (lactone) | [1] |
| 1696 | C=O stretching (α,β-unsaturated ester) | [1] |
| 1448 | C=C stretching | [1] |
The presence of two distinct carbonyl absorption bands is a key feature, indicating two different carbonyl environments within the molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments is employed.
Experimental Protocol: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[1][4] Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
¹H and ¹³C NMR Data Summary (in CDCl₃):
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 79.8 | 5.56 (d) | C-5, C-8, C-9 | H-10 |
| 3 | 153.2 | 7.44 (s) | C-1, C-4, C-5, C-15 | - |
| 4 | 118.0 | - | - | - |
| 5 | 134.1 | - | - | - |
| 6 | 45.2 | 3.55 (m) | C-4, C-5, C-7, C-8 | H-7 |
| 7 | 81.3 | 6.04 (d) | C-5, C-6, C-8 | H-6 |
| 8 | 50.1 | 3.85 (m) | C-1, C-6, C-7, C-9, C-10 | H-1, H-7 |
| 9 | 92.5 | - | - | - |
| 10 | 80.3 | 5.10 (s) | C-1, C-8, C-9 | H-1 |
| 11 | 139.8 | - | - | - |
| 12 | 169.5 | - | - | - |
| 13 | 145.2 | 7.16 (q) | C-11, C-12, C-14 | H-14 |
| 14 | 14.1 | 2.08 (d) | C-12, C-13 | H-13 |
| 15 | 166.8 | - | - | - |
| 16 | 51.9 | 3.77 (s) | C-15 | - |
Data compiled from multiple sources, slight variations may exist.[1]
The following diagram illustrates the key 2D NMR correlations that were instrumental in assembling the structure of this compound.
Caption: Key COSY (red) and HMBC (green) correlations for this compound.
Stereochemistry and Absolute Configuration
While spectroscopic methods define the connectivity of atoms, the three-dimensional arrangement, or stereochemistry, requires further investigation.
Relative Stereochemistry
The relative stereochemistry of this compound was initially deduced from Nuclear Overhauser Effect (NOE) experiments and coupling constant analysis in NMR. These experiments provide information about the spatial proximity of protons.
Absolute Configuration
The definitive determination of the absolute configuration of this compound was achieved through X-ray crystallography and supported by circular dichroism (CD) spectroscopy.[5]
Experimental Protocol (Single-Crystal X-ray Diffraction): A suitable single crystal of this compound is grown by slow evaporation from a solvent mixture. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. The analysis of the positions and intensities of the diffraction spots allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.
Key Finding: Initial assignments of the absolute configuration of this compound were later revised based on X-ray crystal structure determination. The correct absolute configuration was established as (1S, 5R, 8R, 9R, 10R).[5] This revision was crucial as the incorrect configuration had been used to assign the stereochemistry of other related iridoids.
Conclusion
The structural elucidation of this compound is a classic example of the synergistic application of various analytical techniques. While mass spectrometry and IR spectroscopy provided initial clues about the molecular formula and functional groups, a comprehensive analysis of 1D and 2D NMR data was essential to piece together its complex tetracyclic framework. Finally, X-ray crystallography provided the unambiguous determination of its absolute stereochemistry. This detailed structural knowledge is fundamental for the ongoing research into the promising therapeutic applications of this compound and its analogues.
References
- 1. scialert.net [scialert.net]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound; LC-ESI-QTOF; MS2; [M+H]+; CE: 20eV - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Plumericin: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumericin, an iridoid lactone first isolated from Plumeria rubra, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects. This technical guide provides an in-depth overview of the physicochemical properties of this compound, details on experimental protocols for their determination, and a visualization of its key signaling pathway. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₄O₆ | [1][2][3][4] |
| Molecular Weight | 290.27 g/mol | [1][2][3][4] |
| Melting Point | 210-212.5 °C (with decomposition) | [2][5] |
| Boiling Point | 510.6 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in chloroform; slightly soluble in methanol, alcohol, ether, acetone, and benzene; practically insoluble in petroleum ether and water. | [1][5] |
| logP (Octanol-Water Partition Coefficient) | Predicted to be lipophilic. | [6] |
| pKa | Data not available. | |
| Appearance | White crystalline solid. | [7] |
| Optical Rotation | [α]D²⁵ +197.5° (c=0.982 in chloroform) | [5] |
| UV Maximum (in Ethanol) | 214-215 nm | [5] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. While specific protocols for this compound are not extensively published, the following are generalized, standard procedures that can be applied.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Solubility Determination (Shake-Flask Method)
-
Equilibrium System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, chloroform, methanol) in a sealed flask.
-
Agitation and Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
logP Determination (Shake-Flask Method)
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of this compound in each phase is determined using an appropriate analytical method like HPLC-UV.
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][8] Its mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex.[1][8] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2][9] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Figure 1. this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound and its mechanism of action as an NF-κB inhibitor. The presented data and experimental protocols are intended to facilitate ongoing and future research into this promising natural product. A thorough understanding of its fundamental properties is paramount for the rational design of preclinical and clinical studies aimed at harnessing its therapeutic potential.
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (77-16-7) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]
- 7. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Plumericin and Its Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plumericin, a tetracyclic iridoid, has emerged as a promising natural product with a diverse range of biological activities, positioning it as a lead compound for the development of novel therapeutics. Isolated from plants of the Apocynaceae family, such as Plumeria and Himatanthus species, this compound has demonstrated significant anti-inflammatory, antiparasitic, antibacterial, antifungal, and anticancer properties. Its primary mechanism of action involves the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses and cell survival. This technical guide provides an in-depth overview of this compound and its derivatives, consolidating key data on their biological activities, detailing experimental protocols for their isolation and evaluation, and visualizing the core signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction
Natural products have historically been a rich source of novel pharmacological agents. This compound, a spirolactone iridoid, is a prominent example of a plant-derived secondary metabolite with significant therapeutic potential.[1] Its diverse bioactivities, including anti-inflammatory, antiparasitic, and cytotoxic effects, have garnered considerable interest in the scientific community.[1][2] This guide aims to provide a detailed technical overview of the current state of knowledge on this compound and its derivatives, with a focus on the experimental data and methodologies that are crucial for advancing research and development in this area.
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a broad spectrum of biological activities. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Anti-inflammatory and Cytotoxic Activity of this compound
| Compound | Activity | Assay | Cell Line/Model | IC50/EC50 | Reference |
| This compound | NF-κB Inhibition | Luciferase Reporter Gene | HEK293 | 1 µM | [2] |
| This compound | Anti-inflammatory | Thioglycollate-induced peritonitis | Mice | - | [2] |
| This compound | Cytotoxicity | MTT Assay | NB4 (Acute Leukemic) | 4.35 ± 0.21 µg/mL | |
| This compound | Cytotoxicity | MTT Assay | K562 (Chronic Leukemic) | 5.58 ± 0.35 µg/mL | |
| This compound | Cytotoxicity | - | J774G8 (Murine Macrophage) | CC50: 20.6 ± 0.5 µM |
Table 2: Antiparasitic Activity of this compound
| Compound | Activity | Organism | IC50 | Reference |
| This compound | Antileishmanial | Leishmania donovani (promastigote) | 3.17 ± 0.12 µM | |
| This compound | Antileishmanial | Leishmania donovani (amastigote) | 1.41 ± 0.03 µM | |
| Isothis compound | Antileishmanial | Leishmania donovani (promastigote) | 7.2 ± 0.08 µM | |
| Isothis compound | Antileishmanial | Leishmania donovani (amastigote) | 4.1 ± 0.02 µM |
Table 3: Antibacterial Activity of this compound
| Compound | Activity | Organism | MIC | Reference |
| This compound | Antibacterial | Enterococcus faecalis | Better than cloxacillin | |
| This compound | Antibacterial | Bacillus subtilis | Better than cloxacillin |
Table 4: Cytotoxic Activity of Plumieride and Its Derivatives
| Compound | Cell Line | 50% Cell Kill (µg/mL) | Reference |
| Plumieride | Radiation-Induced Fibrosarcoma (RIF) | 49.5 | [3] |
| Dodecyl amide analogue of plumieridepentaacetate | Radiation-Induced Fibrosarcoma (RIF) | 11.8 | [3] |
| Di- and trisaccharide analogues of plumieride | Radiation-Induced Fibrosarcoma (RIF) | 15-17 | [3] |
Signaling Pathways Modulated by this compound
The primary mechanism of action for this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.[2] this compound has been shown to block the phosphorylation and subsequent degradation of IκB, which is a critical step in the activation of NF-κB.[2] Furthermore, studies suggest that this compound can induce apoptosis in cancer cells, indicating its interaction with cell death pathways.
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells. The intrinsic apoptosis pathway, a common mechanism for chemotherapy-induced cell death, is depicted below.
Caption: this compound induces apoptosis through cellular stress pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Isolation and Purification of this compound from Himatanthus sucuuba
Objective: To isolate this compound from the bark of Himatanthus sucuuba.
Procedure:
-
Extraction: The powdered bark of Himatanthus sucuuba is extracted with ethanol. The ethanol extract is then partitioned between hexane and 80% aqueous methanol.[3]
-
Fractionation: The methanol-soluble fraction is further partitioned between dichloromethane (CH2Cl2) and a water:methanol (4:6) mixture.[3]
-
Column Chromatography: The CH2Cl2 fraction is subjected to silica gel column chromatography. Elution with 3% methanol in CH2Cl2 yields fractions containing this compound.[3]
-
Purification: Further purification of the this compound-containing fractions is achieved through repeated column chromatography or crystallization to obtain pure this compound.[3]
NF-κB Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB activation.
Procedure:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-dependent luciferase reporter plasmid are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.
-
Stimulation: NF-κB activation is induced by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), for 4-6 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The luminescence intensity is proportional to the level of NF-κB activation.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of this compound concentration versus percentage inhibition of luciferase activity.[2]
Western Blot Analysis for IκBα Phosphorylation and Degradation
Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα.
Procedure:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence. The cells are pre-incubated with this compound (e.g., 5 µM) for 30 minutes, followed by stimulation with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 10, 15 minutes).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[4]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells (e.g., NB4, K562) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Synthesis of this compound Derivatives
While the synthesis of a wide range of this compound derivatives is not extensively reported, a total synthesis of (±)-plumericin has been achieved.[4] Additionally, an intramolecular strategy for the synthesis of phenylthis compound derivatives has been developed for the treatment of Ewing sarcoma.[2]
Workflow for Phenylthis compound Derivative Synthesis
The following diagram outlines a general workflow for the synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular strategy for the synthesis of phenylthis compound derivatives with improved efficiency and diversification for ewing sarcoma therapy - American Chemical Society [acs.digitellinc.com]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
Plumericin: An In-depth Technical Guide on its Ethnobotanical Uses and Pharmacological Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Plumericin, a tetracyclic iridoid lactone, is a prominent secondary metabolite isolated from several plant species, notably within the Apocynaceae family. Traditionally, plants containing this compound, such as Himatanthus sucuuba, Plumeria species, and Allamanda species, have been integral to folk medicine across tropical regions for treating a spectrum of ailments. These include inflammatory conditions, infections, tumors, ulcers, and parasitic diseases.[1][2][3] Modern pharmacological studies have begun to validate these ethnobotanical applications, revealing this compound's potent anti-inflammatory, antimicrobial, anticancer, and antiparasitic activities. This technical guide provides a comprehensive overview of the ethnobotanical background of this compound, detailed quantitative data on its biological activities, the experimental protocols used to ascertain these effects, and the molecular pathways through which it exerts its therapeutic potential.
Ethnobotanical Significance
The traditional use of this compound-containing plants forms the basis for its modern investigation. The latex, bark, and leaves of these plants are most commonly used.
-
Himatanthus sucuuba (Bellaco Caspi): In the Amazon region, this plant is traditionally used to treat inflammation-related disorders, tumors, ulcers, intestinal parasites, malaria, and infections.[2][4][5]
-
Plumeria species (Frangipani): Various parts of Plumeria plants are used in traditional medicine systems. The milky sap is applied topically for skin diseases like ulcers, herpes, and scabies.[6] The bark is used as a plaster for hard tumors, and other parts have been employed as purgatives and for treating rheumatism.[6][7] Extracts from Plumeria rubra have shown traditional use and subsequent validation for molluscicidal, cytotoxic, and antibacterial activity.[8]
-
Momordica charantia (Bitter Melon): While more known for other compounds, its vine has been identified as a source of this compound.[9] Traditionally, all parts of this plant are used in Asia, South America, and Africa for various medicinal purposes, including the management of infections.[9]
Quantitative Pharmacological Data
The bioactivities of this compound have been quantified across numerous studies. The following tables summarize the key findings for easy comparison.
Table 1: Anti-inflammatory Activity of this compound
| Target/Assay | Cell Line / Model | Metric | Result | Reference |
| NF-κB Luciferase Reporter Gene | HEK293 cells | IC₅₀ | 1 µM | [4][5][10] |
| Intestinal Inflammation | Rat IEC-6 cells | Concentration | 0.5 - 2 µM | [11][12] |
| Colitis Model (DNBS-induced) | Mice | Dosage (in vivo) | 3 mg/kg | [11][12] |
Table 2: Anticancer and Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Metric | Result | Reference |
| NB4 | Acute Promyelocytic Leukemia | ED₅₀ | 4.35 ± 0.21 µg/mL | [9][13] |
| K562 | Chronic Myelogenous Leukemia | ED₅₀ | 5.58 ± 0.35 µg/mL | [9][13] |
| Vascular Smooth Muscle Cells (VSMC) | Proliferation | - | G1/G0 phase arrest | [14] |
| HePG2 | Liver Cancer | CTC₅₀ | 98.14 µg/mL (extract) | [15] |
Table 3: Antimicrobial Activity of this compound
| Organism | Type | Metric | Result (µg/mL) | Reference |
| Enterococcus faecalis | Gram-positive Bacteria | MIC | Better than cloxacillin | [9][13] |
| Bacillus subtilis | Gram-positive Bacteria | MIC | Better than cloxacillin | [9][13] |
| Candida albicans | Fungus | MIC/MFC | More potent than nystatin | [16] |
| Candida krusei | Fungus | MIC/MFC | More potent than nystatin | [16] |
| Candida glabrata | Fungus | MIC/MFC | More potent than nystatin | [16] |
| Candida tropicalis | Fungus | MIC/MFC | More potent than nystatin | [16] |
| Cryptococcus neoformans | Fungus | MIC/MFC | More potent than nystatin | [16] |
Table 4: Antiparasitic Activity of this compound
| Organism | Disease | Form | Metric | Result | Reference |
| Leishmania donovani | Leishmaniasis | Promastigote & Amastigote | IC₅₀ | Potent activity | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.
Bioassay-Guided Isolation of this compound from Himatanthus sucuuba
This protocol follows a bioactivity-guided fractionation approach to isolate this compound as a potent NF-κB inhibitor.
-
Extraction: The dried, ground stem bark of H. sucuuba is subjected to extraction with an organic solvent such as ethyl acetate.
-
Initial Bioassay: The crude extract is tested for its ability to inhibit TNF-α-induced NF-κB activation in a luciferase reporter gene assay.
-
Fractionation: The active extract is fractionated using column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate).
-
Iterative Bioassay and Fractionation: Each fraction is tested in the NF-κB assay. The most active fractions are pooled and subjected to further rounds of chromatographic separation (e.g., HPLC) to yield pure compounds.
-
Structure Elucidation: The structure of the isolated active compound is determined using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS), and confirmed as this compound by comparison with literature data.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Bacillus subtilis) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: A stock solution of this compound in DMSO is serially diluted in the broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
In Vitro Anti-inflammatory NF-κB Inhibition Assay
This assay quantifies the inhibition of the NF-κB signaling pathway.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) or HEK293 cells stably transfected with an NF-κB luciferase reporter construct are cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 30-60 minutes.
-
Stimulation: The inflammatory pathway is activated by adding a stimulant, typically Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for a specified duration (e.g., 5-14 hours).
-
Quantification (Luciferase Assay): For reporter gene assays, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence compared to the TNF-α-stimulated control indicates NF-κB inhibition.
-
Quantification (Western Blot): To determine the mechanism, cell lysates are analyzed by Western blotting for key signaling proteins, such as phosphorylated IκB-α and total IκB-α, to assess the inhibition of IκB degradation.[5][10]
In Vivo Anti-inflammatory Peritonitis Model
This animal model assesses the in vivo efficacy of this compound in reducing inflammation.
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for at least one week before the experiment.
-
Drug Administration: this compound is administered to the test group of mice (e.g., via intraperitoneal injection), while the control group receives the vehicle.
-
Induction of Peritonitis: After a set pre-treatment time (e.g., 30 minutes), peritonitis is induced in all mice by intraperitoneal injection of a sterile inflammatory agent, such as thioglycollate (e.g., 4%).
-
Leukocyte Recruitment Analysis: After a specific period (e.g., 4 hours), the mice are euthanized. The peritoneal cavity is washed with PBS, and the peritoneal lavage fluid is collected.
-
Cell Counting: The total number of recruited leukocytes (neutrophils) in the lavage fluid is counted using a hemocytometer or flow cytometry to quantify the extent of inflammation. A reduction in neutrophil count in the this compound-treated group compared to the control group indicates anti-inflammatory activity.[5][10]
Signaling Pathways and Mechanisms of Action
This compound's diverse biological effects are underpinned by its interaction with key cellular signaling pathways.
Inhibition of the NF-κB Pathway
This compound is a potent inhibitor of the canonical NF-κB pathway, a central regulator of inflammation. It acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4][5] This is likely achieved through direct inhibition of the IκB kinase (IKK) complex, specifically the IKK-β subunit.[4][5] By stabilizing IκBα, this compound prevents the nuclear translocation of the p65/p50 NF-κB transcription factor, thereby blocking the expression of pro-inflammatory genes, including adhesion molecules (VCAM-1, ICAM-1, E-selectin) and cytokines.[4][5][10]
Inhibition of STAT3 Signaling
This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMC) by targeting the STAT3 signaling pathway.[14] As an electrophilic compound, it transiently depletes intracellular glutathione, leading to the S-glutathionylation of the STAT3 protein. This modification prevents the Tyr705-phosphorylation of STAT3, which is essential for its activation, dimerization, and nuclear translocation. The inhibition of STAT3 activation leads to a downstream reduction in the expression of cyclin D1, resulting in cell cycle arrest in the G1/G0 phase.[14]
Induction of Apoptosis in Cancer Cells
In leukemic cancer cell lines (NB4 and K562), this compound induces growth inhibition through apoptosis.[9][13] This is often accompanied by cell cycle arrest, specifically at the G2/M phase in K562 cells.[9] While the precise upstream mechanism initiating apoptosis is still under investigation, it represents a key pathway for its anticancer effects.
Bioassay-Guided Isolation Workflow
The discovery and purification of this compound from plant sources often follow a systematic workflow that links chemical separation with biological testing.
Conclusion and Future Directions
This compound stands out as a compelling natural product whose widespread traditional use is strongly supported by modern pharmacological evidence. Its potent anti-inflammatory activity, mediated through the inhibition of the master regulator NF-κB, makes it a highly attractive lead compound for inflammatory diseases such as inflammatory bowel disease (IBD) and arthritis.[11] Furthermore, its antimicrobial and antiproliferative properties warrant continued investigation for applications in infectious disease and oncology.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the discovery of derivatives with improved potency, selectivity, and drug-like properties.
-
Clinical Trials: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into proven therapeutic applications for human diseases.
-
Toxicology: A thorough evaluation of the potential toxicity and side effects of this compound at therapeutic doses is critical for ensuring its safety.
References
- 1. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Traditional medicinal plants of Thailand. XVII. Biologically active constituents of Plumeria rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Anti Cancer Activity of Plumeria rubra (Flowers) Against Human Liver Cancer | Semantic Scholar [semanticscholar.org]
- 16. Antifungal activity of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Plumericin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumericin, a tetracyclic iridoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antifungal, and antiproliferative properties.[1][2][3] This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from various plant sources. The methodologies outlined are compiled from established scientific literature to ensure reproducibility and efficiency. Additionally, this guide includes quantitative data for comparative analysis and visual diagrams of experimental workflows and associated signaling pathways to facilitate a comprehensive understanding of this compound's procurement and mechanism of action.
Data Presentation: Quantitative Analysis of this compound Extraction and Biological Activity
The following tables summarize key quantitative data related to this compound extraction yields from different plant sources and its bioactivity.
Table 1: this compound and Isothis compound Yield from Plumeria bicolor
| Compound | Yield from Chloroform Extract |
| Isothis compound | 35% |
| This compound | 65% |
Data sourced from a study on the isolation of compounds from a 30g chloroform extract of Plumeria bicolor.[4]
Table 2: Bioactivity of this compound and Related Extracts
| Substance | Bioassay | Target | IC50 / CC50 / MIC |
| This compound | NF-κB Luciferase Reporter Gene | NF-κB Transactivation | 1 µM[2][5] |
| This compound | Anti-leishmanial (promastigote) | Leishmania donovani | 3.17 ± 0.12 µM[4] |
| This compound | Anti-leishmanial (amastigote) | Leishmania donovani | 1.41 ± 0.03 µM[4] |
| Isothis compound | Anti-leishmanial (promastigote) | Leishmania donovani | 7.2 ± 0.08 µM[4] |
| Isothis compound | Anti-leishmanial (amastigote) | Leishmania donovani | 4.1 ± 0.02 µM[4] |
| This compound | Cytotoxicity | J774G8 Murine Macrophages | 20.6 ± 0.5 µM[4] |
| Isothis compound | Cytotoxicity | J774G8 Murine Macrophages | 24 ± 0.7 µM[4] |
| Plumeria bicolor Chloroform Extract | Anti-leishmanial (promastigote) | Leishmania donovani | 21 ± 2.2 µg/ml[4] |
| Plumeria bicolor Chloroform Extract | Anti-leishmanial (amastigote) | Leishmania donovani | 14 ± 1.6 µg/ml[4] |
| Plumeria bicolor Chloroform Extract | Cytotoxicity | J774G8 Murine Macrophages | 75 ± 5.3 µg/ml[4] |
| This compound | Antibacterial | Enterococcus faecalis | < Cloxacillin MIC[3] |
| This compound | Antibacterial | Bacillus subtilis | < Cloxacillin MIC[3] |
| This compound | Antiproliferative | NB4 (acute leukemic cells) | ED50: 4.35 ± 0.21 µg/mL[3] |
| This compound | Antiproliferative | K562 (chronic leukemic cells) | ED50: 5.58 ± 0.35 µg/mL[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Himatanthus tarapotensis Leaves
This protocol is adapted from a method utilizing sonication for efficient extraction.[6]
1. Plant Material Preparation: a. Air-dry the leaves of Himatanthus tarapotensis at 40°C for 24 hours. b. Pulverize the dried leaves into a fine powder using a grinder.
2. Extraction: a. Weigh 250 mg of the pulverized leaf sample and place it in a suitable vessel. b. Add 5 mL of a methanol:water (1:1 v/v) solution. c. Sonicate the mixture for 1 hour, with vortexing at 15-minute intervals to ensure homogeneity. d. Centrifuge the suspension at 5000 rpm for 10 minutes. e. Carefully transfer the supernatant to a 10 mL vial. f. Resuspend the remaining pellet in another 5 mL of the methanol:water solution and repeat the sonication and centrifugation steps. g. Combine the second supernatant with the first in the 10 mL vial. h. Adjust the final volume to 10 mL with the methanol/water solution. i. Filter the final solution through a 0.45 µm Millipore filter prior to HPLC analysis.
Protocol 2: Bioassay-Guided Isolation of this compound from Allamanda cathartica
This protocol details a bioassay-guided fractionation approach to isolate active antifungal compounds.[1]
1. Initial Extraction: a. Prepare a chloroform extract of the air-dried, powdered leaves of Allamanda cathartica. b. Concentrate the extract under reduced pressure.
2. Column Chromatography: a. Absorb 5 g of the chloroform extract onto silica gel. b. Apply the sample to a silica gel column (e.g., Biotage FLASH 25+M, KP-SiL). c. Elute the column with a gradient of ethyl acetate in hexane (e.g., 1:9, 3:7, 1:1, 7:3, 9:1). d. Collect fractions (e.g., 240 fractions of 50 mL each).
3. Bioassay and Fraction Pooling: a. Monitor the collected fractions using Thin Layer Chromatography (TLC). b. Perform a bioautography assay to identify fractions with antifungal activity against a target organism like Colletotrichum gloeosporioides. c. Combine the active fractions based on TLC profiles and bioactivity.
4. Preparative TLC Purification: a. Further purify the combined active fractions using preparative TLC. b. Scrape the major active spot from the TLC plate. c. Dissolve the scraped silica in dichloromethane and filter to separate the compound. d. Evaporate the solvent to obtain the purified this compound as a white solid.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Momordica charantia Vine
SFE is an advanced extraction technique that offers advantages such as the absence of residual organic solvents.[3]
1. Plant Material Preparation: a. Collect fresh Momordica charantia vines, clean them, and cut them into small pieces. b. Dry the plant material in an oven at 60°C for 8 hours. c. Grind the dried vines into a coarse powder.
2. Supercritical Fluid Extraction: a. Perform the extraction using an SFE system with carbon dioxide as the primary solvent. b. A co-solvent, such as ethyl acetate or ethanol, can be added to enhance the solubility of this compound. c. The resulting extract can be further purified using techniques like Sepbox, which combines HPLC and solid-phase extraction for efficient isolation.[3]
Visualizations: Workflows and Signaling Pathways
This compound Extraction and Purification Workflow
Caption: A generalized workflow for this compound extraction and purification.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated IκB phosphorylation.
This compound's Inhibition of STAT3 Signaling
References
- 1. scialert.net [scialert.net]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Plumericin In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plumericin is a tetracyclic iridoid lactone found in various plant species, notably from the Apocynaceae family such as Plumeria, Himatanthus, and Allamanda species.[1] It has also been isolated from Momordica charantia (bitter melon) vine.[2][3][4] this compound has garnered significant interest in the scientific community due to its broad range of biological activities. Research has demonstrated its potential as an anti-inflammatory, anticancer, antimicrobial, antiparasitic, and antifungal agent.[1][5] Its mechanism of action is often attributed to the presence of an α-methylene γ-lactone moiety, which can react with biological nucleophiles via a Michael-type addition.[6] This document provides a summary of its in vitro activities and detailed protocols for key assays.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various biological assays.
Table 1: Anticancer & Cytotoxic Activity of this compound
| Assay Type | Cell Line | Activity Metric | Value | Citation |
| Antiproliferative | NB4 (Acute Promyelocytic Leukemia) | ED₅₀ | 4.35 ± 0.21 µg/mL | [2][3][4] |
| Antiproliferative | K562 (Chronic Myelogenous Leukemia) | ED₅₀ | 5.58 ± 0.35 µg/mL | [2][3][4] |
| Cytotoxicity | J774G8 (Murine Macrophage) | CC₅₀ | 24 ± 0.7 µM | [6] |
| Cytotoxicity | Panel of Human Cancer Cell Lines | - | General Cytotoxic Activity | [7] |
Table 2: Anti-inflammatory & Antiparasitic Activity of this compound
| Assay Type | Target/Model | Activity Metric | Value | Citation |
| NF-κB Inhibition | HEK293/NF-κB-luc Cells | IC₅₀ | 1 µM | [8][9][10] |
| Anti-leishmanial | Leishmania donovani (promastigote) | IC₅₀ | 3.17 ± 0.12 µM | [6] |
| Anti-leishmanial | Leishmania donovani (amastigote) | IC₅₀ | 1.41 ± 0.03 µM | [6] |
| IL-1β Release Inhibition | IEC-6 Cells (LPS + IFN-γ stimulated) | - | Significant reduction at 2 µM | [11] |
| Caspase 1 Inhibition | IEC-6 Cells (LPS + IFN-γ stimulated) | - | Significant reduction at 0.5-2 µM | [11] |
Table 3: Antimicrobial Activity of this compound
| Organism | Strain | Activity Metric | Value | Citation |
| Enterococcus faecalis | ATCC 29212 | MIC | Better than Cloxacillin | [2][3][12] |
| Bacillus subtilis | ATCC 6633 | MIC | Better than Cloxacillin | [2][3][12] |
| Colletotrichum gloeosporioides | - | Antifungal | Potent Inhibitory Effects | [1] |
Signaling Pathway Inhibition: NF-κB
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[8][10] Its mechanism involves the suppression of IκB kinase (IKK) activity.[8][9] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][10][13] As a result, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes, such as those for adhesion molecules (VCAM-1, ICAM-1, E-selectin) and cytokines.[8][9]
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (CC₅₀) or inhibitory concentration (IC₅₀) against cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][14]
Methodology:
-
Cell Plating: Seed cells (e.g., J774G8 macrophages or cancer cell lines like NB4) in a 96-well microtiter plate at a density of 1×10⁶ cells/mL and incubate until adherent or for a specified time.[6]
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound solutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plate for a period of 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 3-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., a solution of 50% N,N-dimethylformamide and 20% SDS, or acidified isopropanol) to each well to dissolve the formazan crystals.[11][14]
-
Data Acquisition: Measure the optical density (OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[14]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the this compound concentration to determine the IC₅₀ or CC₅₀ value using non-linear regression analysis.
Protocol 2: NF-κB Inhibition (Luciferase Reporter Assay)
This assay quantitatively measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of this compound.[8][10]
Methodology:
-
Cell Culture: Use a cell line, such as HEK293, that is stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element (293/NF-κB-luc cells).[13] Plate the cells in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (0.1% DMSO) for 30 minutes.[9]
-
Stimulation: Induce NF-κB activation by stimulating the cells with an appropriate agent, such as TNF-α (e.g., 10 ng/mL).[9][13] Include an unstimulated control.
-
Incubation: Incubate the cells for an appropriate time (e.g., 6 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer provided with a commercial luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Normalization (Optional but Recommended): To account for differences in cell number, cell viability can be measured in parallel using an assay like CellTiter-Glo® or by co-transfecting with a constitutively expressed reporter (e.g., Renilla luciferase).[13]
-
Analysis: Normalize the luciferase activity to the control and calculate the percent inhibition for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.
Protocol 3: NF-κB Inhibition (Western Blot for IκBα Phosphorylation)
This protocol directly assesses this compound's ability to inhibit the key upstream event in NF-κB activation: the phosphorylation and subsequent degradation of IκBα.[8][13]
Methodology:
-
Cell Treatment: Culture cells (e.g., HUVECtert) to near confluence.[8] Pre-incubate the cells with this compound (e.g., 5 µM) or vehicle (0.1% DMSO) for 30 minutes.[8][13]
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for a short time course (e.g., 0, 4, 8, 12 minutes) to observe the dynamics of IκBα phosphorylation and degradation.[8][9][13]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IκBα (Ser32/Ser36), total IκBα, and a loading control (e.g., α-tubulin or GAPDH).[8][13]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities. A successful inhibition by this compound will show a marked decrease in the phospho-IκBα signal and a stabilization (lack of degradation) of the total IκBα signal compared to the TNF-α stimulated control.[8]
Protocol 4: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible growth of a microorganism.[2][12]
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., E. faecalis, B. subtilis) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.[2]
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration, typically a 0.5 McFarland standard, and then further dilute to the final working concentration of approximately 5×10⁵ CFU/mL in the test broth.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth. The concentration range should be chosen to bracket the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to ensure sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth).[2] A spectrophotometer can also be used to measure absorbance to aid in the determination.
References
- 1. scialert.net [scialert.net]
- 2. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mahidol IR [repository.li.mahidol.ac.th]
- 4. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Plumericin In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumericin, a spirolactone iridoid originally isolated from Himatanthus sucuuba, has demonstrated significant therapeutic potential in various preclinical animal models. This document provides a comprehensive overview of the key findings from these studies, with a focus on its anti-inflammatory properties. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts. While this compound shows promise, it is important to note that research into its in vivo anticancer activity, specific toxicity (such as LD50 values), pharmacokinetics, and bioavailability is currently limited.
Anti-inflammatory Activity of this compound
This compound has been primarily investigated for its potent anti-inflammatory effects in rodent models of colitis and peritonitis. The primary mechanism of action identified is the inhibition of the NF-κB signaling pathway.
Mechanism of Action: NF-κB Pathway Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[1] It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[1]
Quantitative Data from Animal Model Studies
The following tables summarize the key quantitative findings from in vivo studies on the anti-inflammatory effects of this compound.
Table 1: Efficacy of this compound in DNBS-Induced Colitis in Mice
| Parameter | Animal Model | Treatment Protocol | Control Group Result (DNBS only) | This compound-treated Group Result | % Change | Reference |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Mice | 3 mg/kg this compound, i.p. | Data not explicitly quantified, but significantly elevated | Significantly reduced vs. control | - | [2] |
| TNF-α Expression | Mice | 3 mg/kg this compound, i.p. | Substantial increase | Significantly reduced vs. control | - | [3] |
| IL-1β Expression | Mice | 3 mg/kg this compound, i.p. | Increased | Significantly reduced vs. control | - | [3] |
| Macroscopic Damage Score | Mice | 3 mg/kg this compound, i.p. | Severe damage | Significantly reduced signs of injury | - | [3] |
Table 2: Efficacy of this compound in Thioglycollate-Induced Peritonitis in Mice
| Parameter | Animal Model | Treatment Protocol | Control Group Result (Thioglycollate only) | This compound-treated Group Result | % Change | Reference |
| Neutrophil Recruitment | Mice | Not specified | Elevated neutrophil recruitment | Suppressed | - | [4] |
Note: Quantitative data for neutrophil counts in the peritonitis model were not available in the reviewed literature.
Experimental Protocols
DNBS-Induced Colitis in Mice
This model induces a chronic inflammation of the colon, sharing some histopathological features with human inflammatory bowel disease.
Protocol:
-
Animal Model: Male CD1 mice (6-8 weeks old) are commonly used.[3]
-
Induction of Colitis:
-
Anesthetize mice (e.g., with isoflurane).
-
Slowly administer 100 µL of 2,4,6-dinitrobenzenesulfonic acid (DNBS) solution (4 mg in 50% ethanol) intrarectally using a catheter.[3]
-
Keep the mice in a head-down position for at least 60 seconds to ensure distribution of the DNBS within the colon.
-
-
Treatment:
-
Administer this compound (e.g., 3 mg/kg) or vehicle control intraperitoneally (i.p.) once daily.[3]
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for body weight loss, stool consistency, and signs of distress.
-
Euthanize the animals on day 4 post-DNBS administration.[3]
-
-
Analysis:
-
Collect the colon and measure its length and weight.
-
Score the macroscopic damage.
-
Perform histological analysis on colon sections.
-
Measure myeloperoxidase (MPO) activity in colon tissue homogenates as an indicator of neutrophil infiltration.[2]
-
Quantify cytokine levels (e.g., TNF-α, IL-1β) in colon tissue homogenates using ELISA or other immunoassays.[3]
-
Thioglycollate-Induced Peritonitis in Mice
This is a model of acute, sterile inflammation characterized by a robust recruitment of neutrophils to the peritoneal cavity.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-9 weeks old) have been used.[4]
-
Treatment:
-
Administer this compound or vehicle control (i.p.) prior to the induction of peritonitis (e.g., 30 minutes before).
-
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally.[4]
-
-
Cell Harvest and Analysis:
-
At a specified time point (e.g., 4 hours) after thioglycollate injection, euthanize the mice.
-
Harvest peritoneal exudate cells by washing the peritoneal cavity with sterile PBS.
-
Count the total number of cells.
-
Differentiate and quantify the neutrophil population using flow cytometry or cytospin preparations with appropriate staining.[4]
-
Anticancer Activity and Toxicity of this compound
Anticancer Activity
Currently, there is a lack of published in vivo studies specifically investigating the anticancer effects of purified this compound in animal models. While some studies have reported anticancer activity of extracts from Plumeria species, these findings cannot be directly attributed to this compound alone. Further research using xenograft or other cancer models is required to evaluate the in vivo anticancer potential of this compound.
Toxicity
Detailed toxicological studies, including the determination of the LD50 (lethal dose, 50%) for this compound, have not been reported in the available literature. Acute toxicity studies on hydroalcoholic extracts of Plumeria alba roots in rats have shown an LD50 greater than 5000 mg/kg for oral administration, suggesting low toxicity of the extract. However, this data is not specific to this compound. Safety pharmacology, and acute and chronic toxicity studies are essential to establish a safety profile for this compound before it can be considered for further clinical development.
Pharmacokinetics and Bioavailability
There is currently no published data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or bioavailability of this compound in animal models. Understanding these parameters is crucial for designing effective dosing regimens and for the translation of preclinical findings to clinical settings.
Conclusion and Future Directions
This compound has demonstrated robust anti-inflammatory activity in animal models of colitis and peritonitis, primarily through the inhibition of the NF-κB pathway. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. However, significant knowledge gaps remain concerning its in vivo anticancer efficacy, toxicity profile, and pharmacokinetic properties. Future research should focus on:
-
Evaluating the anticancer activity of this compound in relevant in vivo cancer models.
-
Conducting comprehensive acute and chronic toxicity studies to determine the safety profile and LD50 of this compound.
-
Performing pharmacokinetic and bioavailability studies to understand its ADME properties.
Addressing these areas will be critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Plumericin: A Potent Inhibitor of the NF-κB Signaling Pathway
Application Notes and Protocols for Researchers
Introduction
Plumericin, a natural iridoid compound isolated from plants of the Plumeria genus, has emerged as a significant inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. This compound has demonstrated potent anti-inflammatory properties by directly targeting and inhibiting the IκB kinase (IKK) complex, a critical upstream activator of NF-κB. These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with IκB proteins. Upon stimulation by various stimuli, such as tumor necrosis factor-alpha (TNF-α), the IKK complex is activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, allowing the freed NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound directly inhibits the catalytic activity of IKKβ, a key component of the IKK complex, thereby preventing the initial phosphorylation of IκBα and effectively blocking the entire downstream signaling cascade.[1][3]
Quantitative Data Summary
The inhibitory activity of this compound on the NF-κB pathway has been quantified in various in vitro assays. The following tables summarize the key quantitative data from published studies.
| Assay | Cell Line | Stimulus | Parameter | Value | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293 | TNF-α | IC50 | 1 µM | [1][2][3] |
| IKKβ Kinase Assay | Recombinant human IKKβ | - | Inhibition | Significant | [1] |
| IKK Complex Activity Assay | HUVECtert | TNF-α | Inhibition | Significant at 10 µM | [1] |
Table 1: In vitro inhibitory activity of this compound on the NF-κB pathway.
| Adhesion Molecule | Cell Line | Stimulus | Effect of this compound | Reference |
| VCAM-1 | HUVECtert | TNF-α | Abolished expression | [1][2][3] |
| ICAM-1 | HUVECtert | TNF-α | Abolished expression | [1][2][3] |
| E-selectin | HUVECtert | TNF-α | Abolished expression | [1][2][3] |
Table 2: Effect of this compound on the expression of NF-κB target adhesion molecules.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Caption: Experimental workflow for investigating this compound's effect on the NF-κB pathway.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., 293/NF-κB-luc cells).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
TNF-α stock solution (e.g., 10 µg/mL in sterile PBS with 0.1% BSA).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.
-
The next day, prepare serial dilutions of this compound in complete DMEM.
-
Pre-treat the cells by adding 10 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare a TNF-α working solution (e.g., 20 ng/mL) in complete DMEM.
-
Stimulate the cells by adding 10 µL of the TNF-α working solution to all wells except for the unstimulated control.
-
Incubate the plate for 6 hours at 37°C.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
Western Blot for IκBα Phosphorylation and Degradation
This protocol allows for the qualitative and semi-quantitative analysis of IκBα phosphorylation and total IκBα levels, key indicators of NF-κB pathway activation.
Materials:
-
HUVECtert cells.
-
Endothelial Cell Growth Medium.
-
This compound stock solution (10 mM in DMSO).
-
TNF-α stock solution (10 µg/mL).
-
6-well tissue culture plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36), and anti-β-actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Seed HUVECtert cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 5 µM) or vehicle (0.1% DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for different time points (e.g., 0, 5, 15, 30 minutes) to observe the degradation and phosphorylation kinetics of IκBα.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to cell death.
Materials:
-
Cells of interest (e.g., HEK293, HUVECtert).
-
Complete growth medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of the NF-κB signaling pathway, acting through the direct inhibition of IKKβ. Its ability to block the phosphorylation and degradation of IκBα prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. The provided protocols offer a framework for researchers to investigate and characterize the effects of this compound and other potential NF-κB inhibitors in various cellular contexts. These studies will be instrumental in further elucidating the therapeutic potential of this compound for the treatment of inflammatory diseases and other NF-κB-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Plumericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumericin, a member of the iridoid class of natural products, has garnered significant attention from the scientific community due to its potent and diverse biological activities. Isolated from plants of the Plumeria and Himatanthus genera, it has demonstrated notable anti-inflammatory, anticancer, and antimicrobial properties. Mechanistically, this compound has been identified as a potent inhibitor of the NF-κB and STAT3 signaling pathways, both of which are critical mediators of cellular inflammatory responses and oncogenesis. This dual-pathway inhibition makes this compound a compelling lead compound for the development of novel therapeutics.
These application notes provide a comprehensive overview of the reported total synthesis strategies for this compound, offering detailed insights into the synthetic routes, key chemical transformations, and experimental protocols. The information is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Reported Total Synthesis Strategies
To date, the total synthesis of this compound has been accomplished through several distinct approaches, primarily focusing on racemic synthesis. A landmark achievement in this area is the biomimetic total synthesis developed by Trost and coworkers. An alternative formal synthesis has been reported by Parkes and Pattenden. Despite the biological significance of a single enantiomer, a dedicated enantioselective total synthesis of this compound has not been prominently reported in the literature.
The Trost Biomimetic Total Synthesis of (±)-Plumericin
The Trost synthesis represents a highly elegant and convergent approach that mimics the proposed biosynthetic pathway of this compound. The synthesis was accomplished in 16 steps starting from cycloocta-1,3-diene.[1]
Key Features:
-
Biomimetic Approach: The strategy is inspired by the presumed natural cyclization of a secoiridoid precursor.
-
Key Methodologies: The synthesis prominently features three key chemical transformations:
-
Substitutive Spiroannulation: A method for the stereocontrolled geminal alkylation of a carbonyl group with simultaneous substitution at the α-position.[1]
-
Sulfenylation-Aldol Condensation: Utilized for the elaboration of an α-(hydroxyalkyl)-α,β-unsaturated carbonyl unit.[1]
-
Late-Stage Carbomethoxylation: An alternative strategy introduces the carbomethoxy group at a late stage of the synthesis via the carbomethoxylation of an enol ether.[1]
-
Quantitative Data Summary:
While detailed step-by-step yields are best sourced from the primary literature, the overall efficiency of the Trost synthesis is summarized below.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Key Intermediates |
| Trost Biomimetic Synthesis | Cycloocta-1,3-diene | 16 | Not explicitly stated in abstracts | Descarbomethoxythis compound, m-bicyclo[3.3.0]oct-7-en-endo-2-ol |
Logical Flow of the Trost Synthesis:
Caption: A simplified workflow of the Trost biomimetic total synthesis of (±)-plumericin.
The Parkes and Pattenden Formal Synthesis of (±)-Plumericin
This approach constitutes a formal synthesis of (±)-plumericin through the total synthesis of (±)-allamcin, an intermediate that has been previously converted to this compound.
Key Features:
-
Starting Material: The synthesis commences with the readily available bicyclo[3.3.0]octenone.
-
Key Steps:
-
Elaboration of a key acetoxy-aldehyde intermediate.
-
Fusion of a β-oxy-γ-butyrolactone ring system.
-
Chemo-selective vic-bishydroxylation.
-
In situ oxidation and elimination to form an (E)-ethylidenefuranone.
-
Oxidative cleavage and cyclization.
-
Quantitative Data Summary:
| Synthetic Route | Starting Material | Key Intermediate | Significance |
| Parkes and Pattenden Formal Synthesis | Bicyclo[3.3.0]octenone | (±)-Allamcin | Provides an alternative route to the this compound core structure. |
Experimental Protocols (Representative)
The following are representative protocols for key reactions described in the synthesis of this compound. For full experimental details, it is imperative to consult the primary literature.
Protocol 1: Substitutive Spiroannulation (Trost Synthesis)
Objective: To construct the spiro-lactone moiety from a ketone precursor.
Materials:
-
Ketone substrate (e.g., a derivative of cis-bicyclo[3.3.0]octan-2-one)
-
Cyclopropyldiphenylsulfonium fluoroborate
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Lithium diethylamide (LDA)
-
N-bromosuccinimide (NBS) or other electrophile
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Appropriate solvents (e.g., THF, pentane)
Procedure:
-
Oxaspiropentane formation: To a solution of the ketone substrate in DMSO, add cyclopropyldiphenylsulfonium fluoroborate and potassium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Isomerization to vinylcyclopropanol: Treat the crude oxaspiropentane with a strong base such as lithium diethylamide in pentane at room temperature.
-
Electrophilic addition and rearrangement: The resulting vinylcyclopropanol is reacted with an electrophile (e.g., NBS) to induce the formation of a spirocyclobutanone.
-
Baeyer-Villiger oxidation: The spirocyclobutanone is then subjected to a Baeyer-Villiger oxidation using an oxidant like m-CPBA to yield the desired spirolactone.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Late-Stage Carbomethoxylation of an Enol Ether (Trost Synthesis)
Objective: To introduce the carbomethoxy group onto the this compound core at a late stage.
Materials:
-
Descarbomethoxythis compound (enol ether precursor)
-
Strong base (e.g., n-butyllithium)
-
Methyl chloroformate
-
Anhydrous THF
Procedure:
-
Dissolve the enol ether precursor in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a solution of n-butyllithium dropwise and stir for the specified time to generate the corresponding lithiated species.
-
Add methyl chloroformate to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound.
Biological Activity and Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate key inflammatory and cell survival pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][2] It exerts its effect by blocking the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][2] This prevents the translocation of the active NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. The likely target within this pathway is the IκB kinase (IKK) complex.[1][2]
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Inhibition of the STAT3 Signaling Pathway
In addition to its effects on NF-κB, this compound has been found to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. It is proposed to act via S-glutathionylation of STAT3, which prevents its Tyr705 phosphorylation and subsequent activation. This leads to the downregulation of target genes involved in cell proliferation, such as cyclin D1.
Caption: this compound inhibits STAT3 signaling via S-glutathionylation, preventing its activation.
Conclusion
The total synthesis of this compound remains a challenging yet rewarding endeavor in organic chemistry. The existing synthetic routes, particularly the biomimetic approach by Trost, provide a robust foundation for accessing this complex natural product and its analogs. The potent inhibitory effects of this compound on the NF-κB and STAT3 pathways underscore its significant therapeutic potential. Further research into the development of an enantioselective synthesis and the exploration of structure-activity relationships will be crucial in advancing this compound from a fascinating natural product to a clinically viable therapeutic agent. These notes are intended to facilitate such future investigations by providing a consolidated resource on the synthesis and biological context of this compound.
References
Application Notes and Protocols for the Quantification of Plumericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumericin, an iridoid isolated from plants of the Apocynaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. This method offers excellent resolution and sensitivity.
Application Note
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in plant extracts. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.
-
Detection Wavelength: 210-216 nm.[2]
-
Injection Volume: 5 µL.[1]
2. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh 2.2 mg of pure this compound standard and dissolve it in 5 mL of acetonitrile to obtain a stock solution of 0.44 mg/mL.[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.28 µg/mL to 4.4 µg/mL.[1] These will be used to construct a calibration curve.
3. Sample Preparation (from dry leaves):
-
Extraction: Extract a known amount of powdered dry plant material with a suitable solvent like methanol or acetonitrile using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions in duplicate.[1]
-
Determine the concentration of this compound in the samples by comparing the average peak area with the calibration curve.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.28 - 4.4 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.9981 | [1] |
| Limit of Detection (LOD) | 0.00027 mg/mL | [1] |
| Limit of Quantification (LOQ) | 0.0082 mg/mL | [1] |
| Precision (%CV) | 0.6 - 3.1 | [1] |
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification
HPTLC is a powerful technique for the rapid and cost-effective quantification of this compound, allowing for the simultaneous analysis of multiple samples.
Application Note
This protocol outlines a validated HPTLC-densitometry method for the quantification of this compound. The method is suitable for the analysis of herbal extracts and formulations and can be used as a stability-indicating assay.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: An HPTLC system including an automatic sample applicator, a developing chamber, a TLC plate heater, and a TLC scanner with a UV detector.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Sample Application: Apply samples and standards as 8 mm bands, at least 10 mm from the bottom and side edges of the plate.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in an optimized ratio (e.g., 7:3:0.1 v/v/v).
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Densitometric Scanning: Scan the plate at a wavelength of 215 nm.
2. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Working Standards: From the stock solution, prepare working standards in the concentration range of 100-500 ng/band by spotting different volumes onto the HPTLC plate.
3. Sample Preparation:
-
Extraction: Extract a known quantity of the powdered plant material or formulation with methanol.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Apply the sample extracts to the plate and determine the amount of this compound by comparing the peak area with the calibration curve.
Quantitative Data Summary
| Parameter | Representative Value |
| Linearity Range | 100 - 500 ng/band |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~30 ng/band |
| Limit of Quantification (LOQ) | ~90 ng/band |
| Precision (RSD, %) | < 2% |
| Accuracy (Recovery, %) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS provides unparalleled sensitivity and selectivity for the quantification of this compound, especially at trace levels in complex biological matrices.
Application Note
This protocol details a sensitive and selective LC-MS/MS method for the quantification of this compound. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and accuracy, making it ideal for pharmacokinetic studies and trace analysis.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). For this compound (MW: 290.29), a potential transition would be m/z 291.1 → [fragment ion]. Note: The specific fragment ion needs to be determined through infusion and collision-induced dissociation experiments.
2. Preparation of Standard Solutions:
-
Stock and Working Standards: Prepare stock and working standard solutions of this compound in methanol or acetonitrile, similar to the HPLC protocol, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., ng/mL range).
3. Sample Preparation:
-
Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins.
-
Solid Phase Extraction (SPE): For cleaner samples, use an appropriate SPE cartridge to extract and concentrate this compound from the matrix.
-
Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
4. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Analyze the prepared samples and quantify this compound using the calibration curve.
Quantitative Data Summary
| Parameter | Representative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD, %) | < 15% |
| Accuracy (Recovery, %) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound from plant materials.
This compound's Inhibition of the NF-κB Signaling Pathway
References
Application Notes and Protocols for Plumericin Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumericin is a tetracyclic iridoid compound isolated from plants of the Apocynaceae family, such as Himatanthus sucuuba.[1] It has garnered significant scientific interest due to its potent biological activities, primarily as an anti-inflammatory and anti-cancer agent. The primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses and cell survival.[1][2] By blocking the phosphorylation and subsequent degradation of IκB, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[2][3] This activity makes this compound a promising candidate for the treatment of inflammatory conditions like inflammatory bowel disease (IBD) and certain types of cancer.[4][5][6]
Despite its therapeutic potential, this compound's clinical translation is hampered by its physicochemical properties. It is practically insoluble in water, which can lead to low bioavailability and limit its therapeutic efficacy. To overcome these challenges, advanced drug delivery systems, such as polymeric nanoparticles, are a promising strategy. These systems can enhance the solubility and stability of hydrophobic drugs like this compound, provide controlled release, and potentially improve targeting to disease sites.
These application notes provide an overview of strategies for developing this compound-loaded nanoparticles and detailed protocols for their preparation and characterization.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for the successful design of a drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | [7] |
| Molecular Weight | 290.27 g/mol | [7][8] |
| Appearance | Narrow, rectangular plates | [7] |
| Solubility | - Practically insoluble in water and petroleum ether. - Soluble in chloroform. - Slightly soluble in methanol, ethanol, ether, acetone, and benzene. | [7] |
| UV max (in Ethanol) | 214-215 nm | [7] |
Polymeric Nanoparticle Drug Delivery Systems
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They can encapsulate therapeutic agents, protecting them from degradation and modifying their release profile. For hydrophobic drugs like this compound, nanoparticles can be formulated to improve aqueous dispersibility and bioavailability. Common biodegradable and biocompatible polymers used for this purpose include poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polyethylene glycol (PEG).
Two of the most common and effective methods for preparing polymeric nanoparticles for hydrophobic drugs are Nanoprecipitation (Solvent Displacement) and Emulsification-Solvent Evaporation.
Data Presentation: this compound Nanoformulation Characteristics (Illustrative)
As there is no published data on this compound-specific nanoformulations, the following tables present illustrative-yet-realistic data based on outcomes for other hydrophobic drugs formulated with the described methods. These tables are intended to provide researchers with target parameters for formulation development.
Table 1: Illustrative Characteristics of this compound-Loaded PLGA Nanoparticles via Nanoprecipitation
| Formulation Code | Polymer (PLGA) Concentration (mg/mL) | This compound Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLU-NP-01 | 5 | 0.5 | 155 | 0.12 | 8.5 | 85 |
| PLU-NP-02 | 10 | 1 | 180 | 0.15 | 9.1 | 91 |
| PLU-NP-03 | 15 | 1.5 | 210 | 0.19 | 9.5 | 95 |
Table 2: Illustrative Characteristics of this compound-Loaded PLGA Nanoparticles via Emulsification-Solvent Evaporation
| Formulation Code | Polymer (PLGA) Concentration (mg/mL) | This compound Concentration (mg/mL) | Surfactant (PVA) (%) | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLU-ESE-01 | 20 | 2 | 1 | 220 | 0.18 | 7.5 | 75 |
| PLU-ESE-02 | 20 | 4 | 1 | 235 | 0.21 | 13.0 | 65 |
| PLU-ESE-03 | 40 | 4 | 2 | 250 | 0.25 | 8.3 | 83 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This method, also known as solvent displacement, is a one-step process that is rapid and straightforward. It relies on the interfacial deposition of a polymer following the displacement of a semi-polar solvent, which is miscible with water, from a lipophilic solution.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another suitable water-miscible organic solvent like THF or acetonitrile)
-
Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
Magnetic stirrer
-
Syringe and needle
-
Rotary evaporator or magnetic stirrer for solvent evaporation
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone. For example, dissolve 10 mg of PLGA and 1 mg of this compound in 1 mL of acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant. For instance, prepare a 1% w/v solution of PVA in 10 mL of deionized water.
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Draw the organic phase into a syringe.
-
Add the organic phase dropwise into the stirring aqueous phase. Nanoparticles will form instantaneously as the acetone diffuses into the water, causing the PLGA and this compound to precipitate.
-
-
Solvent Evaporation: Continue stirring the suspension for 3-4 hours in a fume hood to ensure the complete evaporation of the organic solvent.
-
Purification:
-
Collect the nanoparticle suspension.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This technique is suitable for encapsulating hydrophobic drugs and involves the formation of an oil-in-water (o/w) emulsion.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable water-immiscible organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specified amount of PLGA and this compound in dichloromethane. For example, dissolve 40 mg of PLGA and 4 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, for instance, a 2% w/v solution of PVA in 20 mL of deionized water.
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. Homogenize for 2-5 minutes at high speed.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate.
-
Alternatively, use a rotary evaporator under reduced pressure for more rapid solvent removal. This will cause the polymer to precipitate, forming solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm for 20 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps twice.
-
-
Lyophilization (Optional): For long-term storage, freeze-dry the purified nanoparticles with a cryoprotectant.
Protocol 3: In Vitro Drug Release Study
This protocol determines the rate at which this compound is released from the nanoparticles in a simulated physiological environment. The dialysis membrane method is commonly used.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Resuspend a known amount of this compound-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).
-
Transfer the nanoparticle suspension into a dialysis bag and seal both ends securely.
-
-
Release Study:
-
Place the dialysis bag in a larger container with a known volume of PBS (e.g., 50 mL), which will serve as the release medium. To maintain sink conditions, a small percentage of a surfactant like Tween 80 (e.g., 0.5%) can be added to the release medium to enhance the solubility of the released this compound.
-
Place the container in a shaking incubator set at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the collected samples for this compound concentration using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is used to evaluate the efficacy of this compound-loaded nanoparticles against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound-loaded nanoparticles, free this compound, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Caption: Workflow for preparing this compound nanoparticles via nanoprecipitation.
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. worldscientific.com [worldscientific.com]
- 5. stanford.edu [stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound [drugfuture.com]
- 8. This compound | C15H14O6 | CID 5281545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Plumericin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Plumericin, a natural iridoid compound, has demonstrated significant potential in cell culture experiments as a modulator of key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are crucial in the pathogenesis of various diseases, including cancer and inflammatory disorders, making this compound a compound of interest for drug development.
Mechanism of Action:
-
NF-κB Pathway Inhibition: this compound is a potent inhibitor of the NF-κB pathway.[1][2][3] It has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][3] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of pro-inflammatory and pro-proliferative genes.[1][4] The inhibitory effect of this compound appears to target the IκB kinase (IKK) complex.[1][3]
-
STAT3 Signaling Inhibition: this compound also interferes with the STAT3 signaling pathway. It has been observed to induce S-glutathionylation of STAT3, which hampers its Tyr705 phosphorylation and subsequent activation.[5] This inhibition of STAT3 activation contributes to the anti-proliferative effects of this compound.
Cellular Effects:
-
Anti-proliferative Activity: this compound exhibits anti-proliferative effects in various cell types, including vascular smooth muscle cells (VSMCs) and several cancer cell lines.[6] This effect is largely attributed to its ability to induce cell cycle arrest.
-
Cell Cycle Arrest: Studies have shown that this compound can arrest cells in the G1/G0 phase of the cell cycle. This is accompanied by a downregulation of cyclin D1 expression, a key regulator of the G1/S phase transition.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][7] In some cell lines, it has been observed to reduce the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[6]
-
Anti-inflammatory Effects: By inhibiting the NF-κB pathway, this compound demonstrates significant anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines and enzymes such as TNF-α, COX-2, and iNOS.[4][8]
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound in a Variety of Cell Lines
| Cell Line/Model | Assay | Effect | IC50 Value / Effective Concentration | Reference |
| HEK293/NF-κB-luc | Luciferase Reporter Assay | NF-κB Inhibition | 1 µM | [2][3] |
| HUVECtert | Flow Cytometry | Inhibition of VCAM-1, ICAM-1, E-selectin expression | Effective at 5 µM | [3] |
| Vascular Smooth Muscle Cells (VSMCs) | BrdU Incorporation | Inhibition of proliferation | IC50 of 1.11 µM | |
| Vascular Smooth Muscle Cells (VSMCs) | Resazurin Conversion | Inhibition of metabolic activity | IC50 of 1.08 µM | |
| Vascular Smooth Muscle Cells (VSMCs) | Crystal Violet Staining | Inhibition of biomass increase | IC50 of 2.93 µM | |
| Rat Intestinal Epithelial Cells (IEC-6) | ELISA | Inhibition of TNF-α release | Effective at 0.5-2 µM | [4] |
| Rat Intestinal Epithelial Cells (IEC-6) | Western Blot | Reduction of COX-2 and iNOS expression | Effective at 1-2 µM | [4] |
| Rat Intestinal Epithelial Cells (IEC-6) | Flow Cytometry | Reduction of LPS + IFN-induced apoptosis | Effective at 0.5-2 µM | [6] |
| NB4 (acute leukemic cancer cell line) | Proliferation Assay | Inhibition of proliferation | ED50 of 4.35 ± 0.21 µg/mL | |
| K562 (chronic leukemic cancer cell line) | Proliferation Assay | Inhibition of proliferation | ED50 of 5.58 ± 0.35 µg/mL |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative and PI positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11][12]
Western Blot Analysis for NF-κB and STAT3 Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the NF-κB and STAT3 pathways following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-STAT3, anti-STAT3, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA expression of target genes (e.g., Cyclin D1) after this compound treatment.
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target gene and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Set up the qPCR reactions in a qPCR plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template. Include no-template controls.
-
qPCR Run: Run the qPCR plate in a qPCR instrument using an appropriate cycling program.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and calculate the fold change in expression in this compound-treated samples relative to the control.[13][14][15][16][17]
Mandatory Visualization
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unime.it [iris.unime.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Detection of Cyclin D1 Overexpression by Real-Time Reverse-Transcriptase-Mediated Quantitative Polymerase Chain Reaction for the Diagnosis of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence PCR Quantification of Cyclin D1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyclinD1/CyclinD3 Ratio by Real-Time PCR Improves Specificity for the Diagnosis of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative real-time reverse transcription-PCR assay for cyclin D1 expression: utility in the diagnosis of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
plumericin solubility and stability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of plumericin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The choice of solvent for this compound depends on the experimental requirements. For creating stock solutions, acetonitrile is a documented solvent. This compound is also reported to be soluble in chloroform and slightly soluble in methanol, ethanol, ether, acetone, and benzene. It is practically insoluble in petroleum ether and water.[1] For cell-based assays, dimethyl sulfoxide (DMSO) is commonly used to dissolve compounds for initial stock solutions, which are then further diluted in culture media.
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer/cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a more diluted stock solution or a lower final concentration in your experiment.
-
Increase the solvent concentration: If your experimental conditions allow, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) in the aqueous solution can help maintain solubility. However, be mindful of the solvent's potential toxicity to cells or interference with your assay.
-
Use a sonicator: After adding the stock solution to the aqueous buffer, sonicate the mixture for a few minutes. This can help to disperse the compound and facilitate dissolution.
-
Warm the solution: Gently warming the solution might help to dissolve the precipitate. However, be cautious about the thermal stability of this compound.
Q3: How should I store my solid this compound and stock solutions?
A3: While specific long-term stability data for this compound is not extensively documented, general best practices for natural products should be followed. Solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect solutions from light.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media over long incubation periods has not been extensively reported. As with many small molecules, degradation can occur over time, influenced by the components of the medium, pH, temperature, and light exposure. For long-term experiments, it is recommended to refresh the medium with freshly diluted this compound at regular intervals.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen solvent. | The concentration is too high for the selected solvent. | Try reducing the amount of this compound or increasing the volume of the solvent. Gentle warming or sonication may also aid dissolution. |
| The solvent quality is poor. | Use high-purity, anhydrous solvents. | |
| A precipitate forms immediately upon adding the stock solution to an aqueous buffer. | The aqueous solubility of this compound is exceeded. | Decrease the final concentration of this compound. Consider using a co-solvent if the experimental design permits. |
| The buffer pH affects solubility. | Although specific data for this compound is unavailable, the pH of the aqueous solution can influence the solubility of compounds. If possible, test solubility in buffers with slightly different pH values. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in experiments over time. | Degradation of this compound in the experimental solution. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. For long-term experiments, replenish the this compound-containing medium periodically. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Exposure to light. | Protect stock solutions and experimental setups from direct light by using amber vials or covering with aluminum foil. | |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to precipitation or degradation. | Visually inspect for any precipitation before use. If possible, quantify the concentration of this compound in your experimental setup using a suitable analytical method like HPLC. |
Data Presentation
This compound Solubility
| Solvent | Solubility | Concentration | Source |
| Chloroform | Soluble | Qualitative | [1] |
| Methanol | Slightly Soluble | Qualitative | [1] |
| Ethanol | Slightly Soluble | Qualitative | [1] |
| Diethyl Ether | Slightly Soluble | Qualitative | [1] |
| Acetone | Slightly Soluble | Qualitative | [1] |
| Benzene | Slightly Soluble | Qualitative | [1] |
| Acetonitrile | Soluble | 0.44 mg/mL | |
| Petroleum Ether | Practically Insoluble | Qualitative | [1] |
| Water | Practically Insoluble | Qualitative | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (Acetonitrile)
This protocol is based on a published methodology for preparing a this compound standard solution for HPLC analysis.
Materials:
-
This compound (pure solid)
-
Acetonitrile (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 5 mL)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh 2.2 mg of pure this compound using an analytical balance.
-
Transfer the weighed this compound to a 5 mL volumetric flask.
-
Add a small volume of acetonitrile to the flask to dissolve the this compound.
-
Gently vortex or sonicate the flask until the this compound is completely dissolved.
-
Add acetonitrile to the flask up to the 5 mL mark.
-
Mix the solution thoroughly to ensure homogeneity. This will result in a 0.44 mg/mL stock solution.
-
Store the stock solution in a tightly sealed vial at -20°C, protected from light.
Cell Culture Protocol with this compound
This protocol provides a general workflow for treating intestinal epithelial cells (IEC-6) with this compound.[2]
Materials:
-
IEC-6 cells
-
Dulbecco's modified Eagle's medium (DMEM) with 4 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (e.g., in DMSO)
-
Cell culture plates/flasks
-
Sterile PBS
Procedure:
-
Culture IEC-6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates at the desired density and allow them to adhere overnight.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level non-toxic to the cells.
-
Remove the old medium from the cells and wash with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the specific downstream assays (e.g., viability, protein expression, etc.).
Visualizations
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκB.
This compound's Inhibition of the STAT3 Signaling Pathway
Caption: this compound blocks STAT3 signaling by hampering its phosphorylation.
References
Technical Support Center: Optimizing Plumericin Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of plumericin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an iridoid isolated from plants of the Plumeria genus. Its primary mechanism of action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and cell survival genes.[1][2][3]
Q2: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. However, a general starting range is between 0.5 µM and 10 µM. For NF-κB inhibition, an IC50 of approximately 1 µM has been reported.[1][2][3] For anti-proliferative and cytotoxic effects, concentrations up to 40 µM have been used.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is this compound cytotoxic to all cell types?
This compound has demonstrated cytotoxic activity against various cancer cell lines, including cervical cancer (Bu25TK and HeLa) and leukemia (NALM 6, MOLT4).[4][5] However, some studies suggest it has lower toxicity towards non-cancerous cells like peripheral blood mononuclear cells (PBMCs) and lymphocytes, indicating potential for cancer-selective effects.[5][6][7]
Q4: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines and experimental conditions. The following table summarizes available data.
| Cell Line | Cell Type | Assay | IC50/Effective Concentration | Reference |
| HEK293/NF-κB-luc | Human Embryonic Kidney (reporter) | NF-κB Luciferase Assay | 1 µM | [1][2][3] |
| Bu25TK | Cervical Cancer | Cell Viability | ~40 µM (decreased viability to 24%) | [4] |
| HeLa | Cervical Cancer | Cell Viability | ~40 µM (decreased viability to 29%) | [4] |
| NALM 6 | B cell Acute Lymphoblastic Leukemia | Cell Viability (MTT) | Active (specific IC50 not provided) | [5] |
| A549 | Human Lung Cancer | Cell Viability (MTT) | Active (specific IC50 not provided) | [5] |
| MOLT4 | T cell Acute Lymphoblastic Leukemia | Cell Viability (MTT) | Active (specific IC50 not provided) | [5] |
| P-388 | Murine Lymphocytic Leukemia | Cytotoxicity | Active (specific IC50 not provided) | [8] |
| Human Cancer Panel | Breast, Colon, Fibrosarcoma, Lung, Melanoma, KB | Cytotoxicity | Generally cytotoxic (specific IC50s not provided) | [8] |
| Lymphocytes | Normal Human Cells | Cytotoxicity (LC50) | >10,000 µg/mL (crude extract) | [6][7] |
| PBMC | Normal Human Cells | Cell Viability (MTT) | Negligible activity | [5] |
Experimental Protocols
Determining Optimal this compound Dosage using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value.
Materials:
-
This compound
-
DMSO
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.
-
This compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium from a high-concentration DMSO stock. Create a serial dilution to obtain a range of 2X concentrations.
-
Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the respective wells. For a negative control, add 100 µL of medium with the same final DMSO concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation and degradation of IκBα.
Materials:
-
This compound
-
DMSO
-
Cells of interest (e.g., HUVECtert)
-
Complete cell culture medium
-
TNF-α (or another NF-κB stimulus)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow them to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound (e.g., 5 µM) or DMSO for 30 minutes.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of IκBα and phospho-IκBα to the loading control.
Mandatory Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - This compound stock degradation: Improper storage. - Cell health variability: High passage number, mycoplasma contamination. - Inconsistent treatment times or concentrations. | - Aliquot this compound stock and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. - Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. - Ensure precise timing and accurate dilutions for all experiments. Use a positive control to monitor assay performance. |
| Low or no observed bioactivity | - Suboptimal this compound concentration: Dose is too low. - Incorrect assay endpoint: Effect may occur at a different time point. - Cell line is resistant to this compound. | - Perform a broad dose-response curve to identify the active range. - Conduct a time-course experiment to determine the optimal incubation time. - Try a different cell line known to be sensitive to NF-κB inhibitors. |
| High background or "false positives" in assays | - This compound precipitation: Poor solubility in media at high concentrations. - DMSO toxicity: Final DMSO concentration is too high. - This compound autofluorescence (in fluorescence-based assays). | - Visually inspect the media for any precipitate after adding this compound. If observed, lower the concentration or use a different solvent system if possible. - Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the highest DMSO concentration used. - Check for this compound's intrinsic fluorescence at the assay's excitation/emission wavelengths. If it interferes, consider a different type of assay (e.g., colorimetric instead of fluorescent). |
| Unexpectedly high cell death | - This compound concentration is too high. - Synergistic effect with other media components. - Contamination of this compound stock. | - Re-run the experiment with a lower concentration range. - Review the composition of the cell culture medium for any components that might interact with this compound. - If possible, verify the purity of the this compound stock. |
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the viability of cervical cancer cells by induction of apoptosis through degradation of DNA structure | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Plumericin Crystallization Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting common issues encountered during the crystallization of plumericin. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
Issue 1: No Crystal Formation
Question: I have dissolved my this compound sample in a suitable solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: The absence of crystal formation is typically due to the solution not being supersaturated. Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the crystallization vessel (below the solvent level) with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of this compound crystals, add a single, tiny "seed" crystal to the supersaturated solution. This will provide a template for new crystals to grow.
-
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate the solvent. This can be achieved by leaving the container partially open in a fume hood or by passing a gentle stream of inert gas (like nitrogen) over the surface of the solution. This will gradually increase the concentration of this compound.
-
Reduce Temperature: If cooling to room temperature is unsuccessful, try further cooling the solution in a refrigerator or an ice bath. Slow cooling is crucial to prevent rapid precipitation.[1]
-
Anti-Solvent Addition: If this compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which it is poorly soluble. This will reduce the overall solubility and induce crystallization.
-
Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals
Question: Instead of solid crystals, my this compound sample has separated as an oily liquid. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated too quickly. Impurities can also contribute to this issue.[2] Here are some solutions:
-
Adjust Solvent and Temperature:
-
Add More Solvent: Re-heat the solution until the oil dissolves completely and then add a small amount of additional solvent to decrease the supersaturation level. Allow it to cool more slowly.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. (Refer to the this compound Solubility Profile table below).
-
Lower the Crystallization Temperature: Ensure the cooling process is gradual and that the solution is not still too warm when supersaturation is reached.
-
-
Purify the Sample: If impurities are suspected, further purification of the this compound sample using techniques like column chromatography may be necessary before attempting crystallization.[1]
Issue 3: Rapid Crystal Formation Leading to Small or Impure Crystals
Question: Crystals formed very quickly, but they are very small (like a powder) and the purity is low. How can I obtain larger, purer crystals?
Answer: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and results in the formation of many small crystals instead of a few large ones.[3] The goal is to slow down the crystal growth process.
-
Decrease the Rate of Supersaturation:
-
Slower Cooling: Insulate the crystallization vessel to slow down the cooling rate. This allows for more orderly crystal growth.
-
Increase Solvent Volume: Re-dissolve the crystals by heating and add a small excess of the solvent. This will keep this compound in solution for a longer period during cooling.
-
Use a Cleaner Vessel: Ensure the crystallization flask is meticulously clean to minimize dust or other particles that can act as nucleation sites.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound crystallization?
A1: The ideal solvent is one in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures. Based on available data, this compound is soluble in chloroform and slightly soluble in methanol, ethanol, ether, acetone, and benzene. It is practically insoluble in petroleum ether and water.[4] A good starting point would be a mixed solvent system, such as methanol/water or acetone/water, where the ratio can be adjusted to achieve the desired solubility characteristics.
Q2: How can I improve the yield of my this compound crystals?
A2: A low yield can be caused by using too much solvent, leading to a significant amount of this compound remaining in the mother liquor.[2] To improve the yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the this compound.
-
Maximize Cooling: Ensure the solution has cooled completely, potentially in an ice bath, before filtering the crystals.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second crystallization.
Q3: What is the expected morphology of this compound crystals?
A3: this compound has been reported to form narrow, rectangular plates when crystallized from alcohol, toluene, or methylene chloride/ether mixtures.[4]
Data Presentation
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Ethanol | Slightly Soluble | [4] |
| Ether | Slightly Soluble | [4] |
| Acetone | Slightly Soluble | [4] |
| Benzene | Slightly Soluble | [4] |
| Petroleum Ether | Practically Insoluble | [4] |
| Water | Practically Insoluble | [4] |
Table 2: Template for Quantitative Solubility Data of this compound
Researchers are encouraged to determine these values experimentally for their specific solvent systems.
| Solvent System (e.g., Acetone:Water 9:1) | Temperature (°C) | Solubility (mg/mL) |
| 0 | ||
| 25 (Room Temp) | ||
| 40 | ||
| Boiling Point |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
This protocol is adapted from methods used for similar iridoid compounds.
-
Plant Material Preparation: Air-dry and grind the plant material (e.g., from Himatanthus sucuuba or Plumeria species) into a coarse powder.
-
Extraction:
-
Macerate the powdered material in 80% aqueous methanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Preliminary Purification:
-
Dissolve the crude extract in water and load it onto a macroporous resin column (e.g., D101).
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute with increasing concentrations of ethanol (e.g., 15%, 30%, 50%, 70%, 95%).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine and concentrate the this compound-rich fractions.
-
Protocol 2: this compound Crystallization
-
Dissolution: In a clean Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., acetone or an ethanol/water mixture) to the partially purified this compound extract. Heat the mixture gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further slow down the cooling, the flask can be placed in an insulated container.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth. For maximum yield, the flask can be moved to a refrigerator after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any remaining mother liquor.
-
Drying: Air-dry the crystals or place them in a desiccator to remove residual solvent.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction and Crystallization
References
- 1. Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace | MDPI [mdpi.com]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
Technical Support Center: Plumericin Experimental Variability Causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plumericin. Our goal is to help you identify and mitigate potential causes of experimental variability, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, from basic handling to assay-specific problems.
Category 1: Compound Handling and Preparation
Question 1: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
Answer: This is a common challenge with compounds that have low aqueous solubility. This compound is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) for stock solutions. When this stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, leading to inaccurate concentrations and inconsistent results.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, for poorly soluble compounds, a slightly higher but still non-toxic concentration may be necessary to maintain solubility. It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
-
Preparation of Working Solutions: Instead of diluting the DMSO stock directly in a large volume of aqueous medium, try a serial dilution approach. First, prepare an intermediate dilution in a mixture of DMSO and your final medium. Then, add this intermediate dilution to the final volume. Always add the compound solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Use of Surfactants: For certain assays, the inclusion of a small amount of a non-ionic surfactant, such as Tween 80, may help to maintain the solubility of the compound. However, the compatibility of the surfactant with your specific assay must be validated.
Question 2: How should I store my this compound stock solutions to ensure stability?
Answer: Proper storage is critical to prevent the degradation of this compound and maintain its biological activity. While specific degradation kinetics for this compound under various conditions are not extensively published, general best practices for iridoid compounds should be followed.
Storage Recommendations:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Temperature: Store the aliquots at -20°C or -80°C for long-term storage.
-
Light Protection: Protect the stock solutions from light by using amber vials or by wrapping the vials in aluminum foil, as light can cause degradation of light-sensitive compounds.
Question 3: I am observing variability in the concentration of this compound in my stock solutions. How can I ensure accuracy?
Answer: Accurate quantification of this compound is essential for reproducible experiments. High-Performance Liquid Chromatography (HPLC) is a common method for determining the concentration and purity of this compound solutions.
Recommendations for Accurate Quantification:
-
Use a Validated HPLC Method: Employ a validated HPLC method with a suitable reference standard for this compound. Method validation should include assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Purity Analysis: Before preparing stock solutions, assess the purity of your this compound solid material using techniques like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Careful Weighing and Dissolution: Use a calibrated analytical balance to weigh the compound. Ensure complete dissolution of the powder in the solvent before making further dilutions. Sonication may aid in dissolving the compound.
Category 2: In Vitro Cell-Based Assays
Question 4: I am not observing the expected inhibitory effect of this compound on NF-κB activation in my reporter assay. What could be the problem?
Answer: A lack of effect in an NF-κB reporter assay can stem from several factors, ranging from the compound's activity to the assay conditions.
Troubleshooting Workflow for NF-κB Assays:
Caption: A logical workflow for troubleshooting a lack of this compound activity in NF-κB assays.
Specific Troubleshooting Steps:
-
Confirm NF-κB Activation: Ensure that your positive control for NF-κB activation (e.g., TNF-α, LPS) is working as expected. Without proper activation of the pathway, an inhibitory effect cannot be observed.
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line and assay conditions. The IC50 for this compound in an NF-κB luciferase reporter gene assay has been reported to be around 1 µM.[1]
-
Cell Health: High concentrations of this compound or the solvent (DMSO) may be cytotoxic, leading to a general decrease in cell health and reporter gene expression that can be misinterpreted. Always run a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure the observed effects are not due to cell death.
-
Reporter System Integrity: Verify that the reporter construct is functioning correctly and that the cells have been efficiently transfected (if applicable).
Question 5: My results from STAT3 inhibition experiments with this compound are inconsistent. How can I improve reproducibility?
Answer: this compound has been shown to inhibit STAT3 signaling.[2] Inconsistent results in STAT3 inhibition assays can be due to a variety of factors.
Troubleshooting Steps for STAT3 Assays:
-
Verify STAT3 Activation: Similar to NF-κB assays, ensure your positive control for STAT3 activation (e.g., IL-6, serum) is consistently activating the pathway. This can be assessed by Western blotting for phosphorylated STAT3 (p-STAT3).
-
Dose-Response and Time-Course: Determine the optimal concentration and treatment duration for this compound to inhibit STAT3 phosphorylation in your cell model.
-
Cell Lysis and Protein Handling: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3. Keep samples on ice and avoid repeated freeze-thaw cycles of lysates.
-
Antibody Specificity: Ensure the primary antibody used for detecting p-STAT3 is specific and validated for the application (e.g., Western blot, flow cytometry). High background or non-specific bands can interfere with accurate quantification.
Question 6: Could this compound be interfering with my fluorescence-based assays?
Troubleshooting for Potential Autofluorescence:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the concentrations you are using, in the absence of cells or other assay reagents. A significant signal indicates autofluorescence.
-
Use a Different Assay Readout: If autofluorescence is a problem, consider using an alternative assay with a different detection method, such as a luminescence-based or colorimetric assay.
-
Spectral Analysis: If possible, determine the excitation and emission spectra of this compound to see if they overlap with the fluorophores used in your assay.
Category 3: In Vivo Experiments
Question 7: I am observing high variability in the response to this compound in my animal model of inflammation. What are the potential causes?
Answer: In vivo experiments are inherently more complex and subject to greater variability than in vitro studies.
Potential Sources of In Vivo Variability:
-
Compound Formulation and Administration: The solubility and stability of the this compound formulation are critical for consistent delivery and bioavailability. Ensure the formulation is homogenous and stable for the duration of the experiment. The route of administration (e.g., oral, intraperitoneal) can also significantly impact the compound's efficacy.
-
Animal-to-Animal Variation: Factors such as age, sex, weight, and genetic background of the animals can contribute to variability in response. Ensure that animals are properly randomized into treatment groups.
-
Natural Variation in this compound Source: The concentration of this compound in plant extracts can vary depending on environmental factors such as soil type and insect herbivory.[3][4] If using a plant extract, batch-to-batch variation in this compound content can lead to inconsistent results. Using purified this compound of a known concentration is recommended for greater consistency.
-
Disease Model Induction: The severity and progression of the induced disease model (e.g., peritonitis, colitis) can vary between animals, leading to different responses to treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Stimulus | Endpoint | IC50 / Effective Concentration | Reference |
| NF-κB Luciferase Reporter | HEK293 | TNF-α | Luciferase Activity | ~1 µM | [1] |
| Adhesion Molecule Expression | HUVEC | TNF-α | VCAM-1, ICAM-1, E-selectin | 5 µM (complete inhibition) | [5] |
| VSMC Proliferation | Rat VSMC | Serum | Cell Proliferation | Not specified, effective at tested concentrations | [2] |
| Intestinal Epithelial Cell Apoptosis | IEC-6 | LPS + IFN-γ | Apoptosis | 0.5 - 2 µM (significant reduction) | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage and Administration | Key Finding | Reference |
| Mouse | Thioglycollate-induced peritonitis | Not specified | Suppressed neutrophil recruitment | [1] |
| Mouse | DNBS-induced colitis | 3 mg/kg | Reduced macroscopic and histologic signs of colon injury | [7] |
Key Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Western Blot Analysis of this compound's Effect on TNF-α-induced IκB-α Phosphorylation
This protocol is adapted from a study demonstrating this compound's inhibition of the NF-κB pathway.[5]
1. Cell Culture and Treatment: a. Culture Human Umbilical Vein Endothelial Cells (HUVECtert) in appropriate growth medium. b. Seed cells in 6-well plates and grow to near confluency. c. Pre-incubate the cells with 5 µM this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes. d. Stimulate the cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes).
2. Cell Lysis: a. After stimulation, immediately place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against phospho-IκB-α (Ser32/Ser36), total IκB-α, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
This compound's Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits STAT3 signaling by hindering its phosphorylation.
General Experimental Workflow for Investigating this compound's In Vitro Activity
Caption: A typical workflow for studying the in vitro effects of this compound.
References
Technical Support Center: Enhancing Plumericin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of plumericin.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low oral bioavailability?
This compound, a sesquiterpenoid iridoid, exhibits low oral bioavailability primarily due to its poor aqueous solubility.[1][2] Its lipophilic nature hinders dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation. Like many other iridoids, it suffers from poor pharmacokinetic properties, limiting its therapeutic potential when administered orally in its free form.[3]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. The most common and effective approaches include:
-
Nanoformulations: Encapsulating this compound into nanoparticles protects it from degradation and can enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biocompatible lipids that are solid at room temperature.[4] They are effective at encapsulating lipophilic drugs like this compound.[5][6]
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA can create stable nanoparticles that allow for controlled drug release and improved bioavailability.[7][8]
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that significantly increase aqueous solubility and dissolution rate.[9][10]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[11] They can improve the solubility and absorption of drugs.[12]
Q3: How do I choose the best formulation strategy for my study?
The optimal strategy depends on the specific objectives of your research:
-
For rapid absorption and acute dosing studies: Cyclodextrin complexes are an excellent choice as they primarily enhance solubility, leading to faster dissolution and absorption.[10]
-
For sustained release and chronic dosing studies: Polymeric nanoparticles (e.g., PLGA) are ideal as they can be engineered to provide controlled, sustained release of the drug over an extended period.[7]
-
For improving stability and oral absorption: Solid Lipid Nanoparticles (SLNs) offer good stability, high drug loading for lipophilic compounds, and have been shown to enhance oral bioavailability effectively.[4][7]
-
For intravenous administration or specific targeting: Liposomes are a versatile option and can be modified with surface ligands for targeted delivery.[11][12]
Q4: What are the critical quality attributes to assess for a this compound formulation?
When developing a formulation, the following parameters are crucial to ensure reproducibility and efficacy:
-
Particle Size and Polydispersity Index (PDI): For nanoparticles, a small particle size (typically <300 nm) and a low PDI (<0.3) are desirable for uniform absorption.[7]
-
Encapsulation Efficiency (EE) and Drug Loading (DL): High EE and DL are important for delivering a sufficient therapeutic dose and minimizing the amount of carrier material administered.
-
Zeta Potential: This measures the surface charge of nanoparticles and is an indicator of colloidal stability. A higher absolute value generally corresponds to better stability.[8]
-
In Vitro Drug Release: This study helps to predict the in vivo performance of the formulation, indicating whether the release is immediate or sustained.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor affinity of this compound for the selected lipid or polymer matrix. | Screen a variety of solid lipids (e.g., glyceryl monostearate, tristearin, stearic acid) or polymers (e.g., different molecular weights of PLGA) to find a matrix with better solubilizing capacity for this compound.[5] |
| Drug leakage into the external phase during formulation. | Optimize the formulation process. For SLNs, ensure rapid cooling after homogenization to quickly solidify the lipid matrix. Adjust the type and concentration of surfactant to better stabilize the interface. |
| Insufficient homogenization or sonication. | Increase the homogenization speed/time or the ultrasonication power/duration to ensure the formation of a stable nanoemulsion before solidification, which can improve drug entrapment. |
Issue 2: Formulation Instability (Aggregation or Precipitation) During Storage
| Possible Cause | Troubleshooting Step |
| Insufficient surfactant/stabilizer concentration. | Increase the concentration of the stabilizing agent (e.g., Poloxamer 188 for SLNs, PEG for polymeric nanoparticles). A combination of surfactants can sometimes provide better steric and electrostatic stabilization.[8] |
| Inappropriate storage conditions (pH, temperature). | Characterize the formulation's stability across a range of pH values and temperatures. Store the final formulation in a buffered solution at the optimal pH and temperature (often refrigerated). |
| High drug loading leading to drug expulsion. | Re-evaluate the drug-to-carrier ratio. While high drug loading is desirable, exceeding the matrix's capacity can lead to instability and drug crystallization on the nanoparticle surface. |
Issue 3: High Variability in In Vivo Experimental Results
| Possible Cause | Troubleshooting Step |
| Batch-to-batch inconsistency of the formulation. | Standardize the formulation protocol meticulously. Before each in vivo study, characterize every new batch for particle size, PDI, and encapsulation efficiency to ensure it meets the established specifications. |
| Improper administration of the formulation. | Ensure the formulation is homogeneously resuspended before drawing each dose. For oral gavage, use a consistent technique and volume. For intravenous injection, ensure there is no aggregation. |
| Interaction with components of the dosing vehicle. | Confirm that the vehicle used for dilution (e.g., saline, PBS) does not destabilize the formulation. Conduct short-term stability tests of the formulation in the final dosing vehicle. |
Quantitative Data Summary
The following tables summarize typical physicochemical properties and potential bioavailability improvements for different formulation strategies, based on studies with other poorly soluble drugs. These values serve as a general guide for developing this compound formulations.
Table 1: Physicochemical Properties of Different Nanoformulations (Representative Data)
| Formulation Type | Model Drug | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Epirubicin | 148.5 | 0.3 | 86.1 | [5] |
| Solid Lipid Nanoparticles (SLNs) | SS13 (BCS IV) | < 300 | < 0.3 | N/A | [7] |
| Polymeric Nanoparticles (PLGA) | SS13 (BCS IV) | < 300 | < 0.3 | N/A | [7] |
| Polymeric Nanoparticles (PLGA-PEG) | Phlomis crinita Extract | ~200 | < 0.2 | > 90 | [8] |
Table 2: Pharmacokinetic Parameters of Formulations for Poorly Soluble Drugs (Representative Data)
| Formulation | Animal Model | Route | Bioavailability Enhancement (Fold Increase vs. Free Drug) | Reference |
| PLGA Nanoparticles | Rat | Oral | 12.67% (vs. negligible for free drug) | [7] |
| Solid Lipid Nanoparticles | Rat | Oral | 4.38% (vs. negligible for free drug) | [7] |
| Polymer-based Nanoparticles | Rat | IV | 5-8 fold increase in AUC | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Melt Emulsification
-
Preparation of Phases:
-
Lipid Phase: Melt a suitable solid lipid (e.g., 100 mg of tristearin) at 5-10°C above its melting point. Dissolve this compound (e.g., 10 mg) in the molten lipid.
-
Aqueous Phase: Heat an aqueous solution (e.g., 10 mL of 1% w/v Poloxamer 188) to the same temperature as the lipid phase.
-
-
Emulsification: Add the hot lipid phase to the hot aqueous phase while stirring at high speed (e.g., 8,000 rpm) with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power probe sonication (e.g., 70% amplitude, 5 minutes) to reduce the particle size into the nanometer range. Maintain the temperature throughout this process.
-
Nanoparticle Solidification: Transfer the resulting nanoemulsion to an ice bath and stir for 15-20 minutes to allow the lipid to solidify, forming the SLNs.
-
Characterization: Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency using standard techniques (e.g., DLS, HPLC).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex via Lyophilization
-
Complex Formation:
-
Dissolve a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) in purified water to a specific concentration (e.g., 10 mM).
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution dropwise to the cyclodextrin solution under constant stirring. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.[10]
-
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Lyophilization (Freeze-Drying): Freeze the aqueous solution (e.g., at -80°C) and then lyophilize it for at least 48 hours to remove the water and obtain a dry powder of the this compound-cyclodextrin complex.[10]
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR). The increase in this compound's aqueous solubility should also be determined.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for developing and testing enhanced bioavailability formulations of this compound.
Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.[14][15]
References
- 1. This compound [drugfuture.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lysine Decorated Solid Lipid Nanoparticles of Epirubicin for Cancer Targeting and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine Decorated Solid Lipid Nanoparticles of Epirubicin for Cancer Targeting and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Polymeric Nanoparticles Loaded with Phlomis crinita Extract: A Promising Approach for Enhanced Wound Healing | MDPI [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome-polymer complex for drug delivery system and vaccine stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome-Polymer Nanoparticles Loaded with Copper Diethyldithiocarbamate and 6-Bromo-Indirubin-3'-Oxime Enable the Treatment of Refractive Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Plumericin
Welcome to the technical support center for the synthesis of plumericin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions encountered during the chemical synthesis of this complex iridoid.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a tetracyclic sesquiterpenoid, presents several key challenges:
-
Construction of the fused ring system: The core structure contains a cis-fused cyclopentane-pyran skeleton, which requires careful stereochemical control during its formation.
-
Stereocontrol: The molecule has multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary obstacle. The absolute configuration of this compound itself has been a subject of revision, highlighting the importance of rigorous stereochemical assignment.[1]
-
Installation of the lactone and carbomethoxy groups: Introducing these functional groups at a late stage of the synthesis can be challenging due to the potential for side reactions and the need for chemoselective transformations.[2][3]
-
Overall Yield: The multi-step nature of the synthesis (e.g., 16 steps from cycloocta-1,3-diene in one reported synthesis) means that optimizing the yield at each step is crucial for obtaining a usable amount of the final product.[2][3]
Q2: What are the key synthetic strategies that have been successfully employed for this compound synthesis?
A2: Two notable total syntheses of (±)-plumericin have been reported by the research groups of Barry M. Trost and Gerald Pattenden.
-
Trost's Biomimetic Strategy: This approach is based on the proposed biosynthesis of this compound from a tricyclic precursor.[2][3] Key reactions include:
-
Pattenden's Approach: This synthesis also starts from a readily available bicyclo[3.3.0]octenone and involves a strategy to construct the key structural features of the related iridoid, allamcin, which can then be converted to this compound.[4]
Q3: Are there common issues with the stability and storage of this compound and its synthetic intermediates?
A3: Yes, iridoids, in general, can be unstable. The lactone ring in this compound can be susceptible to hydrolysis under acidic or basic conditions. Synthetic intermediates may also be sensitive to air, moisture, or light. It is recommended to store purified compounds and sensitive intermediates under an inert atmosphere (argon or nitrogen) at low temperatures and protected from light to prevent degradation.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during key stages of this compound synthesis.
Issue 1: Low Yield in the Substitutive Spiroannulation Step
| Potential Cause | Recommended Solution |
| Inefficient formation of the oxaspiropentane intermediate. | Ensure the cyclopropyldiphenylsulfonium ylide is freshly prepared and used immediately. Optimize the reaction temperature and addition rate of the ketone to the ylide solution. |
| Poor isomerization to the vinylcyclopropanol. | The choice of base and solvent is critical. Experiment with different bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) and ethereal solvents like THF or diethyl ether. |
| Inefficient rearrangement to the spirocyclobutanone. | The choice of electrophile (e.g., Br⁺, OH⁺) can influence the stereocontrol and efficiency of the rearrangement.[3] Screen different electrophilic sources and reaction conditions. |
| Low yield in the subsequent Baeyer-Villiger oxidation. | Incomplete oxidation can be an issue. Ensure a sufficient excess of the peracid (e.g., m-CPBA) is used. The reaction can be slow; monitor by TLC and allow for sufficient reaction time. Buffer the reaction with a mild base like sodium bicarbonate to prevent acid-catalyzed side reactions. |
Issue 2: Difficulties with the Sulfenylation-Aldol Condensation
| Potential Cause | Recommended Solution |
| Inefficient formation of the magnesium enolate. | The use of a Grignard reagent to effect monodesulfenylation of a bissulfenylated lactone is a key step.[3] Ensure the Grignard reagent is of high quality and titrated. The reaction should be performed under strictly anhydrous conditions. |
| Low yield in the aldol condensation. | The reactivity of the aldehyde is crucial. Use a freshly distilled or purified aldehyde. The addition of a catalytic amount of a copper salt (e.g., copper bromide-dimethyl sulfide complex) can improve the efficiency of the aldol reaction with sulfenylated ketones.[3] |
| Formation of side products. | Self-condensation of the aldehyde or multiple additions can occur. Control the stoichiometry of the reactants carefully and consider slow addition of the aldehyde to the enolate solution at low temperature. |
Issue 3: Challenges in Purification of Intermediates and Final Product
| Potential Cause | Recommended Solution | | Similar polarity of byproducts and the desired product. | Use high-performance liquid chromatography (HPLC) for purification. Screening different column stationary phases (e.g., C18, silica, chiral phases) and solvent systems is recommended. A gradient elution may be necessary to achieve good separation. | | Degradation on silica gel. | The acidic nature of silica gel can cause degradation of sensitive intermediates. Use deactivated silica gel (e.g., treated with triethylamine) or consider alternative purification methods like flash chromatography with neutral alumina or preparative thin-layer chromatography (prep-TLC). | | Co-elution of stereoisomers. | If diastereomers are formed, their separation can be challenging. Chiral HPLC may be necessary to separate enantiomers if a racemic synthesis is performed. |
Experimental Protocols
General Protocol for Purification of this compound by HPLC
This protocol is a general guideline and may require optimization based on the specific synthetic mixture.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent such as acetonitrile or methanol. Filter the solution through a 0.2 µm syringe filter before injection.
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used. A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 70% Acetonitrile
-
25-30 min: 70% Acetonitrile
-
30-35 min: 70% to 30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 214-215 nm, which is the UV max for this compound.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The purity of the isolated this compound should be confirmed by analytical HPLC and characterized by spectroscopic methods (NMR, MS).
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.
Experimental Workflow for this compound Synthesis (Simplified Trost Strategy)
Caption: Simplified workflow of the Trost total synthesis of (±)-plumericin.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.[5][6][7][8]
References
- 1. Revision of the absolute configuration of this compound and isothis compound from Plumeria rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. A total synthesis of allamcin. An approach to antileukaemic iridoid lactones and formal syntheses of this compound and allamandin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Plumericin Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental challenges associated with plumericin, particularly concerning its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
A1: Currently, the specific metabolic and chemical degradation pathways of this compound are not extensively documented in publicly available literature. However, based on its chemical structure, which includes ester and lactone rings, potential degradation pathways can be hypothesized. These may include hydrolysis under acidic or basic conditions, enzymatic degradation, and photodegradation. One study on the flavonoid phellamurin suggests that microbial degradation by organisms like Aspergillus niger can involve steps such as deglycosylation and fission of heterocyclic rings[1].
Q2: How stable is this compound in different solvents and pH conditions?
Q3: Are there any known metabolic pathways for this compound in vivo?
A3: Detailed in vivo metabolic pathways for this compound have not been fully elucidated in the provided research. However, it is known to be a potent inhibitor of the NF-κB pathway by blocking IκB phosphorylation and degradation[5]. Understanding its metabolism is a key area for further research, especially for drug development purposes.
Troubleshooting Guides
Issue 1: Decreasing concentration of this compound in aqueous solutions over time.
-
Possible Cause: this compound may be undergoing hydrolysis, especially in neutral or alkaline buffers. The ester and lactone functional groups are susceptible to cleavage in the presence of water.
-
Troubleshooting Steps:
-
pH Adjustment: If experimentally feasible, prepare stock solutions and buffers in a slightly acidic pH range (e.g., pH 4-6).
-
Temperature Control: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.
-
Aprotic Solvents: For long-term storage, consider using aprotic solvents like DMSO or ethanol, and prepare aqueous dilutions immediately before use.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: this compound may be degrading in the cell culture medium over the course of the experiment, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium by collecting aliquots at different time points and quantifying the remaining this compound by HPLC.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Minimize Light Exposure: Some iridoids are light-sensitive. Protect your solutions from light by using amber vials or covering them with foil to prevent potential photodegradation.
-
Issue 3: Difficulty in detecting and quantifying this compound in biological matrices.
-
Possible Cause: Low extraction efficiency or interference from other matrix components.
-
Troubleshooting Steps:
-
Extraction Optimization: A validated method for extracting this compound from plant leaves involves sonication, vortexing, and centrifugation with a methanol/water solution[4]. This can be a starting point for optimizing extraction from other matrices.
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, consider using SPE to clean up the sample and concentrate the analyte before HPLC analysis.
-
Method Validation: Ensure your analytical method is validated for your specific matrix. A validated HPLC-DAD method has been published with a limit of detection (LOD) of 0.00027 mg/mL and a limit of quantification (LOQ) of 0.0082 mg/mL[4].
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is based on a validated method for the detection and quantification of this compound from plant extracts[4].
1. Sample Preparation (from Plant Leaves):
- Homogenize 250 mg of pulverized dry leaf sample.
- Add 5 mL of a methanol/water solution (ratio not specified, recommend starting with 80:20).
- Sonicate for 10 minutes.
- Vortex for 1 minute.
- Centrifuge for 10 minutes.
- Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
- Adjust the final volume to 10 mL with the methanol/water solution.
- Filter the supernatant through a 0.45 µm filter before HPLC analysis.
2. HPLC-DAD Analytical Conditions:
- Instrument: HPLC with Diode Array Detector (DAD).
- Column: C18 column.
- Column Temperature: 27°C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL.
- Detection Wavelength: 230 nm.
- Mobile Phase:
- Solvent A: 0.05% Trifluoroacetic acid (TFA) in water.
- Solvent B: Acetonitrile.
- Gradient Elution Profile:
- 0-7 min: 40% to 45% B
- 7-12 min: 45% B (isocratic)
- 12-13 min: 45% to 50% B
- 13-15 min: 50% to 70% B
- 15-17 min: 70% to 100% B
- 17-28 min: 100% B (column wash)
3. Quantification:
- Prepare a standard calibration curve using pure this compound. A published example used concentrations ranging from 4.40 x 10⁻³ mg/mL to 0.28 x 10⁻³ mg/mL[4].
- Quantify this compound in samples by comparing the peak area to the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Value | Reference |
| Correlation Coefficient (R²) | 0.9981 | [4] |
| Limit of Detection (LOD) | 0.00027 mg/mL | [4] |
| Limit of Quantification (LOQ) | 0.0082 mg/mL | [4] |
| Coefficient of Variation (%CV) | 0.6 - 3.1 | [4] |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for this compound extraction and HPLC analysis.
References
- 1. Degradation of the plant flavonoid phellamurin by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Plumericin Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with plumericin, particularly concerning cellular resistance.
Section 1: Troubleshooting Guide
This guide is designed to help you identify and resolve common issues when your cell lines exhibit resistance to this compound treatment.
Problem 1: Reduced or No Cytotoxic Effect of this compound
Your cell line shows a higher IC50 value for this compound than expected, or you observe minimal cell death at concentrations that are usually effective.
| Potential Cause | Suggested Action | Expected Outcome |
| Inaccurate IC50 Determination | Re-evaluate the IC50 of this compound on your parental (non-resistant) cell line using a fresh stock of the compound. | Establishes a reliable baseline for comparing resistant and sensitive cells. |
| Development of Resistance | Proceed to the experimental protocols below to investigate the potential mechanisms of resistance. | Identification of the underlying resistance mechanism. |
| Compound Instability | Ensure proper storage of this compound (as per manufacturer's instructions, typically protected from light and at a low temperature) and use a freshly prepared solution for each experiment. | Consistent and reproducible results in sensitive cell lines. |
Problem 2: Altered NF-κB Signaling in this compound-Treated Resistant Cells
Western blot analysis shows that this compound is not effectively inhibiting the NF-κB pathway in your resistant cell line.
| Potential Cause | Suggested Action | Expected Outcome |
| Upregulation of NF-κB Pathway Components | Quantify the protein levels of key NF-κB pathway components (p65, IKKα, IKKβ) in both sensitive and resistant cells. | Determine if there is an overexpression of pathway components in resistant cells. |
| Mutations in the NF-κB Pathway | Sequence key genes in the NF-κB pathway (e.g., IKBKB, RELA) in your resistant cell line to identify potential mutations that prevent this compound binding or pathway inhibition. | Identification of specific mutations conferring resistance. |
| Activation of Alternative Survival Pathways | Investigate the activation of other pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) in your resistant cell line. | Uncovering compensatory mechanisms that bypass the need for NF-κB signaling. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to block the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. This action prevents the translocation of the active NF-κB dimer (typically p50/p65) to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1]
Q2: My cell line has become resistant to this compound. What are the possible mechanisms?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action, potential resistance mechanisms could include:
-
Alterations in the NF-κB pathway: This could involve mutations in the components of the pathway that prevent this compound from binding to its target or constitutive activation of downstream components.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of alternative survival pathways: Cells may upregulate other signaling pathways (e.g., PI3K/Akt, MAPK) to compensate for the inhibition of the NF-κB pathway.
-
Enhanced anti-apoptotic mechanisms: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to apoptosis induced by this compound.
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to the drug. This involves treating the parental cell line with an initial low concentration of this compound (e.g., the IC20) and gradually increasing the concentration over several weeks or months as the cells adapt and become more resistant.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Currently, there is limited specific information on synergistic drug combinations with this compound for cancer therapy. However, based on its mechanism as an NF-κB inhibitor, combining this compound with conventional chemotherapeutic agents or inhibitors of other survival pathways could be a promising strategy to overcome resistance. Further research is needed to identify effective combinations.
Section 3: Experimental Protocols
Protocol for Developing a this compound-Resistant Cell Line
This protocol describes a general method for generating a this compound-resistant cell line using a gradual dose-escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (high-purity)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Determine the initial IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for your parental cell line using a standard cell viability assay like the MTT assay.
-
Initial Treatment: Start by treating the parental cells with a low concentration of this compound, typically the IC20 (the concentration that inhibits 20% of cell growth), in their complete culture medium.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial this compound concentration, increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the current this compound concentration.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several passages and weeks.
-
Characterization of Resistant Cells: Once a cell line that can tolerate a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50) is established, characterize its resistance by re-evaluating the IC50 and investigating the underlying mechanisms.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
MTT Assay for Cell Viability and IC50 Determination
This protocol outlines the steps for performing an MTT assay to assess the cytotoxic effects of this compound and determine its IC50 value.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol provides a method for analyzing the protein expression and phosphorylation status of key components of the NF-κB pathway.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-IKKβ, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between different conditions.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis in response to this compound treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with this compound for the desired duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in binding buffer. Add Annexin V-fluorochrome and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Section 4: Data Presentation
This compound Cytotoxicity Data
The following table summarizes the reported IC50 and CC50 values of this compound in various cell lines. This data can serve as a reference for your own experiments.
| Cell Line | Cell Type | Assay | IC50 / CC50 (µM) | Reference |
| L. donovani (promastigote) | Leishmania parasite | MTT | 3.17 ± 0.12 | [2] |
| L. donovani (amastigote) | Leishmania parasite | MTT | 1.41 ± 0.03 | [2] |
| J774G8 | Murine macrophage | MTT | CC50: 20.6 ± 0.5 | [2] |
| P-388 | Murine lymphocytic leukemia | - | - | [3][4] |
| Human Breast Cancer | Human Cancer | - | - | [3][4] |
| Human Colon Cancer | Human Cancer | - | - | [3][4] |
| Human Fibrosarcoma | Human Cancer | - | - | [3][4] |
| Human Lung Cancer | Human Cancer | - | - | [3][4] |
| Human Melanoma | Human Cancer | - | - | [3][4] |
| KB | Human oral epidermoid carcinoma | - | - | [3][4] |
| T47D | Human breast cancer | - | LC50: 275.744 µg/mL |
Note: The original research articles should be consulted for detailed experimental conditions.
Section 5: Visualizations
This compound's Mechanism of Action on the NF-κB Pathway
References
- 1. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia. | Semantic Scholar [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
Plumericin Extraction Optimization: A Technical Support Center
Welcome to the technical support center for plumericin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield of this compound from various plant sources.
Troubleshooting Guide
This section addresses common issues that may arise during the this compound extraction process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Incorrect Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be optimal for efficient extraction. 3. Degradation of this compound: Exposure to high temperatures or prolonged extraction times can degrade the compound. 4. Improper Plant Material: The concentration of this compound can vary depending on the plant species, part used (leaves, bark, etc.), and harvest time.[1] | 1. Solvent Optimization: Test a range of solvents with varying polarities. Chloroform and methanol have been shown to be effective.[2][3] A mixture of methanol and water (1:1 v/v) has also been used successfully.[1] 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions for your specific method. For instance, in ultrasound-assisted extraction, a temperature of 50°C for 10 minutes has been found to be effective for some compounds.[4] 3. Use Milder Extraction Techniques: Consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature, thus preserving thermolabile compounds.[5][6] 4. Verify Plant Material: Ensure the correct plant species and part are being used. Analyze a small sample to confirm the presence of this compound before scaling up. |
| Presence of Impurities in the Extract | 1. Co-extraction of Other Phytochemicals: The chosen solvent may be extracting other compounds with similar solubility to this compound. 2. Contamination from Labware or Solvents: Phthalates, silicones, and other contaminants can be introduced from plasticware, glassware, or solvents.[7] | 1. Solvent Partitioning: Perform liquid-liquid extraction to separate this compound from impurities based on their differential solubility in immiscible solvents. 2. Chromatographic Purification: Use techniques like column chromatography or preparative HPLC for purification.[2] 3. Pre-clean Labware and Use High-Purity Solvents: Thoroughly clean all glassware and use high-purity, HPLC-grade solvents to minimize contamination. Running a blank extraction with an empty cell can help identify sources of contamination.[7] |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: Natural variation in the this compound content of the plant material. 2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio between experiments. 3. Incomplete Solvent Removal: Residual solvent in the final extract can affect the final weight and concentration determination. | 1. Standardize Plant Material: Use a homogenized batch of plant material for all experiments to minimize variability. 2. Maintain Consistent Conditions: Carefully control all extraction parameters. Use calibrated equipment to ensure accuracy. 3. Ensure Complete Drying: Use a rotary evaporator or vacuum oven to completely remove the solvent. Ensure the extract is dried to a constant weight. |
| Difficulty in Isolating this compound | 1. Complex Extract Mixture: The crude extract may contain a large number of compounds, making separation challenging. 2. Improper Chromatographic Conditions: The mobile phase or stationary phase used in chromatography may not be optimal for separating this compound. | 1. Fractionation of Crude Extract: Pre-purify the crude extract by fractionation using different solvents to simplify the mixture before final chromatographic separation. 2. Method Development for Chromatography: Systematically optimize the chromatographic conditions (e.g., solvent gradient, column type) to achieve good resolution and separation of this compound. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for extracting this compound?
A1: The choice of solvent is critical and depends on the extraction method. Chloroform and methanol have been effectively used in traditional extraction methods.[2][3] For ultrasound-assisted extraction, a mixture of methanol and water (1:1 v/v) has been successfully employed.[1] It is recommended to perform preliminary tests with different solvents to determine the most efficient one for your specific plant material and extraction technique.
Q2: What is the difference between hot extraction (Soxhlet) and cold extraction (maceration) for this compound?
A2: Hot extraction, such as the Soxhlet method, generally results in a higher yield of phytochemicals in a shorter time compared to cold extraction or maceration.[8] However, the heat used in Soxhlet extraction can potentially degrade thermolabile compounds like this compound. Maceration is a simpler method that avoids heat but may require a longer extraction time and yield less product.
Q3: Can I use ultrasound or microwave assistance for this compound extraction?
A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods can significantly reduce extraction time, lower solvent consumption, and increase the yield of bioactive compounds.[5][9] They also often operate at lower temperatures, which helps to preserve the integrity of heat-sensitive compounds like this compound.[5]
Q4: How can I optimize the parameters for UAE or MAE?
A4: To optimize UAE or MAE, you should systematically evaluate several parameters, including:
-
Solvent Composition: Test different solvents and their mixtures.
-
Temperature: Evaluate a range of temperatures to find the optimal point before degradation occurs.[4]
-
Time: Determine the shortest time required to achieve maximum yield.[10]
-
Solvent-to-Solid Ratio: Optimize the amount of solvent used per gram of plant material.[11]
-
Ultrasonic/Microwave Power: For UAE and MAE, the power setting is a crucial parameter to optimize.[10]
Q5: My this compound extract is a complex mixture. How can I purify it?
A5: Purification of the crude extract is typically necessary. A common approach is to first perform a preliminary separation using liquid-liquid extraction (solvent partitioning). This is followed by chromatographic techniques such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of different extraction methods and conditions.
Table 1: Comparison of Extraction Methods for Plumeria Species
| Extraction Method | Plant Part | Solvent(s) | Yield (%) | Reference |
| Water Distillation | Flowers | Water | 0.0167 | [12] |
| Steam Distillation | Flowers | Water | 0.0045 | [12] |
| Water-Steam Distillation | Flowers | Water | 0.0342 | [12] |
| Hexane Extraction | Flowers | Hexane | 0.4170 | [12] |
| Petroleum Ether Extraction | Flowers | Petroleum Ether | 0.3510 | [12] |
Table 2: Effect of Solvent and Time on Soxhlet Extraction Yield from Herba Leonuri
| Solvent | Extraction Time (hours) | Yield (%) | Reference |
| n-Hexane | 6 | 7.25 | [13] |
| n-Hexane | 9 | 6.82 | [13] |
| n-Hexane | 12 | 7.11 | [13] |
| Methanol | 6 | 11.52 | [13] |
| Methanol | 9 | 12.89 | [13] |
| Methanol | 12 | 14.18 | [13] |
Note: Data from Herba Leonuri is provided as an illustrative example of how solvent and time affect yield in Soxhlet extraction.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Himatanthus tarapotensis Leaves
This protocol is adapted from a method used for the extraction of this compound from Himatanthus tarapotensis leaves.[1]
-
Sample Preparation: Dry the plant leaves at 40°C for 24 hours and then pulverize them into a fine powder.
-
Extraction:
-
Weigh 250 mg of the pulverized leaf sample and place it in a suitable vessel.
-
Add 5 mL of a methanol:water (1:1 v/v) solution.
-
Sonicate the mixture for 1 hour. During sonication, agitate the mixture using a vortex every 15 minutes to ensure homogeneity.
-
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a 10 mL vial.
-
Re-extraction: Repeat the extraction process (steps 2.2 to 4) on the remaining pellet to maximize yield.
-
Final Volume Adjustment: Combine the supernatants and adjust the final volume to 10 mL with the methanol/water solution.
-
Filtration: Filter the final solution through a 0.45 µm Millipore filter before analysis by HPLC-DAD.
Protocol 2: Maceration and Solvent Partitioning for this compound Isolation
This protocol describes a general procedure for extraction and initial purification based on methods used for Plumeria and Allamanda species.[2][3]
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.[2]
-
Sequential Extraction (Maceration):
-
Soak the powdered plant material (e.g., 1 kg) sequentially in petroleum ether, chloroform, and methanol.[2] For each solvent, allow the extraction to proceed for an extended period (e.g., 72 hours), with occasional shaking.[3]
-
After each solvent extraction, filter the mixture and collect the filtrate.
-
Evaporate the solvent from each filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.[3]
-
-
Bioassay-Guided Fractionation (Optional): If the goal is to isolate bioactive compounds, test the different extracts (petroleum ether, chloroform, methanol) for the desired biological activity (e.g., antifungal, anti-inflammatory).[2]
-
Column Chromatography:
-
Select the most active extract (e.g., the chloroform extract) for further purification.
-
Adsorb the dried extract onto silica gel.
-
Pack a chromatography column with silica gel and load the sample.
-
Elute the column with a gradient of solvents, such as mixtures of ethyl acetate and hexane, starting with a non-polar mixture and gradually increasing the polarity.[2]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Isolation and Identification:
-
Combine fractions containing the compound of interest (this compound).
-
Further purify the combined fractions if necessary using techniques like preparative TLC.
-
Characterize the isolated compound using spectroscopic methods (e.g., NMR, MS, IR) to confirm its identity as this compound.[2]
-
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of this compound from plant material.
Key Factors Influencing this compound Extraction Yielddot
References
- 1. mdpi.com [mdpi.com]
- 2. scialert.net [scialert.net]
- 3. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted extraction of capsaicinoids from peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpdd.org [ijpdd.org]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting with cell blanks in PLE extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plantarchives.org [plantarchives.org]
- 9. Multivariate optimisation of microwave-assisted extraction of capsaicin from Capsicum frutescens L. and quantitative analysis by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. openresearchafrica.org [openresearchafrica.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Plumericin Specificity in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxic effects of plumericin on normal cells while maximizing its therapeutic potential against cancer cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action against cancer cells?
A1: this compound's anticancer activity stems from its ability to modulate multiple signaling pathways. It is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways, both of which are crucial for the proliferation, survival, and metastasis of cancer cells.[1][2] this compound has also been noted to induce apoptosis in cancer cells.
Q2: How does this compound exhibit selectivity for cancer cells over normal cells?
A2: this compound has demonstrated a degree of natural selectivity, showing lower cytotoxicity to normal cells compared to various cancer cell lines. For instance, studies on ethanolic extracts of Plumeria rubra, which contains this compound, have shown a significantly higher lethal concentration (LC50) in normal human lymphocytes (over 10,000 µg/mL) compared to T47D breast cancer cells (275.744 µg/mL).[3][4] Similarly, pure this compound showed negligible cytotoxic effects on murine macrophages at concentrations effective against Leishmania donovani. This inherent selectivity is a key advantage for its potential therapeutic use.
Q3: What are the known IC50 values of this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) values of this compound vary across different cancer cell lines, highlighting its differential efficacy. While comprehensive data for a wide range of normal cell lines are limited, available information suggests a favorable therapeutic window. See the data table below for a summary of reported IC50 values.
Q4: Are there strategies to further decrease this compound's toxicity to normal cells?
A4: Yes, several strategies can be explored to enhance the therapeutic index of this compound. These include:
-
Targeted Drug Delivery: Encapsulating this compound in nanoformulations, such as liposomes or polymeric nanoparticles, can facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure to normal tissues.[5]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic anticancer effect.[6][7]
Q5: What are the key experimental assays to assess this compound's cytotoxicity?
A5: The most common in vitro assays to evaluate this compound's cytotoxicity include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.
-
Western Blotting: This technique can be used to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound, such as phospho-IκBα and STAT3.
-
Immunoprecipitation: This method is used to isolate S-glutathionylated STAT3 to confirm this specific post-translational modification induced by this compound.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in this compound stock solution stability, or differences in incubation times.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh dilutions of this compound from a stock solution stored under appropriate conditions (protected from light at -20°C) for each experiment.
-
Strictly adhere to the defined incubation times for drug treatment and assay development.
-
Issue 2: Unexpectedly high cytotoxicity in normal control cells.
-
Possible Cause: High concentration of the solvent (e.g., DMSO) used to dissolve this compound, contamination of cell cultures, or inherent sensitivity of the specific normal cell line.
-
Troubleshooting Steps:
-
Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.5% for DMSO).
-
Regularly test cell cultures for mycoplasma contamination.
-
If possible, use a more resistant normal cell line or primary cells for comparison.
-
Issue 3: Difficulty in detecting phospho-IκBα inhibition by Western Blot.
-
Possible Cause: The timing of cell lysis after TNF-α stimulation is critical, as IκBα phosphorylation and degradation are transient events. Also, inadequate inhibition of phosphatases during sample preparation can lead to dephosphorylation.
-
Troubleshooting Steps:
-
Perform a time-course experiment (e.g., 0, 5, 10, 15, 30 minutes) after TNF-α stimulation to determine the optimal time point for observing phospho-IκBα.
-
Always include phosphatase inhibitors in the cell lysis buffer.
-
Quantitative Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Related Compounds in Cancerous and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50/CC50/LC50 | Selectivity Index (SI) | Reference |
| This compound | HeLa | Human Cervical Carcinoma | 14.5 mg/ml | - | [8] |
| This compound | P-388 | Murine Lymphocytic Leukemia | - (General Cytotoxicity) | - | [1] |
| This compound | Breast, Colon, Fibrosarcoma, Lung, Melanoma, KB | Human Cancers | - (General Cytotoxicity) | - | [1] |
| This compound | L. donovani (amastigote) | Protozoan Parasite | 1.41±0.03 µM | 14.6 (vs. J774G8) | [1] |
| Isothis compound | L. donovani (amastigote) | Protozoan Parasite | 4.1±0.02 µM | 5.9 (vs. J774G8) | [1] |
| This compound | J774G8 | Murine Macrophage | 20.6±0.5 µM | - | [1] |
| Isothis compound | J774G8 | Murine Macrophage | 24±0.7 µM | - | [1] |
| P. rubra Extract | T47D | Human Breast Cancer | 275.744 µg/mL | >36 (vs. Lymphocytes) | [3][4] |
| P. rubra Extract | Human Lymphocytes | Normal Human Cells | >10,000 µg/mL | - | [3][4] |
Note: The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[9][10][11][12][13]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Phospho-IκBα Inhibition
This protocol details the detection of phospho-IκBα to confirm this compound's inhibitory effect on the NF-κB pathway.
Materials:
-
This compound
-
TNF-α
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a predetermined optimal time (e.g., 10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin to ensure equal protein loading.
Immunoprecipitation of S-glutathionylated STAT3
This protocol is for the specific detection of STAT3 S-glutathionylation induced by this compound.[14][15][16]
Materials:
-
This compound
-
Diamide (positive control)
-
Lysis buffer (non-reducing)
-
Anti-STAT3 antibody
-
Protein A/G agarose beads
-
Anti-glutathione (GSH) antibody
Procedure:
-
Cell Treatment and Lysis: Treat quiescent cells with this compound (e.g., 3-10 µM) or diamide (1 mM) for 30 minutes. Lyse the cells in a non-reducing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-STAT3 antibody overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the STAT3-antibody complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in a non-reducing sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-GSH antibody to detect S-glutathionylated STAT3. The membrane can then be stripped and re-probed with an anti-STAT3 antibody to confirm the immunoprecipitation of STAT3.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.
Caption: this compound inhibits STAT3 signaling by inducing S-glutathionylation of STAT3.
Caption: Experimental workflow for assessing this compound's cytotoxicity and selectivity.
References
- 1. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual Drug Delivery of Sorafenib and Doxorubicin from PLGA and PEG-PLGA Polymeric Nanoparticles [mdpi.com]
- 6. Combination Anticancer Therapies Using Selected Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 8. scienceasia.org [scienceasia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Immunoprecipitation methods to identify S-glutathionylation in target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Plumericin and Isoplumericin
For Immediate Release
A detailed comparative analysis of the bioactive iridoids plumericin and isothis compound reveals distinct differences in their therapeutic potential, particularly in antiparasitic, anti-inflammatory, and anticancer activities. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals. This compound consistently demonstrates more potent activity in several key areas.
Key Bioactivity Comparison
The primary bioactive properties of this compound and isothis compound have been evaluated across several domains. Here, we present a summary of the quantitative data.
| Bioactivity | Compound | Assay Target | IC50 / ED50 / CC50 Value | Source |
| Antiparasitic | This compound | Leishmania donovani promastigotes | 3.17 ± 0.12 µM | [1][2][3] |
| Isothis compound | Leishmania donovani promastigotes | 7.2 ± 0.08 µM | [1][2][3] | |
| This compound | Leishmania donovani amastigotes | 1.41 ± 0.03 µM | [1][2][3] | |
| Isothis compound | Leishmania donovani amastigotes | 4.1 ± 0.02 µM | [1][2][3] | |
| Anti-inflammatory | This compound | NF-κB Inhibition (in HEK293/NF-κB-luc cells) | 1.0 µM | [2][4][5] |
| Isothis compound | NF-κB Inhibition | Data Not Available | ||
| Anticancer | This compound | NB4 (acute leukemic cell line) | 4.35 ± 0.21 µg/mL | [6] |
| This compound | K562 (chronic leukemic cell line) | 5.58 ± 0.35 µg/mL | [6] | |
| Isothis compound | Various Cancer Cell Lines | Data Not Available | ||
| Cytotoxicity | This compound | J774G8 (murine macrophage) | 24 ± 0.7 µM | [1][2][3] |
| Isothis compound | J774G8 (murine macrophage) | 20.6 ± 0.5 µM | [1][2][3] |
In-Depth Bioactivity Analysis
Antiparasitic Activity
A direct comparative study on the antiparasitic effects of this compound and isothis compound against Leishmania donovani, the causative agent of visceral leishmaniasis, revealed that this compound is the more potent of the two. In vitro assays showed that this compound had a lower half-maximal inhibitory concentration (IC50) against both the promastigote and amastigote forms of the parasite. Specifically, this compound was more than twice as effective against the promastigote form and nearly three times more potent against the amastigote form when compared to isothis compound[1][2][3].
Cytotoxicity Profile
In terms of safety, as indicated by cytotoxicity against mammalian cells, both compounds were evaluated against the J774G8 murine macrophage cell line. Isothis compound showed slightly higher cytotoxicity with a lower half-maximal cytotoxic concentration (CC50) of 20.6 ± 0.5 µM compared to this compound's 24 ± 0.7 µM[1][2][3]. This suggests that this compound may have a slightly better therapeutic window for antiparasitic applications.
Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It demonstrated an IC50 of 1.0 µM in a luciferase reporter gene assay in HEK293 cells[2][4][5]. The mechanism involves the inhibition of IκB phosphorylation and degradation, which are crucial steps in the activation of NF-κB[2][4][5]. Currently, there is a lack of available quantitative data on the anti-inflammatory activity of isothis compound, preventing a direct comparison.
The workflow for assessing NF-κB inhibition is outlined below:
Anticancer Activity
This compound has shown notable antiproliferative activity against leukemic cancer cell lines. It exhibited effective doses (ED50) of 4.35 ± 0.21 µg/mL and 5.58 ± 0.35 µg/mL against the NB4 and K562 cell lines, respectively[6]. While isothis compound is also reported to have anticancer properties, specific quantitative data (IC50 or ED50 values) from direct comparative studies are not currently available, which limits a side-by-side performance evaluation.
Experimental Protocols
Antiparasitic Activity Assay[1][3]
-
Parasite Culture: Leishmania donovani promastigotes were cultured at 24°C in M-199 medium supplemented with 10% heat-inactivated fetal calf serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Amastigotes were obtained from infected macrophages.
-
In Vitro Assay: The in vitro antiparasitic activity was assessed using a 96-well microtiter plate. Promastigotes and amastigotes were incubated with varying concentrations of this compound and isothis compound.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from the dose-response curves.
Cytotoxicity Assay[1][3]
-
Cell Line: Murine macrophage cell line J774G8 was used.
-
Procedure: The cells were incubated with different concentrations of the compounds for 48 hours.
-
Viability Measurement: Cell viability was assessed via the MTT assay, and the CC50 values were determined.
NF-κB Inhibition Assay[2][4]
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK293/NF-κB-luc) were used.
-
Procedure: Cells were pre-treated with this compound for 30 minutes before stimulation with tumor necrosis factor-alpha (TNF-α) for 4 hours.
-
Measurement: NF-κB-mediated transactivation was quantified by measuring the luciferase activity. The IC50 value was calculated from the resulting dose-response curve.
The general experimental workflow for determining bioactivity is as follows:
Conclusion
The available data strongly suggests that this compound is a more potent antiparasitic and anti-inflammatory agent than isothis compound. While both compounds exhibit cytotoxicity, this compound appears to have a slightly more favorable safety profile in the context of its antiparasitic activity. The anticancer potential of this compound is documented, but a direct comparison with isothis compound is hampered by the lack of quantitative data for the latter. Further research is warranted to fully elucidate the anticancer and anti-inflammatory properties of isothis compound to enable a comprehensive comparative assessment.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Plumericin as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plumericin's performance against other therapeutic alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic target.
Executive Summary
This compound, a natural product isolated from plants of the Plumeria genus, has demonstrated significant potential as a therapeutic agent, particularly in the fields of inflammation and oncology. Its primary mechanism of action involves the potent and selective inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This guide summarizes the available quantitative data on this compound's efficacy and compares it with established therapeutic agents for Inflammatory Bowel Disease (IBD) and leukemia, two conditions where aberrant NF-κB signaling is a key pathological driver. Detailed experimental protocols for key validation assays and visualizations of the relevant biological pathways and experimental workflows are also provided to facilitate further research and development.
Data Presentation: this compound vs. Alternative Therapeutics
The following tables provide a comparative summary of the inhibitory concentrations (IC50) of this compound and other relevant drugs. This data allows for a direct comparison of their potency in inhibiting the NF-κB pathway and related targets.
Table 1: Comparison of this compound with Anti-Inflammatory Agents for IBD
| Compound | Target/Assay | IC50 | Therapeutic Class |
| This compound | NF-κB Luciferase Reporter | 1 µM [1][2][3] | Iridoid Lactone |
| IMD-0354 | IKKβ Kinase Assay | 250 nM[4][5] | IKKβ Inhibitor |
| TNF-α induced NF-κB Transcription | 1.2 µM[6][7] | ||
| Parthenolide | TLR4 Expression | 1.373 µM[8] | Sesquiterpene Lactone |
| Cytokine (IL-6, IL-1β, etc.) Inhibition | 1.091 - 2.620 µM[8] | ||
| Fluticasone Propionate | NF-κB Reporter Gene | 0.005 nM (0.5 x 10-11 M)[9] | Corticosteroid |
| Budesonide | NF-κB Reporter Gene | 0.027 nM (2.7 x 10-11 M)[9] | Corticosteroid |
| Dexamethasone | NF-κB Reporter Gene | 0.5 nM (0.5 x 10-9 M)[9] | Corticosteroid |
| Mesalamine | NF-κB Activation | Inhibition observed, but specific IC50 not consistently reported.[10][11][12] | Aminosalicylate |
Table 2: Comparison of this compound with Anti-Leukemia Agents
| Compound | Target/Assay | IC50 | Cell Line | Therapeutic Class |
| This compound | NF-κB Luciferase Reporter | 1 µM [1][2][3] | HEK293 | Iridoid Lactone |
| Bortezomib | Cell Viability | 4 nM | MOLT4 (T-ALL) | Proteasome Inhibitor |
| 12 nM | Jurkat (T-ALL)[13] | |||
| IMD-0354 | IKKβ Kinase Assay | 250 nM[4][5] | N/A | IKKβ Inhibitor |
| TNF-α induced NF-κB Transcription | 1.2 µM[6][7] | HMC-1 | ||
| Parthenolide | Cell Viability | Varies by cell line, often in the µM range.[14] | Various | Sesquiterpene Lactone |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound as a therapeutic target.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and the inhibitory effects of compounds like this compound.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 104 cells per well.
-
Cells are transiently co-transfected with a NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Compound Treatment and Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are pre-incubated with the compound for 1-2 hours.
-
NF-κB activation is induced by adding a stimulating agent, typically Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.
c. Luciferase Activity Measurement:
-
After 6-8 hours of stimulation, cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle-treated control.
IKKβ Kinase Assay
This in vitro assay directly measures the enzymatic activity of the IκB kinase β (IKKβ) subunit and the inhibitory effect of compounds on this activity.
a. Reagents and Materials:
-
Recombinant human IKKβ enzyme.
-
IKKtide (a synthetic peptide substrate for IKKβ).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
This compound or other test compounds.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
b. Assay Procedure:
-
The kinase reaction is set up in a 96-well plate.
-
A reaction mixture is prepared containing the kinase buffer, IKKtide substrate, and ATP.
-
This compound or test compounds at various concentrations are added to the wells.
-
The reaction is initiated by adding the recombinant IKKβ enzyme.
-
The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).
c. Detection of Kinase Activity:
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ system.
-
This system involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is used to generate a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The percentage of IKKβ inhibition is calculated relative to the vehicle-treated control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the validation of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Caption: Workflow for the in vitro IKKβ Kinase Assay.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bowdish.ca [bowdish.ca]
- 4. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 5. interpriseusa.com [interpriseusa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of interleukin-1-stimulated NF-kappaB RelA/p65 phosphorylation by mesalamine is accompanied by decreased transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
A Comparative Analysis of Plumericin Derivatives: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of plumericin and its derivatives, focusing on their diverse biological activities. This compound, an iridoid lactone, and its analogues have garnered significant interest in the scientific community for their potent anti-inflammatory, antimicrobial, and cytotoxic properties. This document aims to objectively compare the performance of these compounds, supported by experimental data, to aid in the advancement of drug discovery and development.
Comparative Biological Activity of this compound and Its Derivatives
The biological efficacy of this compound and its derivatives varies significantly with structural modifications. The following tables summarize the quantitative data from various studies, offering a clear comparison of their anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic activities.
Table 1: Anti-inflammatory and Antiproliferative Activity
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| This compound | NF-κB Inhibition | HEK293/NF-κB-luc cells | 1.0 µM | [1][2] |
| Cell Proliferation | Vascular Smooth Muscle Cells (VSMC) | 1.11 µM (BrdU) | ||
| Plumieridin | NF-κB Inhibition | HEK293/NF-κB-luc cells | Inactive | [3] |
| Allamandicin | NF-κB Inhibition | HEK293/NF-κB-luc cells | Inactive | [3] |
| Plumeridoid C | NF-κB Inhibition | HEK293/NF-κB-luc cells | Inactive | [3] |
IC50: Half-maximal inhibitory concentration.
Table 2: Antimicrobial and Antiparasitic Activity
| Compound | Activity | Organism/Cell Line | MIC/IC50 | Reference |
| This compound | Antibacterial | Enterococcus faecalis | Better than Cloxacillin | [4] |
| Bacillus subtilis | Better than Cloxacillin | [4] | ||
| Antifungal | Candida albicans, C. krusei, C. glabrata, C. tropicalis, Cryptococcus neoformans | More potent than Nystatin | [5] | |
| Anti-mycobacterial | Mycobacterium tuberculosis (pan-sensitive & MDR strains) | 1.3 - 2.1 µg/mL (MIC) | [6] | |
| Antiparasitic | Leishmania donovani (promastigote) | 3.17 ± 0.12 µM | [7] | |
| Leishmania donovani (amastigote) | 1.41 ± 0.03 µM | [7] | ||
| Isothis compound | Anti-mycobacterial | Mycobacterium tuberculosis (pan-sensitive & MDR strains) | Less active than this compound | [6] |
| Antiparasitic | Leishmania donovani (promastigote) | 7.2 ± 0.08 µM | [7] | |
| Leishmania donovani (amastigote) | 4.1 ± 0.02 µM | [7] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.
Table 3: Cytotoxic Activity
| Compound | Cell Line | Activity | IC50/CC50 | Reference |
| This compound | Murine Lymphocytic Leukemia (P-388) | Cytotoxic | - | [8] |
| Human Cancer Cell Lines (breast, colon, fibrosarcoma, lung, melanoma, KB) | Cytotoxic | - | [8] | |
| Leukemic Cancer Cells (NB4) | Antiproliferative | 4.35 ± 0.21 µg/mL (ED50) | [4] | |
| Leukemic Cancer Cells (K562) | Antiproliferative | 5.58 ± 0.35 µg/mL (ED50) | [4] | |
| Murine Macrophage (J774G8) | Cytotoxic | 24 ± 0.7 µM (CC50) | [7] | |
| Isothis compound | Murine Macrophage (J774G8) | Cytotoxic | 20.6 ± 0.5 µM (CC50) | [7] |
| Plumieride | Radiation-Induced Fibrosarcoma (RIF) | Cytotoxic | 49.5 µg/mL (50% cell kill) | [9][10] |
| Dodecyl amide analogue of plumieridepentaacetate | Radiation-Induced Fibrosarcoma (RIF) | Cytotoxic | 11.8 µg/mL (50% cell kill) | [9][10] |
| Fulvoplumierin | Murine Lymphocytic Leukemia (P-388) & Human Cancer Cell Lines | Cytotoxic | - | [8] |
| Allamcin | Murine Lymphocytic Leukemia (P-388) & Human Cancer Cell Lines | Cytotoxic | - | [8] |
| Allamandin | Murine Lymphocytic Leukemia (P-388) & Human Cancer Cell Lines | Cytotoxic | - | [8] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; ED50: Half-maximal effective dose.
Signaling Pathways and Structure-Activity Relationship
The anti-inflammatory activity of this compound is primarily attributed to its potent inhibition of the NF-κB signaling pathway.[1][2] This inhibition is achieved by targeting the IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα.[2][3] This mechanism is crucial as it blocks the translocation of NF-κB to the nucleus, a key step in the inflammatory response.
A critical structural feature for this activity is the α-methylene-γ-lactone moiety present in this compound.[3] Derivatives lacking this functional group, such as plumieridin, allamandicin, and plumeridoid C, have been shown to be inactive as NF-κB inhibitors.[3] This highlights the importance of this Michael acceptor for the covalent interaction with key residues in the IKK complex.
Experimental Workflow for Comparative Analysis
A typical workflow for the comparative analysis of this compound derivatives involves a series of in vitro assays to determine their biological activities.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound derivatives on cell viability.[11][12][13][14]
Materials:
-
This compound derivatives
-
Target cell line (e.g., cancer cell lines, normal cell lines)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.[1][2]
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK293/NF-κB-luc)
-
This compound derivatives
-
Cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293/NF-κB-luc cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 30 minutes.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 2 ng/mL) for 4-6 hours to induce NF-κB activation.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 values for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.[15][16][17][18]
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Microorganism inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium only) in each assay.
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-mycobacterial activity of this compound and isothis compound against MDR Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural modifications of plumieride isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
A Comparative Guide to Plumericin and Other Natural Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research for anti-inflammatory drug discovery, a diverse array of compounds has demonstrated significant potential. This guide provides a detailed, objective comparison of plumericin, a lesser-known iridoid, with two of the most extensively studied natural anti-inflammatory agents: curcumin and quercetin. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of their relative performance.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound, curcumin, and quercetin has been evaluated through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies to provide a comparative overview of their potency.
| Compound | Target/Assay | Cell Type | IC50 Value | Reference |
| This compound | NF-κB Inhibition (Luciferase Reporter Assay) | HEK293 | 1 µM[1] | Fakhrudin et al., 2013 |
| Curcumin | NF-κB Inhibition (Luciferase Reporter Assay) | L929sA fibroblasts | ~15 µM[2] | Van den Berghe et al., 2012 |
| Quercetin | NF-κB Inhibition | Macrophages | Not explicitly defined as IC50, but significant inhibition observed at 5-50 µM | Nair et al., 2006 |
Table 1: Comparative IC50 Values for NF-κB Inhibition. This table highlights the half-maximal inhibitory concentration (IC50) of each compound against the NF-κB signaling pathway, a central mediator of inflammation.
| Compound | Inflammatory Mediator | Cell Type/Model | Concentration | % Inhibition / Effect | Reference |
| This compound | TNF-α, COX-2, iNOS | Rat intestinal epithelial cells (IEC-6) | 0.5-2 µM | Significantly reduced expression[3] | Rapa et al., 2020 |
| Curcumin | TNF-α | Human monocytic macrophage cell line (Mono Mac 6) | 5 µM | Inhibited LPS-induced production[4] | Chan, 1995 |
| Quercetin | TNF-α Protein Expression | Human peripheral blood mononuclear cells (PBMCs) | 5 µM | 21.3%[5] | Nair et al., 2006 |
| 10 µM | 26.3%[5] | Nair et al., 2006 | |||
| 50 µM | 39.3%[5] | Nair et al., 2006 |
Table 2: Inhibition of Key Inflammatory Mediators. This table provides a comparison of the compounds' abilities to inhibit the production or expression of critical pro-inflammatory molecules.
Mechanisms of Action: A Comparative Overview
This compound, curcumin, and quercetin exert their anti-inflammatory effects through the modulation of several key signaling pathways. While all three compounds demonstrate an ability to inhibit the NF-κB pathway, their precise molecular targets and broader mechanisms of action show some distinctions.
This compound has been identified as a potent inhibitor of the NF-κB pathway.[1] Its mechanism involves the direct inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6]
Curcumin exhibits a broader spectrum of anti-inflammatory activity, which is largely attributed to its potent antioxidant properties. It can directly scavenge reactive oxygen species (ROS) and also upregulate the expression of antioxidant enzymes. In addition to its antioxidant effects, curcumin has been shown to inhibit the NF-κB pathway, though its direct target within the pathway is less specifically defined than that of this compound. It also modulates other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways.
Quercetin , another flavonoid with strong antioxidant capabilities, also demonstrates significant anti-inflammatory effects. Similar to curcumin, it can reduce oxidative stress, a key contributor to inflammation. Quercetin has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and interleukins, from various immune cells.[5] Its inhibitory effect on the NF-κB pathway is also a key component of its anti-inflammatory mechanism.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Plumericin: A Comparative Analysis of its Experimental Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data supporting the biological activities of plumericin, a naturally occurring iridoid, against other well-researched natural compounds. The data is presented to facilitate an objective evaluation of its potential in therapeutic applications.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound and comparable natural compounds in anticancer and antimicrobial assays.
Table 1: Comparative Anticancer Activity (IC50/ED50 Values)
| Compound | Cancer Cell Line | IC50/ED50 (µM) | Reference |
| This compound | NB4 (Acute Promyelocytic Leukemia) | 4.35 µg/mL | [1][2][3][4] |
| K562 (Chronic Myelogenous Leukemia) | 5.58 µg/mL | [1][2][3][4] | |
| Bu25TK (Cervical Carcinoma) | ~40 µM (viability reduced to 24% at 48h) | [5] | |
| HeLa (Cervical Carcinoma) | ~40 µM (viability reduced to 29% at 48h) | [5] | |
| Curcumin | HCT-116 (Colon Cancer) | 10 µM | [6] |
| HT-29 (Colon Cancer) | 10.26 - 13.31 µM | [7] | |
| A549 (Lung Cancer) | 11.2 µM | [6] | |
| MCF-7 (Breast Cancer) | 25 - 75 µM | [6][8] | |
| MDA-MB-231 (Breast Cancer) | 16.4 - 25 µM | [6][9] | |
| HeLa (Cervical Cancer) | 8.6 µM (nanoemulsion) | [6] | |
| K562 (Chronic Myelogenous Leukemia) | > 25 µM | [10] | |
| Resveratrol | HeLa (Cervical Cancer) | 200-250 µM | [11] |
| MDA-MB-231 (Breast Cancer) | 200-250 µM | [11] | |
| MCF-7 (Breast Cancer) | 51.18 - 400 µM | [11][12] | |
| SW480 (Colon Cancer) | 70-150 µM | [13] | |
| A549 (Lung Cancer) | 400-500 µM | [11] | |
| HepG2 (Liver Cancer) | 57.4 µM | [12] | |
| EGCG | Panc-1 (Pancreatic Cancer) | ~40 µM | [14] |
| HCT15 (Colon Cancer) | ~50 µM | [14] | |
| A549 (Lung Cancer) | 28.34 - 60.55 µM | [15][16] | |
| HT29 (Colon Cancer) | ~20 µg/mL | [17] | |
| WI38VA (Transformed Lung Fibroblast) | 10 µM | [18] |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Enterococcus faecalis | Better than Cloxacillin | [1][2][3][4] |
| Bacillus subtilis | Better than Cloxacillin | [1][2][3][4] | |
| Cloxacillin | Enterococcus faecalis | Variable, often high intrinsic resistance | [19] |
| Bacillus subtilis | Generally susceptible | [20] |
Experimental Methodologies
Anticancer Activity Assessment
The antiproliferative and cytotoxic effects of this compound and the comparative compounds were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Protocol Outline:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until they reach a logarithmic growth phase.
-
Treatment: A known number of cells are seeded into 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the test compound (e.g., this compound, curcumin) for a specified period (commonly 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50/ED50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) or is effective in 50% of the population (ED50) is calculated from the dose-response curve.
Antimicrobial Activity Assessment
The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol Outline:
-
Bacterial Culture: The test bacteria (Enterococcus faecalis, Bacillus subtilis) are cultured in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound (this compound, cloxacillin) is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Mechanism of Action
This compound exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Anticancer Mechanism: Induction of Apoptosis
Experimental evidence suggests that this compound induces apoptosis in cancer cells, a form of programmed cell death crucial for eliminating malignant cells.[1][2][3][4]
Caption: this compound induces apoptosis in cancer cells.
General Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for screening natural compounds like this compound for their biological activities.
References
- 1. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antiproliferative Activities of this compound, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mahidol IR [repository.li.mahidol.ac.th]
- 5. This compound inhibits the viability of cervical cancer cells by induction of apoptosis through degradation of DNA structure | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wcrj.net [wcrj.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 13. aacrjournals.org [aacrjournals.org]
- 14. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacillus subtilis as a Platform for Molecular Characterisation of Regulatory Mechanisms of Enterococcus faecalis Resistance against Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Plumericin's Potential in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumericin, a natural iridoid lactone, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. Its primary mechanisms of action involve the inhibition of two key signaling pathways frequently implicated in cancer cell proliferation, survival, and chemoresistance: the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways. While preclinical studies have established its efficacy as a single agent, its potential in combination with other therapeutic compounds remains a burgeoning area of investigation.
This guide provides a comparative framework for understanding the potential synergistic interactions of this compound with other compounds, drawing upon its known mechanisms of action. Due to the current absence of direct experimental data on this compound combinations, this guide utilizes illustrative data from studies on other NF-κB and STAT3 inhibitors to model potential synergistic outcomes and to provide a practical roadmap for future research.
This compound's Mechanism of Action: A Dual Inhibitor
This compound exerts its anti-cancer effects by targeting two critical signaling cascades:
-
NF-κB Pathway Inhibition: this compound has been shown to be a potent inhibitor of the NF-κB pathway.[1][2] It acts by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This inhibition of NF-κB, a key regulator of inflammatory and anti-apoptotic genes, can sensitize cancer cells to the cytotoxic effects of other agents.
-
STAT3 Signaling Inhibition: this compound also impedes the STAT3 signaling pathway.[3] It has been demonstrated to hamper the phosphorylation and activation of STAT3, a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. The inhibition of STAT3 is another promising strategy for combination cancer therapy.[4]
Potential for Synergistic Interactions: A Theoretical Comparison
Given its dual inhibitory action on NF-κB and STAT3, this compound holds considerable promise for synergistic interactions with conventional chemotherapeutic agents and other targeted therapies. The following sections explore these potential interactions, using data from studies on other NF-κB and STAT3 inhibitors as illustrative examples.
Interaction with Chemotherapeutic Agents
Chemotherapeutic drugs like doxorubicin and cisplatin often induce NF-κB activation as a pro-survival response in cancer cells, leading to chemoresistance.[5][6] By inhibiting this survival pathway, this compound could potentially enhance the efficacy of these drugs.
Table 1: Illustrative Example of Synergistic Interaction of an NF-κB Inhibitor (Curcumin) with Doxorubicin in Triple-Negative Breast Cancer Cells (MDA-MB-231)
| Compound | IC50 (µM) | Combination Index (CI) | Interaction |
| Curcumin | 50 | - | - |
| Doxorubicin | 2.25 | - | - |
| Curcumin (33.12 µM) + Doxorubicin (0.33 µM) | - | < 1 | Synergistic |
Data is illustrative and based on a study by Bhattacharya et al. (2024) on the interaction of curcumin and doxorubicin.[7] A Combination Index (CI) value less than 1 indicates a synergistic effect.
Interaction with other Natural Compounds
Combining this compound with other natural compounds that target different oncogenic pathways could also lead to synergistic effects. For instance, a compound that induces oxidative stress could be potentiated by this compound's inhibition of the NF-κB-mediated antioxidant response.
Experimental Protocols for Assessing Synergy
To experimentally validate the potential synergistic interactions of this compound, the following standard protocols are recommended:
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination drug, and the combination of both for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 (the concentration of a drug that inhibits 50% of cell growth) is then determined.[8]
Analysis of Drug Interaction (Chou-Talalay Method and Isobologram Analysis)
The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]
Protocol:
-
Determine IC50 values: Determine the IC50 values for this compound and the combination drug individually using the MTT assay.
-
Combination Treatment: Treat cells with combinations of the two drugs at a constant ratio (e.g., based on their IC50 ratio) or at various fixed concentrations.
-
Calculate Fraction Affected (Fa): For each combination, determine the fraction of cells affected (inhibited) compared to the control.
-
Calculate Combination Index (CI): Use the following formula to calculate the CI: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Isobologram Analysis: Plot the doses of the two drugs that produce a specific effect (e.g., IC50) on the x and y axes. The line connecting these two points is the line of additivity. If the data point for the combination falls below this line, it indicates synergy.[7]
Visualizing this compound's Interactions
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and a general workflow for assessing synergistic interactions.
References
- 1. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide facilitates apoptosis and reverses drug-resistance of human gastric carcinoma cells by inhibiting the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin Rescues Doxorubicin Responsiveness via Regulating Aurora a Signaling Network in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-selective inhibition of NF-κB signaling improves therapeutic index in a melanoma chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 7. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide reduces cisplatin-induced renal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Plumericin for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural sources of a bioactive compound is critical for experimental design, result interpretation, and potential therapeutic development. This guide provides an objective comparison of synthetic and natural plumericin, a potent iridoid with a range of biological activities.
This compound, a tetracyclic iridoid lactone, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiparasitic activities.[1] As research into its therapeutic potential intensifies, the choice between utilizing synthetically derived or naturally extracted this compound becomes a key consideration. This guide aims to provide a comprehensive comparison of these two sources, focusing on their synthesis and extraction, purity, and biological activity, supported by available experimental data.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₆ |
| Molecular Weight | 290.27 g/mol |
| Melting Point | 211.5-212.5 °C |
| Appearance | White, crystalline solid |
| Solubility | Soluble in chloroform; slightly soluble in methanol, ethanol, ether, acetone, benzene; practically insoluble in petroleum ether and water. |
Synthetic this compound: A Multi-step Endeavor
The total synthesis of this compound is a complex, multi-step process that has been achieved through various strategies. These synthetic routes provide a means to produce this compound in a laboratory setting, offering the potential for scalability and the creation of structural analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: A Representative Synthetic Approach
While several total syntheses of (±)-plumericin have been reported, a common strategy involves the construction of the core carbocyclic framework followed by the elaboration of the lactone and other functional groups. A representative, albeit simplified, workflow is outlined below. The total synthesis is a lengthy process, often involving more than 15 steps. For detailed protocols, researchers are encouraged to consult the primary literature.
A simplified conceptual workflow for the total synthesis of this compound is as follows:
Caption: A generalized workflow for the total synthesis of this compound.
Yield and Purity of Synthetic this compound
The overall yield of total synthesis is often low due to the numerous steps involved. While specific overall yields are not always reported as a single figure in the literature, they can be estimated by multiplying the yields of individual steps. Purity is typically assessed by standard analytical techniques.
| Parameter | Synthetic this compound |
| Overall Yield | Typically low (<1%) due to the multi-step nature of the synthesis. |
| Purity | High purity can be achieved through chromatographic purification (e.g., HPLC). Purity is often >95%. |
| Stereochemistry | Total synthesis often yields a racemic mixture ((±)-plumericin), requiring chiral resolution to obtain the natural enantiomer. |
Natural this compound: Extraction from Botanical Sources
Natural this compound is primarily isolated from various plant species of the Apocynaceae family. Notable sources include plants from the genera Plumeria, Allamanda, and Himatanthus. The concentration and ease of extraction can vary significantly depending on the plant species, the part of the plant used (e.g., roots, bark, leaves), and the geographical location and growing conditions.
Experimental Protocol: A General Extraction and Isolation Procedure
The extraction of this compound from plant material typically involves solvent extraction followed by chromatographic purification.
A general workflow for the extraction and isolation of natural this compound is as follows:
Caption: A standard workflow for extracting this compound from plant sources.
Yield and Purity of Natural this compound
The yield of natural this compound is highly variable. However, some studies have reported significant yields from certain plant sources.
| Parameter | Natural this compound |
| Yield | Highly variable. A yield of 65% from the chloroform extract of Plumeria bicolor has been reported. In Himatanthus tarapotensis leaves, concentrations can range from 0.3 to 94.8 mg per 100g of dry leaves. |
| Purity | Purity is dependent on the efficiency of the purification process. High purity (>98%) can be achieved using techniques like HPLC. |
| Stereochemistry | The naturally occurring enantiomer, (+)-plumericin, is obtained. |
Comparative Analysis of Biological Activity
To date, no direct, head-to-head comparative studies on the biological activity of synthetic versus natural this compound have been published. However, studies on both forms have demonstrated a range of significant biological effects. It is generally assumed that the biological activity of the pure, resolved (+)-enantiomer from synthesis would be identical to the natural compound. The racemic mixture from synthesis may exhibit different activity due to the presence of the unnatural (-)-enantiomer.
Mechanism of Action: Inhibition of the NF-κB Pathway
One of the most well-characterized mechanisms of action for this compound is its potent inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] this compound has been shown to directly target and inhibit the IκB kinase β (IKKβ) subunit.[2][3]
This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2][3]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Reported Biological Activities
Both naturally sourced and synthetically approached this compound have been evaluated in various biological assays. The following table summarizes some of the key findings. It is important to note that these results are from different studies and not from a direct comparative analysis.
| Biological Activity | Source of this compound | Key Findings |
| Anti-inflammatory | Natural (Himatanthus sucuuba) | Inhibited NF-κB activation with an IC₅₀ of 1 µM.[2] |
| Antiparasitic | Natural (Plumeria bicolor) | Showed high activity against Leishmania donovani with IC₅₀ values of 3.17 µM (promastigote) and 1.41 µM (amastigote). |
| Antiproliferative | Natural (Momordica charantia) | Inhibited proliferation of NB4 and K562 leukemic cancer cell lines with ED₅₀ values of 4.35 and 5.58 µg/mL, respectively. |
| Antifungal | Natural (Allamanda species) | Exhibited potent inhibitory effects against the fungus Colletotrichum gloeosporioides. |
| Cytotoxic | Synthetic (approach) | The synthetic efforts are often justified by the cytotoxic and antileukemic activities of the natural product. |
Conclusion: Choosing the Right Source of this compound
The decision to use synthetic or natural this compound will depend on the specific research goals and available resources.
-
Synthetic this compound offers the advantage of a potentially scalable and controlled source, free from other plant metabolites. It is also invaluable for generating analogs to probe the molecule's structure-activity relationships. However, the lengthy and low-yielding synthesis can be a significant drawback. Furthermore, the production of a racemic mixture necessitates additional steps for chiral resolution if the pure enantiomer is required.
-
Natural this compound , when a high-yielding plant source is available, can be a more direct and cost-effective route to obtaining the biologically active (+)-enantiomer. However, the yield and purity can be variable, and the isolation process requires expertise in natural product chemistry. The presence of co-extracted, structurally related compounds could also influence biological assay results if not completely removed.
For researchers focused on elucidating the fundamental biological mechanisms of the natural compound, a well-purified natural isolate is often sufficient. For those in drug development or medicinal chemistry, a robust total synthesis is crucial for long-term supply and the generation of novel, potentially more potent and drug-like analogs. As research progresses, the development of more efficient synthetic routes or the discovery of more abundant natural sources will undoubtedly facilitate the further exploration of this promising therapeutic agent.
References
- 1. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Plumericin: A Promising Iridoid Lactone Against Drug-Resistant Pathogens
For Immediate Release
A comprehensive analysis of the iridoid lactone, plumericin, reveals its potential as a formidable agent against drug-resistant bacteria. This guide offers an objective comparison of this compound's efficacy against established antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Against Gram-Positive Bacteria
Recent studies have demonstrated this compound's potent antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis and Bacillus subtilis. Notably, this compound exhibits superior or equivalent efficacy when compared to the beta-lactam antibiotic, cloxacillin.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Cloxacillin
| Microorganism | This compound (µg/mL) | Cloxacillin (µg/mL) |
| Enterococcus faecalis | 6.25[1] | 12.5[1] |
| Bacillus subtilis | 12.5[1] | 25[1] |
The data clearly indicates that this compound inhibits the growth of E. faecalis at a concentration twofold lower than cloxacillin, and is also twice as effective against B. subtilis. This suggests that this compound could be a viable alternative or a basis for the development of new treatments for infections caused by these pathogens, some strains of which have developed resistance to conventional antibiotics.
Further research indicates that a methanolic fraction of Plumeria obtusa, which contains this compound and other iridoids, exhibits a synergistic effect when combined with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). While specific MIC values for this compound alone against MRSA are not yet available, this synergistic activity highlights its potential in combination therapies for challenging drug-resistant infections.
Activity Against Multidrug-Resistant (MDR) Gram-Negative Bacteria
Preliminary studies have also pointed towards the efficacy of this compound-containing extracts against multidrug-resistant Gram-negative pathogens. A methanolic fraction from Plumeria obtusa demonstrated promising antibacterial effects against Klebsiella pneumoniae and Escherichia coli O157:H7. One of the active compounds isolated from this fraction, 13-O-caffeoylplumieride, a derivative of plumieride (a related iridoid), was active against K. pneumoniae with an MIC of 64 μg/mL and against Shiga toxin-producing E. coli (STEC) with an MIC of 32 μg/mL.
Cytotoxicity Profile
An essential aspect of drug development is the assessment of a compound's toxicity to mammalian cells. This compound has been evaluated for its cytotoxic effects against various cell lines.
Table 2: Cytotoxicity of this compound (ED₅₀ in µg/mL)
| Cell Line | Cell Type | ED₅₀ (µg/mL) |
| NB4 | Human acute promyelocytic leukemia | 4.35 ± 0.21[1] |
| K562 | Human chronic myeloid leukemia | 5.58 ± 0.35[1] |
| C3A | Human liver cancer | 25.21 ± 0.74[1] |
| T47D | Human breast cancer | 10.55 ± 1.02[1] |
| A549 | Human lung cancer | 51.35 ± 11.94[1] |
| HF | Normal human fibroblast | 0.93 ± 1.18[1] |
The data shows that this compound exhibits potent cytotoxicity against leukemic cell lines and moderate activity against liver and breast cancer cell lines. However, its high cytotoxicity against normal human fibroblast cells at a low concentration (ED₅₀ of 0.93 ± 1.18 µg/mL) suggests that further investigation and structural modifications may be necessary to improve its therapeutic index for systemic applications.
Mechanism of Action: An Area for Future Research
While this compound's anti-inflammatory properties have been attributed to the inhibition of the NF-κB signaling pathway in human cells, its precise antibacterial mechanism of action remains to be elucidated. The potent activity against bacteria suggests a distinct mode of action that warrants further investigation. Understanding the specific bacterial signaling pathways or cellular processes targeted by this compound is a critical next step in its development as an antimicrobial agent.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
The antibacterial activity of this compound was determined using the broth microdilution method as described by Saengsai et al. (2015).
-
Bacterial Strain Preparation: The tested bacterial strains, including Enterococcus faecalis and Bacillus subtilis, were cultured to their maximum growth rate and then serially diluted to a concentration range of 30–300 CFU/mL.
-
Preparation of Test Compound and Control: this compound was dissolved to a stock concentration and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate. Cloxacillin was used as a positive control and prepared in the same manner.
-
Inoculation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that produced no visible growth of the bacteria.
Visualizing the Research Workflow
To provide a clearer understanding of the process from discovery to evaluation, the following diagram illustrates the typical workflow for investigating a natural product like this compound for its antibacterial properties.
Caption: Experimental workflow for the isolation, screening, and evaluation of this compound.
This guide provides a snapshot of the current understanding of this compound's efficacy against drug-resistant pathogens. The promising results, particularly against Gram-positive bacteria, underscore the need for continued research to fully characterize its antibacterial potential and mechanism of action.
References
A Comparative Guide to the Structure-Activity Relationship of Plumericin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of plumericin and related iridoid compounds, with a focus on their cytotoxic and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature to facilitate research and drug development efforts in this area.
Introduction
This compound, a tetracyclic iridoid lactone isolated from plants of the Plumeria and Himatanthus genera, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1] A key mechanism of action for this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[2][3] This guide will delve into the structure-activity relationships (SAR) of this compound and other naturally occurring iridoids, presenting quantitative data on their biological performance and detailing the experimental protocols used for their evaluation.
Comparative Biological Activity of this compound and Related Iridoids
The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. The presence and configuration of functional groups on the iridoid skeleton significantly influence their cytotoxic and anti-inflammatory potential. The following table summarizes the available quantitative data for this compound and other relevant iridoids.
| Compound | Biological Activity | Cell Line / Target | IC50 / ED50 / CC50 (µM) | Reference |
| This compound | NF-κB Inhibition | HEK293/NF-κB-luc cells | 1.0 | [2] |
| Cytotoxicity (ED50) | P-388 (Murine Leukemia) | < 0.1 | [1] | |
| Cytotoxicity (ED50) | A-549 (Human Lung Carcinoma) | 0.28 | [1] | |
| Cytotoxicity (ED50) | MCF-7 (Human Breast Adenocarcinoma) | 0.29 | [1] | |
| Cytotoxicity (ED50) | HT-29 (Human Colon Adenocarcinoma) | 0.38 | [1] | |
| Antileishmanial (IC50) | L. donovani promastigotes | 3.17 ± 0.12 | ||
| Antileishmanial (IC50) | L. donovani amastigotes | 1.41 ± 0.03 | ||
| Cytotoxicity (CC50) | J774G8 (Murine Macrophage) | 24 ± 0.7 | ||
| Isothis compound | Antileishmanial (IC50) | L. donovani promastigotes | 7.2 ± 0.08 | |
| Antileishmanial (IC50) | L. donovani amastigotes | 4.1 ± 0.02 | ||
| Cytotoxicity (CC50) | J774G8 (Murine Macrophage) | 20.6 ± 0.5 | ||
| Fulvoplumierin | Cytotoxicity (ED50) | P-388 (Murine Leukemia) | 0.46 | [1] |
| Cytotoxicity (ED50) | A-549 (Human Lung Carcinoma) | 2.1 | [1] | |
| Cytotoxicity (ED50) | MCF-7 (Human Breast Adenocarcinoma) | 2.4 | [1] | |
| Cytotoxicity (ED50) | HT-29 (Human Colon Adenocarcinoma) | 2.6 | [1] | |
| Allamcin | Cytotoxicity (ED50) | P-388 (Murine Leukemia) | 2.5 | [1] |
| Cytotoxicity (ED50) | A-549 (Human Lung Carcinoma) | > 10 | [1] | |
| Cytotoxicity (ED50) | MCF-7 (Human Breast Adenocarcinoma) | > 10 | [1] | |
| Cytotoxicity (ED50) | HT-29 (Human Colon Adenocarcinoma) | > 10 | [1] | |
| Allamandin | Cytotoxicity (ED50) | P-388 (Murine Leukemia) | 0.94 | [1] |
| Cytotoxicity (ED50) | A-549 (Human Lung Carcinoma) | 2.6 | [1] | |
| Cytotoxicity (ED50) | MCF-7 (Human Breast Adenocarcinoma) | 2.7 | [1] | |
| Cytotoxicity (ED50) | HT-29 (Human Colon Adenocarcinoma) | 4.3 | [1] |
Note: IC50 (half maximal inhibitory concentration), ED50 (half maximal effective dose), and CC50 (half maximal cytotoxic concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship Insights
From the data presented, several key SAR insights can be drawn:
-
This compound demonstrates broad and potent cytotoxic activity against a range of human cancer cell lines, with ED50 values in the sub-micromolar range.[1] Its potent inhibition of the NF-κB pathway at 1.0 µM likely contributes significantly to its biological effects.[2]
-
Isothis compound , an isomer of this compound, shows reduced antileishmanial activity compared to this compound, suggesting that the stereochemistry of the molecule is crucial for its antiparasitic effects.
-
Fulvoplumierin , which shares the core iridoid structure but differs in its side chain, exhibits lower cytotoxicity compared to this compound across all tested cancer cell lines.[1]
-
Allamcin and Allamandin , other related iridoids, show variable cytotoxicity. While allamandin is active against P-388 leukemia cells, allamcin is significantly less potent against the tested human cancer cell lines.[1] This highlights the importance of specific structural features for broad-spectrum anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, its analogs) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The ED50 value is calculated from the dose-response curve.
This assay is used to quantify the activity of the NF-κB transcription factor.
-
Cell Transfection and Seeding: Human Embryonic Kidney (HEK) 293 cells are stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. These cells are then seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
Stimulation: NF-κB activation is induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α), to the wells. The plates are then incubated for 6 hours.
-
Cell Lysis: The cells are washed with PBS and lysed using a specific lysis buffer.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway targeted by this compound and a typical workflow for evaluating the cytotoxicity of this compound analogs.
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Caption: Workflow for assessing the cytotoxicity of this compound analogs.
References
Plumericin: A Preclinical Comparative Guide for Researchers
Absence of human clinical trial data necessitates a focus on preclinical findings. To date, no meta-analysis of clinical studies on the iridoid plumericin is possible due to the lack of registered or published human trials. However, a growing body of preclinical research highlights its potential therapeutic applications, primarily in inflammation, cancer, and parasitic diseases. This guide provides a comprehensive comparison of the existing preclinical data on this compound, offering researchers, scientists, and drug development professionals a structured overview of its bioactivity, mechanisms of action, and the experimental protocols utilized in its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound, providing a comparative look at its efficacy across different models and therapeutic areas.
Table 1: In Vitro Anti-Inflammatory and Anti-proliferative Activity of this compound
| Activity | Cell Line | Assay | Key Findings | IC50 / Effective Concentration | Reference |
| Anti-inflammatory | HEK293/NF-κB-luc | NF-κB Luciferase Reporter | Inhibition of NF-κB-mediated transactivation | IC50: 1 μM | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECtert) | Flow Cytometry | Abolished TNF-α-induced expression of VCAM-1, ICAM-1, and E-selectin | Effective at concentrations tested | [1][2] | |
| Rat Intestinal Epithelial Cells (IEC-6) | ELISA, Western Blot | Significant reduction of TNF-α, COX-2, and iNOS expression | 0.5-2 µM | [3][4] | |
| Rat Intestinal Epithelial Cells (IEC-6) | Immunofluorescence | Inhibition of NF-κB p65 nuclear translocation | 1 µM | [4] | |
| Anti-proliferative | B cell Acute Lymphoblastic Leukemia (NALM 6) | MTT Assay | Robust anti-proliferative activity | Not specified | [5] |
| Human Lung Cancer (A549) | MTT Assay | Anti-proliferative activity | Not specified | [5] | |
| T cell Acute Lymphoblastic Leukemia (MOLT4) | MTT Assay | Anti-proliferative activity | Not specified | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inducing Agent | Key Findings | Dosage | Reference |
| Peritonitis | Thioglycollate | Suppressed neutrophil recruitment to the peritoneum | Not specified | [1][2] |
| Colitis | 2,4,6-dinitrobenzene sulfonic acid (DNBS) | Significant reduction in weight loss, macroscopic and histologic signs of colon injury, and inflammatory and oxidative stress markers | 3 mg/kg | [3][6] |
| Colitis | 2,4,6-dinitrobenzene sulfonic acid (DNBS) | Reduced myeloperoxidase activity, inhibited expression of ICAM-1 and P-selectin, and reduced apoptosis | 3 mg/kg | [7][8] |
Table 3: Anti-leishmanial and Cytotoxic Activity of this compound
| Organism/Cell Line | Assay | IC50 / CC50 | Reference |
| Leishmania donovani (promastigote) | MTT Assay | IC50: 3.17 ± 0.12 μM | [9][10][11] |
| Leishmania donovani (amastigote) | MTT Assay | IC50: 1.41 ± 0.03 μM | [9][10][11] |
| Murine Macrophage (J774G8) | MTT Assay | CC50: 20.6 ± 0.5 μM | [9][10][11] |
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound's anti-inflammatory action involves the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a general workflow for preclinical evaluation.
References
- 1. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unime.it [iris.unime.it]
- 5. researchgate.net [researchgate.net]
- 6. This compound prevents intestinal inflammation and oxidative stress in vitro and in vivo [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. This compound Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Antiparasitic activity of this compound & isothis compound isolated from Plumeria bicolor against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Plumericin: A Guide to Safe and Compliant Laboratory Practices
Hazard Profile of Plumericin
This compound is a natural compound with known biological activity. Safety Data Sheets (SDS) for products containing related substances, such as plumeria extracts, indicate several hazards that should be considered when handling pure this compound. These hazards underscore the importance of treating this compound as a hazardous material.
| Hazard Category | Description | Source |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Sensitization | May cause an allergic skin reaction. | [1] |
| Carcinogenicity | Suspected of causing cancer. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [1] |
Step-by-Step this compound Disposal Protocol
The following procedure outlines the essential steps for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its toxicological profile, all forms of this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless compatibility has been confirmed.[2] Incompatible wastes can react violently or release toxic gases.[2] Keep this compound waste separate from strong oxidizing agents, acids, and bases.[3]
Containerization
-
Use Appropriate Containers: Collect this compound waste in chemically compatible containers.[4] For liquid waste, use a container designed for liquids.[4] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5] The label should also include the approximate concentration and a clear description of the contents (e.g., "this compound in methanol," "Contaminated gloves with this compound").[2]
Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store this compound waste in a designated SAA that is at or near the point of generation.[5] The SAA should be under the control of laboratory personnel and away from general traffic areas.[4]
-
Secondary Containment: Whenever possible, place waste containers in secondary containment to prevent the spread of material in case of a leak.[4]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[4]
-
Storage Limits: Adhere to the storage limits for hazardous waste as defined by your institution and local regulations. Typically, laboratories can accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[6]
Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[5] Its aquatic toxicity poses a significant threat to wastewater treatment systems and the environment.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] They will provide guidance on pickup and final disposal procedures.
-
Manifesting: All hazardous waste shipments must be accompanied by a manifest that identifies the hazards associated with the waste.[7] Your EHS department will handle the proper manifesting of the this compound waste.
Experimental Protocols
Currently, there are no established and widely available experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. Research on the chemical reactivity of this compound is not focused on its breakdown for waste management. Therefore, the recommended disposal method is through a licensed hazardous waste contractor who will use approved disposal technologies, such as incineration.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. By treating this compound with the caution it deserves, the scientific community can continue its valuable research while upholding the highest standards of safety and responsibility.
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. dpoy1j4zladj1.cloudfront.net [dpoy1j4zladj1.cloudfront.net]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
